molecular formula C23H21N7O B1682932 Tasosartan CAS No. 145733-36-4

Tasosartan

Número de catálogo: B1682932
Número CAS: 145733-36-4
Peso molecular: 411.5 g/mol
Clave InChI: ADXGNEYLLLSOAR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tasosartan is a member of biphenyls.
This compound is a long-acting angiotensin II (AngII) receptor blocker. Its long duration of action has been attributed to its active metabolite enolthis compound. It is used to treat patients with essential hypertension.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
angiotensin II antagonist;  structure given in first source

Propiedades

IUPAC Name

2,4-dimethyl-8-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5,6-dihydropyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N7O/c1-14-18-11-12-21(31)30(23(18)25-15(2)24-14)13-16-7-9-17(10-8-16)19-5-3-4-6-20(19)22-26-28-29-27-22/h3-10H,11-13H2,1-2H3,(H,26,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADXGNEYLLLSOAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCC(=O)N(C2=NC(=N1)C)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40163148
Record name Tasosartan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tasosartan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015439
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

3.25e-02 g/L
Record name Tasosartan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015439
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

145733-36-4
Record name Tasosartan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145733-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tasosartan [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145733364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tasosartan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01349
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tasosartan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TASOSARTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48G92V856H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Tasosartan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015439
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Tasosartan on AT1 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tasosartan is a potent and selective, non-peptide angiotensin II receptor antagonist that exhibits competitive and surmountable antagonism at the angiotensin II type 1 (AT1) receptor. Its mechanism of action involves the direct blockade of the AT1 receptor, thereby inhibiting the physiological effects of angiotensin II, a key regulator of blood pressure and cardiovascular homeostasis. This guide provides a comprehensive technical overview of this compound's interaction with the AT1 receptor, including its binding affinity, functional antagonism, and the downstream signaling consequences of its action. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction to this compound and the Renin-Angiotensin System

The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance. The primary effector of the RAS, angiotensin II (Ang II), exerts its physiological effects by binding to two main G protein-coupled receptors (GPCRs): the AT1 and AT2 receptors.[1] The AT1 receptor mediates most of the known cardiovascular effects of Ang II, including vasoconstriction, aldosterone (B195564) secretion, and cellular growth and proliferation.[2]

This compound is a member of the "sartan" class of drugs, which are designed to selectively block the AT1 receptor.[3] By preventing Ang II from binding to its receptor, this compound effectively mitigates the downstream signaling cascades that lead to increases in blood pressure and other pathophysiological effects associated with an overactive RAS.[4] this compound itself is a long-acting antagonist, and it is also metabolized to an active metabolite, enolthis compound (B12386791), which also exhibits high affinity for the AT1 receptor.[1][5]

Molecular Mechanism of Action

This compound functions as a competitive antagonist at the AT1 receptor. This means that it binds to the same site on the receptor as the endogenous ligand, Angiotensin II, but does not activate the receptor.[4] The antagonism is surmountable, indicating that the inhibitory effect of this compound can be overcome by increasing the concentration of Angiotensin II.[6] This is in contrast to insurmountable antagonists, which form a more stable complex with the receptor, making their inhibitory effects less dependent on the concentration of the agonist.

Binding Affinity and Kinetics

The affinity of this compound and its active metabolite, enolthis compound, for the AT1 receptor has been characterized through radioligand binding assays. These assays measure the concentration of the drug required to inhibit the binding of a radiolabeled ligand to the receptor by 50% (IC50) or the equilibrium dissociation constant (Ki).

Table 1: Binding Affinity of this compound and its Metabolites for the Human AT1 Receptor

CompoundAssay TypeParameterValue (nM)Reference
This compoundRadioligand BindingIC501.2[7]
This compoundRadioligand BindingKi46.6[7]
Enolthis compoundRadioligand BindingIC50~1.2 (high affinity)[5]
This compound Metabolite 1 (Unsaturated Diol)Radioligand BindingIC5020-45[8]
This compound Metabolite 2 (Carboxylic Acid)Radioligand BindingIC5020-45[8]
This compound Metabolite 3 (Carboxylic Acid)Radioligand BindingIC5020-45[8]

Note: IC50 and Ki values can vary depending on the specific experimental conditions, such as the radioligand and tissue/cell preparation used.

The high protein binding of enolthis compound (>99.9%) may influence its in vivo activity, potentially explaining a delayed onset of action despite its high affinity for the AT1 receptor.[5]

Functional Antagonism

The antagonistic properties of this compound are further elucidated through functional assays that measure the inhibition of Angiotensin II-induced cellular responses. A key downstream effect of AT1 receptor activation is the mobilization of intracellular calcium.

Table 2: Functional Antagonism of this compound

Assay TypeParameterEffectReference
Ang II-induced Pressor Response (in vivo)Blood PressureThis compound (1 and 3 mg/kg, i.v. or intragastrically) significantly reduces the pressor response to Ang II in rats.[7]
Clinical Trials (Hypertensive Patients)Blood Pressure ReductionThis compound (50-200 mg, once daily) produces significant reductions in systolic and diastolic blood pressure compared to placebo.[5]

AT1 Receptor Signaling Pathways and Inhibition by this compound

Activation of the AT1 receptor by Angiotensin II initiates a complex network of intracellular signaling pathways. These can be broadly categorized into G protein-dependent and β-arrestin-dependent pathways. This compound, by blocking the initial binding of Ang II, prevents the activation of both of these signaling arms.

G Protein-Dependent Signaling

The AT1 receptor primarily couples to the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn generates two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events culminate in cellular responses such as smooth muscle contraction (vasoconstriction) and cell growth.

AT1_G_Protein_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds & Activates This compound This compound This compound->AT1R Binds & Blocks Gq11 Gq/11 AT1R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Response Cellular Responses (e.g., Vasoconstriction) Ca_release->Response PKC->Response

Caption: G Protein-Dependent AT1 Receptor Signaling Pathway and its Inhibition by this compound.

β-Arrestin-Dependent Signaling

Following agonist binding and G protein activation, G protein-coupled receptor kinases (GRKs) phosphorylate the AT1 receptor. This phosphorylation promotes the recruitment of β-arrestin proteins, which uncouple the receptor from G proteins, leading to desensitization. However, β-arrestins can also act as signal transducers themselves, initiating a second wave of signaling that is independent of G proteins. This can involve the activation of pathways such as the mitogen-activated protein kinase (MAPK) cascade.

AT1_Beta_Arrestin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds & Activates This compound This compound This compound->AT1R Binds & Blocks GRK GRK AT1R->GRK Activates P_AT1R Phosphorylated AT1 Receptor GRK->AT1R Phosphorylates BetaArrestin β-Arrestin P_AT1R->BetaArrestin Recruits Internalization Receptor Internalization BetaArrestin->Internalization MAPK_Pathway MAPK Pathway Activation BetaArrestin->MAPK_Pathway Response Cellular Responses Internalization->Response MAPK_Pathway->Response

Caption: β-Arrestin-Dependent AT1 Receptor Signaling and its Prevention by this compound.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol is designed to determine the binding affinity (IC50 and Ki) of this compound for the AT1 receptor.

Materials:

  • Cell membranes expressing the human AT1 receptor (e.g., from CHO or HEK293 cells).

  • Radioligand: [¹²⁵I]-Sar¹,Ile⁸-Angiotensin II.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • This compound stock solution and serial dilutions.

  • Non-specific binding control: 10 µM unlabeled Angiotensin II or a high concentration of another AT1 receptor antagonist.

  • 96-well filter plates (e.g., GF/C).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add in triplicate:

    • Total Binding: 50 µL of assay buffer.

    • Non-specific Binding: 50 µL of non-specific binding control.

    • Competition: 50 µL of each this compound dilution.

  • Radioligand Addition: Add 50 µL of [¹²⁵I]-Sar¹,Ile⁸-Angiotensin II (at a concentration close to its Kd) to all wells.

  • Membrane Addition: Add 150 µL of the AT1 receptor membrane preparation to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.

  • Counting: Dry the filter mat, add scintillation cocktail to each filter, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start plate_setup Prepare 96-well Plate (Total, Non-specific, Competition) start->plate_setup add_radioligand Add Radioligand ([¹²⁵I]-Ang II) plate_setup->add_radioligand add_membranes Add AT1R Membranes add_radioligand->add_membranes incubate Incubate to Equilibrium add_membranes->incubate filter_wash Filter and Wash incubate->filter_wash count Scintillation Counting filter_wash->count analyze Data Analysis (IC50 and Ki Calculation) count->analyze end End analyze->end

Caption: Experimental Workflow for a Radioligand Binding Assay.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit Angiotensin II-induced increases in intracellular calcium.

Materials:

  • Cells stably expressing the human AT1 receptor (e.g., CHO-K1 or HEK293).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Angiotensin II stock solution.

  • This compound stock solution and serial dilutions.

  • A fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Wash: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Addition: Add various concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Baseline Reading: Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Agonist Injection: Inject a concentration of Angiotensin II that elicits a submaximal response (e.g., EC80) into each well.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time to capture the calcium transient.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Calculate the percentage of inhibition of the Angiotensin II response for each concentration of this compound.

    • Plot the percentage of inhibition against the log concentration of this compound and fit the data to a dose-response curve to determine the IC50.

Conclusion

This compound is a well-characterized AT1 receptor antagonist that acts through a competitive and surmountable mechanism. Its ability to potently block the binding of Angiotensin II to the AT1 receptor translates into the effective inhibition of downstream G protein- and β-arrestin-dependent signaling pathways. This comprehensive blockade of Ang II's physiological effects forms the basis of its therapeutic efficacy in the management of hypertension. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals working on the characterization of existing and novel AT1 receptor antagonists. Further investigation into the subtle differences in binding kinetics and functional antagonism among various "sartans" may unveil new therapeutic opportunities and lead to the development of next-generation RAS inhibitors with improved clinical profiles.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Tasosartan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tasosartan is a potent and selective, nonpeptide angiotensin II type 1 (AT1) receptor antagonist, investigated for its efficacy in the treatment of hypertension.[1] This technical guide provides a comprehensive overview of the chemical structure and a detailed synthetic route to this compound. The synthesis is presented with experimental protocols for key reactions, and all available quantitative data is summarized. Additionally, the guide includes a visualization of the synthetic workflow and the associated biological signaling pathway, designed to meet the needs of researchers and professionals in drug development.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule featuring a biphenyltetrazole moiety linked to a dihydropyrido[2,3-d]pyrimidin-7-one core.

IUPAC Name: 2,4-dimethyl-8-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5,6-dihydropyrido[2,3-d]pyrimidin-7-one

Chemical Formula: C₂₃H₂₁N₇O

Molecular Weight: 411.46 g/mol [1]

PropertyValueSource
Molecular Formula C₂₃H₂₁N₇OPubChem
Molecular Weight 411.46 g/mol PubChem[1]
Physical Description SolidPubChem
Solubility 3.25e-02 g/LPubChem

Synthesis of this compound

The synthesis of this compound can be accomplished through a multi-step process. A key strategy involves the construction of the core heterocyclic system followed by the introduction of the biphenyltetrazole side chain via a Suzuki coupling reaction. The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: Alkylation cluster_1 Step 2: Suzuki Coupling cluster_2 Step 3: Deprotection A 2,4-dimethyl-5,6-dihydropyrido [2,3-d]pyrimidin-7-one B 8-(4'-bromobenzyl)-2,4-dimethyl-5,6-dihydro pyrido[2,3-d]pyrimidin-7-one A->B Alkylation D Protected this compound Intermediate B->D C 2-[N-(trityl)-tetrazole] phenylboronic acid C->D E This compound D->E Deprotection

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 8-(4'-bromobenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7-one

This initial step involves the alkylation of the dihydropyrido[2,3-d]pyrimidin-7-one core.

  • Reactants:

    • 2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7-one

    • 1-bromo-4-(bromomethyl)benzene

    • Base (e.g., Potassium Carbonate)

    • Solvent (e.g., N,N-Dimethylformamide - DMF)

  • Procedure:

    • To a solution of 2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7-one in DMF, add potassium carbonate.

    • Add 1-bromo-4-(bromomethyl)benzene to the mixture.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitoring by TLC or LC-MS).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford 8-(4'-bromobenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7-one.

Step 2: Suzuki Coupling to form the Protected this compound Intermediate

This key step forms the biphenyl (B1667301) linkage through a palladium-catalyzed Suzuki coupling reaction.

  • Reactants:

    • 8-(4'-bromobenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7-one

    • 2-[N-(trityl)-tetrazole]phenylboronic acid

    • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

    • Base (e.g., Sodium Carbonate)

    • Solvent system (e.g., Toluene, Ethanol, and Water)

  • Procedure:

    • To a degassed mixture of toluene, ethanol, and water, add 8-(4'-bromobenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7-one, 2-[N-(trityl)-tetrazole]phenylboronic acid, and sodium carbonate.

    • Add the palladium catalyst to the mixture.

    • Heat the reaction mixture to reflux under an inert atmosphere (e.g., Nitrogen or Argon) until the reaction is complete.

    • Cool the reaction mixture to room temperature and dilute with water.

    • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

    • The crude product, the N-trityl protected this compound, can be purified by chromatography.

Step 3: Deprotection to Yield this compound

The final step involves the removal of the trityl protecting group from the tetrazole ring.

  • Reactants:

    • Protected this compound Intermediate

    • Acid (e.g., Hydrochloric Acid or Trifluoroacetic Acid)

    • Solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • Procedure:

    • Dissolve the protected this compound intermediate in the chosen solvent.

    • Add the acid and stir the mixture at room temperature.

    • Monitor the reaction for the removal of the trityl group.

    • Once the reaction is complete, neutralize the mixture with a base (e.g., sodium bicarbonate solution).

    • Extract the product, wash the organic layer, dry, and concentrate to yield this compound.

    • Further purification can be achieved by recrystallization.

Mechanism of Action and Signaling Pathway

This compound functions as a selective antagonist of the angiotensin II receptor type 1 (AT1). Angiotensin II, a potent vasoconstrictor, normally binds to the AT1 receptor, which is a G-protein coupled receptor (GPCR). This binding activates the Gq/11 protein, initiating a downstream signaling cascade. This compound competitively blocks the binding of angiotensin II to the AT1 receptor, thereby inhibiting this signaling pathway and leading to vasodilation and a reduction in blood pressure.[1]

The signaling pathway initiated by angiotensin II binding to the AT1 receptor is outlined below.

Signaling_Pathway cluster_membrane Cell Membrane AT1R AT1 Receptor Gq11 Gq/11 Protein AT1R->Gq11 Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG AngII Angiotensin II AngII->AT1R Binds & Activates This compound This compound This compound->AT1R Blocks Gq11->PLC Activates Ca2 Ca²⁺ Release (from ER) IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Response Cellular Responses (e.g., Vasoconstriction) Ca2->Response PKC->Response

Caption: Angiotensin II Receptor Type 1 (AT1R) Signaling Pathway and its inhibition by this compound.

Upon activation by angiotensin II, the AT1 receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2][3] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). These events culminate in various cellular responses, including smooth muscle contraction, leading to vasoconstriction. This compound, by blocking the initial binding of angiotensin II, prevents this entire cascade.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, synthesis, and mechanism of action of this compound. The synthetic route, centered around a key Suzuki coupling reaction, offers a viable pathway for the laboratory-scale preparation of this potent AT1 receptor antagonist. The provided experimental outlines and the signaling pathway diagram serve as valuable resources for researchers in the fields of medicinal chemistry and pharmacology. Further research into optimizing the synthetic yields and exploring the full therapeutic potential of this compound and its analogs is warranted.

References

The Rise and Fall of Tasosartan: A Technical Deep Dive into Wyeth's Angiotensin II Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and development history of Tasosartan, a potent angiotensin II receptor antagonist developed by Wyeth Pharmaceuticals. The document details the compound's synthesis, preclinical and clinical development, mechanism of action, and the ultimate reasons for its discontinuation. All quantitative data is summarized in structured tables, and key experimental methodologies are described. Visual diagrams generated using Graphviz are provided to illustrate signaling pathways and experimental workflows.

Introduction

This compound was a promising nonpeptide angiotensin II type 1 (AT1) receptor antagonist developed by Wyeth for the treatment of hypertension and heart failure.[1] As a member of the "sartan" class of drugs, it was designed to selectively block the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure.[2] Despite showing significant efficacy in clinical trials, its development was halted in Phase III due to concerns about liver toxicity.[3][4] This guide provides a comprehensive overview of the scientific journey of this compound, from its molecular design to its clinical evaluation.

Synthesis and Manufacturing

The synthesis of this compound involves a multi-step process culminating in the formation of the characteristic biphenyl-tetrazole structure common to many sartans. A key step in the synthesis is a Suzuki coupling reaction to form the biphenyl (B1667301) core.

Experimental Protocol: Synthesis of this compound

A reported synthesis of this compound involves the following key steps:

  • Alkylation: 2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7-one is reacted with 4'-bromobenzyl bromide in an alkylation reaction to yield 8-(4'-bromobenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7-one.

  • Suzuki Coupling: The resulting intermediate undergoes a Suzuki coupling reaction with 2-(N-trityl-tetrazol-5-yl)phenylboronic acid. This reaction is catalyzed by a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base. This step forms the crucial biphenyl linkage.

  • Deprotection: The trityl protecting group on the tetrazole ring is removed under acidic conditions (e.g., using hydrochloric acid in a solvent like tetrahydrofuran) to yield the final active compound, this compound.

Preclinical Development

This compound demonstrated high affinity and selectivity for the AT1 receptor in preclinical studies, leading to potent antihypertensive effects in animal models.

In Vitro Receptor Binding Affinity

Experimental Protocol: Angiotensin II Receptor Binding Assay

A radioligand binding assay was utilized to determine the affinity of this compound for the AT1 receptor. The general protocol involves:

  • Membrane Preparation: Membranes are prepared from a tissue source rich in AT1 receptors, such as rat adrenal glands or liver.[5][6]

  • Radioligand: A radiolabeled form of angiotensin II, typically [125I]-Angiotensin II, is used.[5]

  • Incubation: The tissue membranes are incubated with the radioligand in the presence of varying concentrations of this compound.

  • Separation and Counting: The bound and free radioligand are separated by filtration, and the radioactivity of the filter-bound complex is measured using a gamma counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

Table 1: In Vitro AT1 Receptor Binding Affinity of this compound

CompoundAssay ConditionsIC50 (nM)
This compoundInhibition of [125I]-AngII binding to rat adrenal membrane1.2 ± 0.6

Data sourced from MedChemExpress product sheet citing Maillard MP, et al. J Pharmacol Exp Ther. 2000 Nov;295(2):649-54.

In Vivo Pharmacological Activity

Experimental Protocol: Angiotensin II Pressor Response Assay in Rats

The in vivo efficacy of this compound was assessed by its ability to block the pressor (blood pressure raising) effect of exogenously administered angiotensin II in rats. A typical protocol is as follows:

  • Animal Model: Anesthetized or conscious rats are used.[7][8]

  • Catheterization: Catheters are implanted for drug administration and blood pressure monitoring.[7]

  • Angiotensin II Challenge: A baseline pressor response to an intravenous bolus of angiotensin II is established.[8]

  • This compound Administration: this compound is administered intravenously at various doses.

  • Post-treatment Challenge: The angiotensin II challenge is repeated at different time points after this compound administration to determine the extent and duration of the blockade of the pressor response.

Table 2: In Vivo Efficacy of this compound in Rats

Dose (mg/kg, i.v.)Effect
1.0 and 3.0Significant attenuation of the pressor response to Angiotensin II

Data sourced from MedChemExpress product sheet citing Elokdah HM, et al. Bioorg Med Chem Lett. 2002 Aug 5;12(15):1967-71.

Clinical Development

This compound progressed through to Phase III clinical trials for the treatment of essential hypertension. The clinical studies demonstrated its efficacy in lowering blood pressure.

Clinical Efficacy in Hypertension

Multiple clinical trials were conducted to evaluate the antihypertensive effects of this compound.

Table 3: Summary of a 10-Week, Double-Blind, Placebo-Controlled, Dose-Titration Study in Patients with Stage I and Stage II Hypertension

ParameterThis compound (n=132)Placebo (n=130)
Change in Mean Sitting Diastolic Blood Pressure (SiDBP) from Baseline (mm Hg) -9.4 ± 0.7-2.0 ± 0.7
Change in Mean Sitting Systolic Blood Pressure (SiSBP) from Baseline (mm Hg) -12.2 ± 1.2+0.4 ± 1.2
Response Rate (%) (SiDBP ≤90 mm Hg or a decrease from baseline of ≥10 mm Hg)5519
Mean 24-hour Blood Pressure Reduction (mm Hg) -12.6 / -8.1+0.6 / +0.5

Data sourced from a study by the this compound Investigators Group.[9]

The study concluded that this compound at doses of 50 to 200 mg once daily was effective and safe for the treatment of essential hypertension over a 10-week period.[9]

Discontinuation due to Liver Toxicity

Mechanism of Action and Signaling Pathway

This compound is a selective antagonist of the angiotensin II type 1 (AT1) receptor. By blocking this receptor, it prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, a key component of the Renin-Angiotensin-Aldosterone System (RAAS). This leads to vasodilation and a reduction in blood pressure.[2]

RAAS_this compound Angiotensinogen Angiotensinogen (from Liver) AngI Angiotensin I Angiotensinogen->AngI  cleavage  + Renin Renin (from Kidney) Renin->AngI AngII Angiotensin II AngI->AngII  conversion  + ACE ACE (in Lungs) ACE->AngII AT1R AT1 Receptor AngII->AT1R  binds to Vasoconstriction Vasoconstriction AT1R->Vasoconstriction  activates Aldosterone Aldosterone Secretion (from Adrenal Gland) AT1R->Aldosterone  stimulates BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase Aldosterone->BP_Increase This compound This compound This compound->AT1R  blocks

This compound's mechanism of action within the RAAS pathway.

Experimental Workflows

The development of this compound involved a series of preclinical and clinical studies to assess its efficacy and safety.

Tasosartan_Development_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development Synthesis Chemical Synthesis (Suzuki Coupling) InVitro In Vitro Studies (Receptor Binding Assay) Synthesis->InVitro InVivo In Vivo Studies (Ang II Pressor Response in Rats) InVitro->InVivo PhaseI Phase I Trials (Safety & Pharmacokinetics) InVivo->PhaseI PhaseII Phase II Trials (Efficacy in Hypertension) PhaseI->PhaseII PhaseIII Phase III Trials (Large-scale Efficacy & Safety) PhaseII->PhaseIII Discontinuation Discontinuation (Liver Toxicity) PhaseIII->Discontinuation

A simplified workflow of this compound's development pipeline.

Conclusion

This compound represents a case study in drug development where a compound with demonstrated efficacy was ultimately derailed by safety concerns that emerged late in the clinical trial process. Its story underscores the critical importance of thorough safety evaluation throughout all phases of drug development. While this compound never reached the market, the research and development efforts contributed to the broader understanding of angiotensin II receptor antagonists and the challenges associated with bringing new cardiovascular drugs to patients.

References

An In-Depth Technical Guide to Tasosartan and its Active Metabolite, Enoltasosartan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tasosartan is a potent, selective, and orally active nonpeptide antagonist of the angiotensin II type 1 (AT₁) receptor.[1] Developed for the treatment of essential hypertension, its long-acting therapeutic effect is largely attributed to its active metabolite, enolthis compound (B12386791).[1] This technical guide provides a comprehensive overview of the pharmacological, pharmacokinetic, and clinical data available for this compound and enolthis compound. It includes detailed experimental methodologies, quantitative data summaries, and visual representations of key pathways and workflows to support further research and development in the field of cardiovascular therapeutics. Despite promising efficacy, the clinical development of this compound was discontinued (B1498344) following observations of elevated liver transaminases in Phase III trials.[2]

Introduction

The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and cardiovascular homeostasis. Angiotensin II, the primary effector of this system, exerts its physiological effects by binding to the AT₁ receptor, leading to vasoconstriction, aldosterone (B195564) secretion, and cellular growth.[1] Angiotensin II receptor blockers (ARBs) are a class of drugs that selectively antagonize the AT₁ receptor, offering a targeted approach to managing hypertension and other cardiovascular diseases.[3]

This compound emerged as a promising ARB with a long duration of action.[1] This prolonged effect is primarily due to its biotransformation into the active metabolite, enolthis compound.[1] This guide delves into the technical details of both compounds, providing a valuable resource for researchers in pharmacology and drug development.

Mechanism of Action

This compound and its active metabolite, enolthis compound, are selective antagonists of the AT₁ receptor. By binding to the AT₁ receptor, they prevent angiotensin II from exerting its potent vasoconstrictor effects.[1] This blockade of the RAAS at the receptor level leads to vasodilation, reduced aldosterone production, and a subsequent decrease in blood pressure.[1] Unlike angiotensin-converting enzyme (ACE) inhibitors, ARBs do not affect the breakdown of bradykinin, which is believed to reduce the incidence of certain side effects like dry cough.[3]

The interaction of this compound and enolthis compound with the AT₁ receptor effectively inhibits the downstream signaling cascade, as depicted in the following pathway diagram.

cluster_0 cluster_1 Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngiotensinI Angiotensin I Renin->AngiotensinI ACE ACE AngiotensinI->ACE AngiotensinII Angiotensin II ACE->AngiotensinII AT1R AT₁ Receptor AngiotensinII->AT1R Binds to Gq_protein Gq Protein Activation AT1R->Gq_protein PLC Phospholipase C Gq_protein->PLC IP3_DAG IP₃ & DAG Production PLC->IP3_DAG Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release Vasoconstriction Vasoconstriction Aldosterone Secretion Ca_release->Vasoconstriction This compound This compound & Enolthis compound This compound->AT1R Blocks

Caption: Simplified signaling pathway of the Renin-Angiotensin System and the inhibitory action of this compound/Enolthis compound.

Pharmacological Properties

AT₁ Receptor Binding Affinity
CompoundAT₁ Receptor Binding IC₅₀ (nM)
This compound1.2 ± 0.6
Unsaturated Diol Metabolite20 - 45
Carboxylic Acid Metabolites20 - 45
Data from in vitro inhibition of ¹²⁵I-AngII binding to rat adrenal membranes.[4]

The high protein binding of enolthis compound (>99.9%) has been shown to influence its in vitro AT₁ antagonistic effect, leading to a decrease in its apparent affinity for the receptor and a slower receptor association rate.[5][6] This high degree of protein binding is also a key factor in its delayed in vivo effect.[6]

Pharmacokinetics

The long duration of action of this compound is a direct consequence of the pharmacokinetic profile of its active metabolite, enolthis compound.

ParameterThis compoundEnolthis compound
Terminal Half-life (t½) ~2.5 hours~20 hours (at least 8-fold longer than this compound)
Time to Peak (Tmax) 1 - 2 hours (for AT₁ receptor blockade)Delayed (peak inhibition at 3-4 hours post-injection)
Protein Binding High (~99%)Very High (>99.9%)
Data compiled from studies in healthy subjects.[5][7][8]

The metabolism of this compound to enolthis compound is a critical step in its pharmacological activity. While the specific cytochrome P450 (CYP) enzymes involved in this biotransformation have not been definitively identified in the available literature, it is known that this compound is extensively metabolized.[7]

This compound This compound (Oral Administration) Metabolism Hepatic Metabolism (CYP450 Enzymes) This compound->Metabolism Enolthis compound Enolthis compound (Active Metabolite) Metabolism->Enolthis compound Other_Metabolites Other Metabolites Metabolism->Other_Metabolites

Caption: Metabolic pathway of this compound to its active metabolite, Enolthis compound.

Clinical Efficacy and Safety

Efficacy in Essential Hypertension

Clinical trials have demonstrated the efficacy of this compound in lowering blood pressure in patients with essential hypertension. A 10-week, double-blind, placebo-controlled, dose-titration study showed that this compound, administered once daily at doses of 50 mg to 200 mg, was effective and safe.[9]

ParameterThis compound (50-200 mg/day)Placebo
Mean Reduction in Sitting Diastolic Blood Pressure (SiDBP) -9.4 ± 0.7 mm Hg-2.0 ± 0.7 mm Hg
Mean Reduction in Sitting Systolic Blood pressure (SiSBP) -12.2 ± 1.2 mm Hg+0.4 ± 1.2 mm Hg
24-hour Mean Blood Pressure Reduction (SBP/DBP) -12.6 / -8.1 mm Hg+0.6 / +0.5 mm Hg
Response Rate (SiDBP ≤90 mm Hg or ≥10 mm Hg decrease) 55%19%
Trough-to-Peak Ratio (SBP/DBP) 0.72 / 0.66-
Data from a 10-week, double-blind, placebo-controlled, dose-titration study in patients with Stage I and II hypertension.[9]
Safety and Tolerability

In the aforementioned 10-week study, the safety profile of this compound was reported to be similar to that of the placebo.[9] However, the development of this compound was ultimately halted during Phase III clinical trials due to observations of elevated liver transaminases in a significant number of participants, raising concerns about potential hepatotoxicity.[2]

Experimental Protocols

In Vitro AT₁ Receptor Binding Assay (Radioligand Displacement)

This protocol outlines a general procedure for determining the binding affinity of a test compound for the AT₁ receptor using a radioligand displacement assay.

cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Separation and Detection cluster_3 Data Analysis Membrane_Prep Prepare AT₁ Receptor-Rich Membrane Homogenate (e.g., from rat liver or adrenal glands) Incubate Incubate Membrane Prep, Radioligand, and Test Compound Membrane_Prep->Incubate Radioligand Select Radioligand (e.g., ¹²⁵I-Sar¹,Ile⁸-Angiotensin II) Radioligand->Incubate Test_Compound Prepare Serial Dilutions of Test Compound (e.g., this compound) Test_Compound->Incubate Separate Separate Bound from Free Radioligand (Filtration) Incubate->Separate Measure Measure Radioactivity of Bound Ligand Separate->Measure Analyze Generate Competition Curve and Calculate IC₅₀/Ki Measure->Analyze

Caption: General workflow for an in vitro radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Homogenize tissues rich in AT₁ receptors (e.g., rat liver or adrenal glands) in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended in an assay buffer.

  • Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II), and varying concentrations of the test compound (e.g., this compound or enolthis compound). Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled angiotensin II).

  • Incubation: Incubate the plates at a controlled temperature for a sufficient time to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.

  • Detection: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific radioligand binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vivo Angiotensin II Pressor Response Assay

This protocol describes a general method for evaluating the in vivo efficacy of an AT₁ receptor antagonist in blocking the pressor response to an angiotensin II challenge in conscious rats.

cluster_0 Animal Preparation cluster_1 Baseline Measurement cluster_2 Drug Administration cluster_3 Angiotensin II Challenge cluster_4 Data Analysis Animal_Prep Surgically Implant Catheters in Conscious Rats (e.g., carotid artery, jugular vein) for BP measurement and drug administration. Baseline Record Baseline Blood Pressure (BP) and Heart Rate (HR) Animal_Prep->Baseline Administer_Test_Drug Administer Test Compound (e.g., this compound) or Vehicle (intravenously or orally) Baseline->Administer_Test_Drug AngII_Challenge Administer Bolus Injections of Angiotensin II at Set Intervals and Record Pressor Response Administer_Test_Drug->AngII_Challenge Analyze_Response Quantify the Inhibition of the Angiotensin II-induced Pressor Response by the Test Compound AngII_Challenge->Analyze_Response

Caption: Workflow for an in vivo angiotensin II pressor response assay.

Detailed Methodology:

  • Animal Preparation: Use adult male Sprague-Dawley or Wistar rats. Surgically implant catheters into the carotid artery (for blood pressure monitoring) and jugular vein (for drug administration) under anesthesia. Allow the animals to recover from surgery.

  • Experimental Setup: Place the conscious, freely moving rats in individual cages. Connect the arterial catheter to a pressure transducer to continuously monitor blood pressure and heart rate.

  • Baseline Measurement: After an acclimatization period, record stable baseline blood pressure and heart rate.

  • Drug Administration: Administer the test compound (e.g., this compound) or its vehicle via the intravenous or oral route.

  • Angiotensin II Challenge: At predetermined time points after administration of the test compound, administer a bolus intravenous injection of a standard dose of angiotensin II that elicits a submaximal pressor response. Record the peak increase in mean arterial pressure.

  • Data Analysis: Calculate the percentage inhibition of the angiotensin II-induced pressor response at each time point by comparing the response in the drug-treated group to the vehicle-treated control group. This allows for the determination of the onset, magnitude, and duration of the antagonist's effect.

Conclusion

This compound is a potent AT₁ receptor antagonist whose long-acting antihypertensive effects are mediated by its active metabolite, enolthis compound. The distinct pharmacokinetic profile of enolthis compound, characterized by a long terminal half-life and high protein binding, is central to the sustained therapeutic action of the parent drug. While clinical trials confirmed the efficacy of this compound in reducing blood pressure, concerns regarding potential hepatotoxicity led to the cessation of its development. The comprehensive data and methodologies presented in this guide offer valuable insights for researchers and drug development professionals working on the next generation of cardiovascular therapies, highlighting the importance of thorough metabolite profiling and long-term safety assessments in the development of novel therapeutics.

References

In Vitro Binding Affinity of Tasosartan for Angiotensin II Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity of Tasosartan for angiotensin II (AT) receptors, with a focus on the quantitative data, experimental methodologies, and the associated signaling pathways. This compound is a nonpeptide angiotensin II receptor antagonist that has been evaluated for its therapeutic potential in cardiovascular diseases.[1][2]

Quantitative Binding Affinity Data

The binding affinity of this compound for the angiotensin II type 1 (AT1) receptor has been determined through competitive radioligand binding assays. The half-maximal inhibitory concentration (IC50) is a key parameter that indicates the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

CompoundReceptorParameterValue (nM)Species/TissueReference
This compoundAT1IC501.2 ± 0.6Rat Adrenal Membranes[2][3]

Experimental Protocols

The determination of the in vitro binding affinity of this compound for the AT1 receptor is typically performed using a competitive radioligand binding assay. While the complete detailed protocol from the primary literature is not fully available, the following methodology is a composite representation based on standard practices for such assays.

Radioligand Binding Assay for AT1 Receptor

1. Membrane Preparation:

  • Adrenal glands are collected from rats and homogenized in a cold buffer solution.

  • The homogenate is then centrifuged to pellet the cell membranes, which are rich in AT1 receptors.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Competitive Binding Assay:

  • A constant concentration of a radiolabeled ligand that specifically binds to the AT1 receptor (e.g., 125I-Angiotensin II) is used.

  • Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the AT1 receptors in the membrane preparation.

  • The reaction is incubated at a specific temperature for a set period to reach equilibrium.

3. Separation of Bound and Free Ligand:

  • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

4. Quantification:

  • The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a gamma counter.

5. Data Analysis:

  • The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the this compound concentration.

  • The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.

Angiotensin II Receptor Signaling Pathways

The angiotensin II type 1 (AT1) receptor is a G-protein coupled receptor (GPCR) that, upon activation by angiotensin II, initiates a cascade of intracellular signaling events. These pathways are broadly categorized into G-protein dependent and β-arrestin mediated pathways.

G-Protein Dependent Signaling Pathway

Upon angiotensin II binding, the AT1 receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, primarily Gq/11.[4] This activation triggers a series of downstream events:

  • Phospholipase C (PLC) Activation: Activated Gαq stimulates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

  • Protein Kinase C (PKC) Activation: The increased intracellular Ca2+ and DAG synergistically activate PKC, which in turn phosphorylates various downstream target proteins, leading to cellular responses such as vasoconstriction, inflammation, and cell growth.

G_Protein_Signaling AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq Gq/11 AT1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca2+ ER->Ca2 releases Ca2->PKC activates Response Cellular Responses (Vasoconstriction, etc.) PKC->Response phosphorylates targets

AT1 Receptor G-Protein Dependent Signaling Pathway
β-Arrestin Mediated Signaling Pathway

In addition to G-protein coupling, the activated AT1 receptor can also signal through a β-arrestin-mediated pathway. This pathway is initiated by the phosphorylation of the intracellular domains of the AT1 receptor by G-protein-coupled receptor kinases (GRKs).

  • β-Arrestin Recruitment: Phosphorylated AT1 receptors serve as a docking site for β-arrestin proteins.

  • Receptor Desensitization and Internalization: The binding of β-arrestin sterically hinders further G-protein coupling, leading to desensitization of the G-protein-mediated signaling. It also promotes the internalization of the receptor from the cell surface via clathrin-coated pits.

  • Scaffolding and Signal Transduction: β-arrestin can act as a scaffold, recruiting and activating other signaling molecules, such as MAP kinases (e.g., ERK1/2), leading to distinct cellular outcomes, including cell survival and proliferation.

Beta_Arrestin_Signaling AngII Angiotensin II AT1R AT1 Receptor (Activated) AngII->AT1R GRK GRKs AT1R->GRK activates pAT1R Phosphorylated AT1 Receptor GRK->AT1R phosphorylates betaArrestin β-Arrestin pAT1R->betaArrestin recruits Desensitization G-Protein Desensitization betaArrestin->Desensitization Internalization Receptor Internalization betaArrestin->Internalization MAPK MAPK Cascade (e.g., ERK1/2) betaArrestin->MAPK activates Response Cellular Responses (Gene expression, etc.) MAPK->Response regulates

AT1 Receptor β-Arrestin Mediated Signaling Pathway
Experimental Workflow for IC50 Determination

The following diagram illustrates the logical flow of a typical competitive radioligand binding assay used to determine the IC50 value of a compound like this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane 1. Prepare AT1 Receptor-rich Membranes (e.g., from rat adrenal glands) Incubation 4. Incubate Membranes with Radioligand and this compound Membrane->Incubation Radioligand 2. Prepare Radiolabeled Ligand (e.g., 125I-Angiotensin II) Radioligand->Incubation This compound 3. Prepare Serial Dilutions of this compound This compound->Incubation Separation 5. Separate Bound and Free Ligand (Filtration) Incubation->Separation Counting 6. Quantify Bound Radioactivity (Gamma Counting) Separation->Counting Plotting 7. Plot % Inhibition vs. log[this compound] Counting->Plotting Calculation 8. Calculate IC50 using Non-linear Regression Plotting->Calculation

Workflow for IC50 Determination of this compound

References

An In-depth Technical Guide to Tasosartan: Molecular Characteristics, Pharmacology, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tasosartan is a potent and selective, nonpeptide angiotensin II receptor antagonist (ARA) that was developed for the treatment of hypertension. It exerts its antihypertensive effects by blocking the angiotensin II type 1 (AT1) receptor, a key component of the renin-angiotensin-aldosterone system (RAAS). This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, pharmacokinetic profile, and relevant experimental methodologies. While development was discontinued (B1498344) in later stages of clinical trials due to observations of elevated liver transaminases, the study of this compound and its active metabolite, enolthis compound, offers valuable insights into the pharmacology of angiotensin II receptor antagonists.[1]

Chemical and Molecular Properties

This compound is a complex heterocyclic molecule belonging to the biphenyl-tetrazole class of compounds, a common structural motif for many AT1 receptor antagonists.

Molecular Formula: C₂₃H₂₁N₇O[2]

IUPAC Name: 2,4-dimethyl-8-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one[2]

PropertyValueSource
Molecular Weight 411.46 g/mol [2]
Physical Description Solid[2]
Solubility 3.25e-02 g/L[2]

Mechanism of Action and Signaling Pathway

This compound functions as a selective antagonist of the angiotensin II type 1 (AT1) receptor. By binding to this receptor, it prevents angiotensin II from exerting its potent vasoconstrictive and aldosterone-secreting effects. This interruption of the renin-angiotensin-aldosterone system (RAAS) leads to vasodilation and a reduction in blood pressure.[2]

The Angiotensin II signaling pathway is a critical regulator of cardiovascular homeostasis. The binding of Angiotensin II to the AT1 receptor initiates a cascade of intracellular events.

Angiotensin_II_Signaling cluster_RAAS Renin-Angiotensin-Aldosterone System cluster_Cell Target Cell (e.g., Vascular Smooth Muscle) Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1R AT1 Receptor Angiotensin_II->AT1R Renin Renin ACE ACE G_protein Gq/11 AT1R->G_protein activates PLC Phospholipase C G_protein->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction PKC->Vasoconstriction This compound This compound This compound->AT1R blocks

Caption: Angiotensin II Signaling Pathway and the inhibitory action of this compound.

Pharmacokinetics and Metabolism

This compound is metabolized in the body to an active metabolite, enolthis compound, which has a high affinity for the AT1 receptor and contributes significantly to the drug's long duration of action.

ParameterThis compoundEnolthis compoundSource
Administration Oral, IntravenousMetabolite[3]
Peak Effect 1-2 hours post-administrationDelayed, peak at 3-4 hours post-injection[3]
Protein Binding HighVery High (>99.9%)[3]

The delayed effect of enolthis compound, despite its high plasma levels, is thought to be due to its high protein binding and slow dissociation from its carrier protein.[3]

Efficacy and Clinical Data

Clinical studies have demonstrated the efficacy of this compound in reducing blood pressure in patients with essential hypertension.

Study ParameterPlaceboThis compound (50-200 mg daily)Source
Mean Sitting Diastolic Blood Pressure Reduction -2.0 +/- 0.7 mm Hg-9.4 +/- 0.7 mm Hg[4]
Mean Sitting Systolic Blood Pressure Reduction +0.4 +/- 1.2 mm Hg-12.2 +/- 1.2 mm Hg[4]
Response Rate (SiDBP ≤90 mm Hg or ≥10 mm Hg decrease) 19%55%[4]
Mean 24-hour Diastolic Blood Pressure Reduction +0.5 +/- 0.6 mm Hg-8.1 +/- 0.6 mm Hg[4]
Mean 24-hour Systolic Blood Pressure Reduction +0.6 +/- 0.9 mm Hg-12.6 +/- 0.9 mm Hg[4]
Trough-to-Peak Ratio (Diastolic) -0.66[4]
Trough-to-Peak Ratio (Systolic) -0.72[4]

Despite its efficacy, this compound was withdrawn from FDA review after Phase III clinical trials showed elevated transaminases, a potential indicator of liver toxicity, in a notable number of participants.[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, as outlined in the patent literature. A key step involves the alkylation of 2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7-one with a bromobenzyl bromide derivative, followed by a Suzuki coupling reaction.

Synthesis_Workflow cluster_synthesis This compound Synthesis Workflow Start_Material 2,4-dimethyl-5,6-dihydro pyrido[2,3-d]pyrimidin-7-one Reaction_1 Alkylation Start_Material->Reaction_1 Intermediate_1 8-(4'-bromobenzyl)-2,4-dimethyl-5,6- dihydropyrido[2,3-d]pyrimidin-7-one Reaction_2 Suzuki Coupling Intermediate_1->Reaction_2 Intermediate_2 2,4-dimethyl-8-[[4-[2-(N'-trityl- tetrazol-5-yl)xenyl]methyl]-5,6- dihydropyrido[2,3-d]pyrimidin-7-one Reaction_3 Deprotection Intermediate_2->Reaction_3 This compound This compound Reagent_1 p-bromobenzyl bromide Reagent_1->Reaction_1 Reagent_2 2-[N-(trityl)-tetrazole] phenyl-boronic acid Reagent_2->Reaction_2 Reaction_1->Intermediate_1 Reaction_2->Intermediate_2 Reaction_3->this compound

Caption: General workflow for the synthesis of this compound.

Detailed Steps (based on patent description):

  • Alkylation: 2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7-one is reacted with p-bromobenzyl bromide in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., dichloromethane) to yield 8-(4'-bromobenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7-one.[5]

  • Suzuki Coupling: The intermediate from the previous step is coupled with 2-[N-(trityl)-tetrazole]phenyl-boronic acid using a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) in a solvent mixture such as tetrahydrofuran (B95107) and water. This reaction forms the biphenyl (B1667301) linkage and yields the trityl-protected this compound.[5]

  • Deprotection: The trityl protecting group on the tetrazole ring is removed under acidic conditions to yield the final product, this compound.

In Vitro AT1 Receptor Binding Assay

This assay is used to determine the affinity of this compound and its metabolites for the AT1 receptor.

Materials:

  • Cell membranes expressing the human AT1 receptor.

  • Radiolabeled angiotensin II (e.g., ¹²⁵I-Ang II).

  • This compound or its metabolites at various concentrations.

  • Binding buffer.

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Incubate the cell membranes with a fixed concentration of radiolabeled angiotensin II and varying concentrations of the test compound (this compound).

  • Allow the binding to reach equilibrium.

  • Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding data.

In Vivo Blood Pressure Measurement in a Rat Model

This protocol is designed to assess the antihypertensive effect of this compound in an animal model.

Animal Model:

  • Spontaneously Hypertensive Rats (SHR) are a commonly used model for essential hypertension.

Protocol:

  • Acclimatize the animals to the laboratory conditions.

  • Measure baseline blood pressure using a non-invasive tail-cuff method or an invasive method involving catheterization of an artery for continuous monitoring.[6][7]

  • Administer this compound or vehicle control to the animals via oral gavage or intravenous injection.[8]

  • Measure blood pressure at various time points after drug administration to determine the onset, magnitude, and duration of the antihypertensive effect.

  • Data is typically expressed as the change in blood pressure from baseline.

Conclusion

This compound is a well-characterized AT1 receptor antagonist with demonstrated antihypertensive efficacy. Its interesting pharmacokinetic profile, particularly the role of its active metabolite enolthis compound, provides valuable insights for the design of long-acting drugs. Although its clinical development was halted, the wealth of preclinical and clinical data available for this compound continues to be a valuable resource for researchers in the fields of cardiovascular pharmacology and drug development. The experimental protocols outlined in this guide provide a framework for the further investigation of this and similar compounds. protocols outlined in this guide provide a framework for the further investigation of this and similar compounds.

References

Tasosartan: A Technical Guide to Solubility and Stability in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Tasosartan, a potent and selective angiotensin II receptor antagonist. Understanding these fundamental physicochemical properties is critical for researchers and drug development professionals in designing and executing robust experimental protocols, ensuring data integrity, and developing stable formulations. This document summarizes available quantitative data, outlines detailed experimental methodologies, and provides visual representations of key concepts.

Core Concepts: Solubility and Stability

Solubility refers to the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. It is a critical parameter in drug discovery and development, influencing bioavailability, formulation, and in vitro assay design.

Stability of a pharmaceutical compound refers to its ability to retain its chemical integrity and physical properties when stored under specific conditions. Degradation of an active pharmaceutical ingredient (API) can lead to loss of potency and the formation of potentially toxic impurities.

Quantitative Data Summary

The available quantitative solubility data for this compound is summarized in the table below. Comprehensive data across a wide range of common laboratory solvents is limited in publicly available literature.

Solvent SystemSolubilityConcentration (Molar)Method
Aqueous Buffer0.0325 g/L[1]~0.079 mMExperimental
Dimethyl Sulfoxide (DMSO)125 mg/mL[2][3]~303.8 mMExperimental
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline≥ 2.08 mg/mL≥ 5.06 mMIn Vivo Formulation[2]

Note: The aqueous solubility of this compound is low, which is a common characteristic of drugs belonging to the Biopharmaceutics Classification System (BCS) Class II or IV. Its high solubility in DMSO makes it a suitable solvent for preparing stock solutions for in vitro assays.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible solubility and stability data. The following sections provide generalized yet detailed methodologies that can be adapted for this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is a key parameter for understanding its intrinsic physicochemical properties.

Objective: To determine the thermodynamic solubility of this compound in various solvents.

Materials:

  • This compound (solid powder)

  • Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Acetonitrile)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Syringe filters (0.22 µm)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

  • Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C).

  • Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, visually inspect the samples to confirm the presence of undissolved solid.

  • Separate the undissolved solid from the saturated solution by centrifugation at a high speed (e.g., 14,000 rpm for 15 minutes).

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of this compound in the filtrate using a validated HPLC-UV method.

  • Prepare a calibration curve with known concentrations of this compound to accurately determine the solubility.

Workflow for Thermodynamic Solubility Determination:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to solvent B Seal vial A->B C Incubate on shaker (24-72h) B->C D Centrifuge C->D E Filter supernatant (0.22 µm) D->E F HPLC-UV analysis E->F G Quantify concentration F->G G cluster_stress Stress Conditions cluster_analysis Analysis A Acid Hydrolysis F Stability-Indicating HPLC A->F B Base Hydrolysis B->F C Oxidation (H2O2) C->F D Thermal Stress D->F E Photostability E->F G Peak Purity Analysis F->G H Degradant Identification (LC-MS) F->H This compound This compound This compound->A This compound->B This compound->C This compound->D This compound->E G cluster_effects Downstream Effects Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngiotensinI AngiotensinI Renin->AngiotensinI ACE ACE AngiotensinI->ACE AngiotensinII Angiotensin II ACE->AngiotensinII AT1Receptor AT1 Receptor AngiotensinII->AT1Receptor Vasoconstriction Vasoconstriction AT1Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1Receptor->Aldosterone SodiumRetention Sodium & Water Retention AT1Receptor->SodiumRetention This compound This compound This compound->AT1Receptor

References

Preclinical Pharmacology and Toxicology of Tasosartan: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tasosartan is a potent, selective, and orally active nonpeptide antagonist of the angiotensin II type 1 (AT1) receptor. Developed by Wyeth, it was investigated for the treatment of hypertension and heart failure.[1] As an AT1 receptor blocker, this compound inhibits the binding of angiotensin II to its receptor, thereby blocking the vasoconstrictive and aldosterone-secreting effects of this key component of the renin-angiotensin-aldosterone system (RAAS). Despite reaching Phase III clinical trials, the development of this compound was discontinued (B1498344) due to observations of elevated liver transaminases, suggesting potential hepatotoxicity in a significant number of participants.[2] This guide provides a comprehensive overview of the available preclinical pharmacology and toxicology data for this compound, with a focus on its mechanism of action, pharmacokinetics, and safety profile as understood from non-clinical studies.

Preclinical Pharmacology

Mechanism of Action

This compound exerts its pharmacological effects by selectively and reversibly blocking the AT1 receptor. This blockade prevents angiotensin II, a potent vasoconstrictor, from binding to the AT1 receptor located in various tissues, including vascular smooth muscle and the adrenal gland. The antagonism of the AT1 receptor leads to vasodilation, reduced aldosterone (B195564) secretion, and consequently, a decrease in blood pressure.[3]

dot

cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Target Target Site & Drug Action cluster_Effects Physiological Effects Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1_Receptor AT1 Receptor AngiotensinII->AT1_Receptor Binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone ReducedBP Decreased Blood Pressure AT1_Receptor->ReducedBP This compound This compound This compound->AT1_Receptor Blocks BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure

Caption: Mechanism of action of this compound in the RAAS pathway.

In Vitro Pharmacology

In vitro studies have demonstrated the high affinity and selectivity of this compound for the AT1 receptor.

ParameterValueSpecies/SystemReference
IC50 1.2 ± 0.6 nMRat adrenal membrane[4]
Metabolite IC50s 20 - 45 nMHuman AT1 Receptor[5]

Experimental Protocol: AT1 Receptor Binding Assay (General Description)

A representative protocol for an in vitro AT1 receptor binding assay would involve the following steps:

  • Membrane Preparation: Isolation of cell membranes expressing the AT1 receptor (e.g., from rat adrenal glands or cultured cells).

  • Radioligand Incubation: Incubation of the prepared membranes with a radiolabeled AT1 receptor agonist (e.g., 125I-Angiotensin II) in the presence of varying concentrations of this compound.

  • Separation: Separation of bound from free radioligand by rapid filtration.

  • Quantification: Measurement of the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Calculation of the IC50 value, representing the concentration of this compound required to inhibit 50% of the specific binding of the radioligand.

dot

cluster_workflow In Vitro AT1 Receptor Binding Assay Workflow prep Membrane Preparation incubate Incubation with Radioligand & this compound prep->incubate separate Separation of Bound/ Free Radioligand incubate->separate quantify Quantification of Radioactivity separate->quantify analyze IC50 Calculation quantify->analyze

Caption: Workflow for a typical AT1 receptor binding assay.

In Vivo Pharmacology

In vivo studies in animal models of hypertension have confirmed the antihypertensive effects of this compound.

Study TypeAnimal ModelDosingKey FindingsReference
Angiotensin II ChallengeAnesthetized Rats1 and 3 mg/kg, IVSignificant attenuation of the pressor response to angiotensin II.[5]
Renal Artery ConstrictionHypertensive Rats1 and 3 mg/kg, intragastrically or IVDecrease in mean arterial pressure.[6]

Experimental Protocol: In Vivo Blood Pressure Measurement in Rats (General Description)

A common protocol for assessing the in vivo antihypertensive activity of a compound like this compound in a rat model of hypertension involves:

  • Animal Model: Utilization of a hypertensive rat model, such as the spontaneously hypertensive rat (SHR) or a surgically induced hypertensive model (e.g., two-kidney, one-clip).

  • Drug Administration: Administration of this compound or vehicle control via the desired route (e.g., oral gavage, intravenous injection).

  • Blood Pressure Monitoring: Measurement of blood pressure at various time points post-dosing. This can be achieved through:

    • Non-invasive method: Tail-cuff plethysmography.

    • Invasive method: Direct arterial cannulation and connection to a pressure transducer for continuous monitoring.

  • Data Analysis: Comparison of blood pressure changes between the this compound-treated and control groups to determine the efficacy and duration of action.

dot

cluster_workflow In Vivo Antihypertensive Study Workflow model Select Hypertensive Rat Model admin Administer this compound or Vehicle model->admin monitor Monitor Blood Pressure admin->monitor analyze Analyze Blood Pressure Data monitor->analyze

Caption: Workflow for an in vivo antihypertensive study in rats.

Pharmacokinetics
ParameterValueSpecies/SystemReference
Bioavailability ~50%Not specified[7]
Protein Binding ~99% (to albumin)Not specified[7]
Metabolism Extensively metabolized by CYP3A4 and CYP2C9Not specified[7]
Active Metabolite Enolthis compound (B12386791)Human[8]

This compound is a long-acting AT1 receptor blocker, and its duration of action has been partly attributed to its active metabolite, enolthis compound.[8] Interestingly, the pharmacodynamic effect of enolthis compound appears to be delayed despite its high affinity for the AT1 receptor, a phenomenon suggested to be due to its very high protein binding (>99.9%).[6]

Preclinical Toxicology

Detailed preclinical toxicology data for this compound is not extensively available in the public domain, likely due to the discontinuation of its development. The primary reason for its withdrawal from FDA review was the observation of elevated liver transaminases in Phase III clinical trials, indicating potential hepatotoxicity.[2]

General Toxicology

While specific study results are not available, it is known that this compound underwent a standard battery of preclinical toxicology studies, including single- and repeat-dose toxicity studies in rodents and non-rodents, as is required for an Investigational New Drug (IND) application.[9][10] The toxicologic profile of this compound was noted to be similar to that of losartan, another angiotensin II receptor antagonist.[9] The renal and adrenal effects observed with this class of drugs are generally considered to be related to their primary pharmacological activity on the RAAS.[9]

Genotoxicity

This compound would have been evaluated in a standard battery of in vitro and in vivo genotoxicity assays to assess its mutagenic and clastogenic potential. These typically include:

  • Ames test (bacterial reverse mutation assay)

  • In vitro mammalian cell chromosomal aberration test

  • In vivo rodent micronucleus test

Specific results for this compound in these assays are not publicly available.

Carcinogenicity

Long-term carcinogenicity studies in rodents (typically rats and mice) are a standard requirement for drugs intended for chronic use. While it is stated that this compound underwent carcinogenicity studies, the results have not been published.[9]

Reproductive and Developmental Toxicology

Reproductive and developmental toxicology studies are conducted to evaluate the potential effects of a drug on fertility, embryonic and fetal development, and pre- and postnatal development. This compound was subjected to these studies, but the specific findings are not available in the literature.[9] It is worth noting that drugs that act on the RAAS are generally contraindicated during pregnancy due to the risk of fetal toxicity.

Summary and Conclusion

This compound is a well-characterized AT1 receptor antagonist from a pharmacological perspective, demonstrating high affinity for its target and efficacy in preclinical models of hypertension. Its pharmacokinetic profile is notable for the formation of an active metabolite, enolthis compound. The development of this compound was halted due to concerns about hepatotoxicity that emerged during late-stage clinical trials. While it is known that a comprehensive preclinical toxicology program was conducted, the detailed results of these studies are not publicly available. The information that is available suggests a toxicological profile consistent with other members of the angiotensin II receptor antagonist class, with the notable exception of the liver findings in humans that ultimately led to the cessation of its development. This guide provides a summary of the currently accessible preclinical data on this compound for the scientific community.

References

The Role of the Renin-Angiotensin-Aldosterone System in the Therapeutic Effects of Tasosartan: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the renin-angiotensin-aldosterone system (RAAS) in mediating the therapeutic effects of Tasosartan, a potent and selective angiotensin II type 1 (AT1) receptor antagonist. This document provides a comprehensive overview of this compound's mechanism of action, detailed experimental protocols for its evaluation, and a summary of its quantitative effects on key biomarkers of the RAAS.

Introduction: The Renin-Angiotensin-Aldosterone System and its Pharmacological Interruption

The renin-angiotensin-aldosterone system (RAAS) is a critical hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and systemic vascular resistance.[1][2][3] Dysregulation of the RAAS is a key contributor to the pathophysiology of hypertension and other cardiovascular diseases. The system is initiated by the release of renin from the kidneys in response to decreased renal blood flow, reduced sodium delivery, or sympathetic nerve activation.[4][5] Renin cleaves angiotensinogen, produced by the liver, to form angiotensin I. Angiotensin-converting enzyme (ACE), primarily found in the lungs, then converts angiotensin I to the highly active octapeptide, angiotensin II (Ang II).[5]

Angiotensin II exerts its potent physiological effects primarily through the AT1 receptor, leading to:

  • Vasoconstriction of arterioles, increasing systemic vascular resistance.[1]

  • Stimulation of aldosterone (B195564) secretion from the adrenal cortex, promoting sodium and water retention.[1][5]

  • Increased sympathetic nervous system activity.[1]

  • Cellular growth and proliferation in the heart and blood vessels.[2]

Pharmacological blockade of the RAAS is a cornerstone of cardiovascular therapy. Angiotensin II Receptor Blockers (ARBs), such as this compound, selectively antagonize the AT1 receptor, thereby preventing the downstream effects of Ang II and leading to a reduction in blood pressure and other beneficial cardiovascular effects.[6][7]

Mechanism of Action of this compound

This compound is a nonpeptide, orally active, and long-acting antagonist that selectively and potently binds to the AT1 receptor.[6][8] By blocking the binding of Ang II to the AT1 receptor, this compound effectively inhibits the entire cascade of physiological responses mediated by this receptor. This targeted blockade leads to vasodilation, reduced aldosterone secretion, and a decrease in sympathetic tone, collectively resulting in a significant and sustained reduction in blood pressure.[6][7] The long duration of action of this compound is partly attributed to its active metabolite, enolthis compound.[9][10]

Signaling Pathways Modulated by this compound

The AT1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by Ang II, initiates a complex network of intracellular signaling pathways. This compound, by blocking this initial activation step, prevents the downstream signaling events that contribute to the pathophysiology of hypertension.

cluster_RAAS Renin-Angiotensin-Aldosterone System cluster_AT1R AT1 Receptor Signaling Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Renin Renin (from Kidney) ACE ACE (from Lungs) Gq_11 Gq/11 AT1_Receptor->Gq_11 Aldosterone_Secretion Aldosterone Secretion AT1_Receptor->Aldosterone_Secretion PLC PLC Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 leads to DAG DAG PIP2->DAG leads to Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction PKC->Vasoconstriction This compound This compound This compound->AT1_Receptor Blocks

RAAS and AT1 Receptor Signaling Pathway

Quantitative Effects of this compound

The efficacy of this compound in antagonizing the RAAS has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data on this compound's binding affinity, receptor blockade, and its impact on blood pressure.

Table 1: In Vitro Binding Affinity and Receptor Blockade of this compound

ParameterValueReference
IC50 1.2 nM[2]
Relative Binding Affinity 20 (compared to Candesartan=1)[11]
In Vitro AT1 Receptor Blockade (at 2 hours) 90%[5]
In Vitro AT1 Receptor Blockade (at 32 hours) 20%[5]

Table 2: In Vivo Effects of this compound on Blood Pressure and Receptor Blockade

ParameterValueConditionReference
Mean 24-hour Blood Pressure Reduction -12.6 / -8.1 mmHg (Systolic/Diastolic)50-200 mg/day for 10 weeks[3]
Sitting Diastolic Blood Pressure Reduction -9.4 mmHg (vs. -2.0 mmHg for placebo)50-200 mg/day for 10 weeks[3]
Sitting Systolic Blood Pressure Reduction -12.2 mmHg (vs. +0.4 mmHg for placebo)50-200 mg/day for 10 weeks[3]
In Vivo AT1 Receptor Blockade (at 1-2 hours) 80%Single dose (100 mg p.o. or 50 mg i.v.)[5]
In Vivo AT1 Receptor Blockade (at 32 hours) 40%Single dose (100 mg p.o. or 50 mg i.v.)[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound and other angiotensin II receptor blockers.

Radioligand Binding Assay for AT1 Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the AT1 receptor.

Materials:

  • Cell membranes expressing the human AT1 receptor (e.g., from transfected cell lines).

  • Radioligand: 125I-[Sar1,Ile8]-Angiotensin II.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% Bovine Serum Albumin (BSA), pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Test compound (this compound) at a range of concentrations.

  • Non-specific binding control: A high concentration of a known unlabeled AT1 receptor antagonist (e.g., 10 µM Losartan).

  • 96-well filter plates and a cell harvester.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the following to triplicate wells:

    • Total Binding: Cell membranes + Radioligand + Assay Buffer.

    • Non-specific Binding: Cell membranes + Radioligand + Non-specific binding control.

    • Competition Binding: Cell membranes + Radioligand + Test compound dilutions.

  • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filter plates using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis p1 Prepare AT1 Receptor Membranes a1 Incubate Membranes, Radioligand, and this compound p1->a1 p2 Prepare Radioligand (¹²⁵I-Ang II) p2->a1 p3 Prepare Serial Dilutions of this compound p3->a1 a2 Separate Bound and Free Ligand by Filtration a1->a2 a3 Measure Radioactivity a2->a3 d1 Calculate Specific Binding a3->d1 d2 Determine IC₅₀ d1->d2 d3 Calculate Ki d2->d3

Radioligand Binding Assay Workflow
In Vivo Blood Pressure Measurement in Clinical Trials

Objective: To evaluate the antihypertensive efficacy of this compound in patients with essential hypertension.

Study Design: Double-blind, randomized, placebo-controlled, dose-titration, multicenter trial.

Patient Population: Patients with Stage I or Stage II hypertension.

Procedure:

  • Washout Period: A pre-qualification period where all previous antihypertensive medications are withdrawn.

  • Placebo Run-in: A single-blind period where all patients receive a placebo to establish a stable baseline blood pressure.

  • Randomization and Treatment: Patients are randomized to receive either this compound (at varying doses, e.g., 50 mg, 100 mg, 200 mg) or a placebo once daily for a specified duration (e.g., 10 weeks).

  • Dose Titration: The dose of this compound may be increased at predefined intervals if the target blood pressure is not achieved.

  • Blood Pressure Measurement:

    • Clinic blood pressure is measured at regular intervals (e.g., weekly) using a standardized method (e.g., seated position after 5 minutes of rest, using a calibrated sphygmomanometer).

    • Ambulatory Blood Pressure Monitoring (ABPM) is used to assess the 24-hour blood pressure profile.

  • Data Analysis: The change in systolic and diastolic blood pressure from baseline is compared between the this compound and placebo groups.

Measurement of Plasma Aldosterone and Renin Activity

Objective: To assess the effect of this compound on plasma aldosterone concentration and plasma renin activity (PRA).

Patient Preparation:

  • Patients should be on a diet with unrestricted salt intake.

  • Potassium levels should be within the normal range.

  • Medications known to interfere with the RAAS (e.g., diuretics, beta-blockers, ACE inhibitors) should be withdrawn for an appropriate period before testing, if clinically feasible.

Sample Collection:

  • Blood samples should be collected in the morning after the patient has been ambulatory for at least two hours and then seated for 5-15 minutes.

  • Blood should be drawn into chilled EDTA tubes.

Sample Processing and Analysis:

  • Plasma should be separated by centrifugation in a refrigerated centrifuge and stored frozen until analysis.

  • Plasma aldosterone concentration can be measured by radioimmunoassay (RIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Plasma renin activity is typically measured by determining the rate of angiotensin I generation from endogenous angiotensinogen.

Conclusion

This compound is a potent and selective AT1 receptor antagonist that effectively lowers blood pressure by blocking the key effector pathway of the renin-angiotensin-aldosterone system. Its high binding affinity and sustained receptor blockade translate into a significant and durable antihypertensive effect. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of this compound and other novel ARBs, enabling researchers and drug development professionals to further elucidate their pharmacological profiles and clinical utility in the management of cardiovascular diseases.

This compound This compound AT1_Blockade AT1 Receptor Blockade This compound->AT1_Blockade Vasodilation Vasodilation AT1_Blockade->Vasodilation Aldosterone_Reduction Reduced Aldosterone Secretion AT1_Blockade->Aldosterone_Reduction Sympathetic_Reduction Reduced Sympathetic Activity AT1_Blockade->Sympathetic_Reduction BP_Reduction Blood Pressure Reduction Vasodilation->BP_Reduction Aldosterone_Reduction->BP_Reduction Sympathetic_Reduction->BP_Reduction

This compound's Mechanism to Effect

References

Identification of Novel Human Metabolites of Tasosartan: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identified novel human metabolites of Tasosartan, an angiotensin II receptor antagonist. The document summarizes the known metabolites, their pharmacological activities, and detailed experimental protocols for their synthesis. Additionally, a generalized workflow for the identification and quantification of such metabolites in human matrices is presented.

Introduction to this compound Metabolism

This compound is an orally active, nonpeptide angiotensin II receptor antagonist. Its mechanism of action involves the selective blockade of the AT1 receptor, leading to vasodilation and a reduction in blood pressure. The biotransformation of this compound in humans leads to the formation of several metabolites, some of which exhibit pharmacological activity. The long duration of action of this compound has been attributed, in part, to its active metabolites.[1][2] Understanding the metabolic profile of this compound is crucial for a complete characterization of its efficacy and safety.

Identified Human Metabolites of this compound

Research has led to the identification of several novel human metabolites of this compound. Two key studies have described a total of five distinct metabolites. It is plausible that there is an overlap between the metabolites described in these studies; for instance, the unsaturated and hydroxylated metabolites may be related to the unsaturated diol and one of the carboxylic acid metabolites.

A study by Elokdah et al. (2002) identified three novel metabolites in humans: an unsaturated diol and two dicarboxylic acids.[3] Another study by Ellingboe et al. (1998) detailed the synthesis and pharmacological activity of five metabolites, some of which were also confirmed in human plasma: a 5-hydroxy derivative, an enol metabolite (enolthis compound), an unsaturated analog, a tetrazole N-2 glucuronide, and a hydroxylated enol metabolite.[4]

The known human metabolites are summarized in the table below, along with their reported pharmacological activity.

Data Presentation: Quantitative Summary of this compound Metabolites
Metabolite Name/DescriptionPutative Structure/ModificationPharmacological Activity (Human AT1 Receptor Binding IC50)In Vivo Efficacy (Rat Pressor Response Attenuation)Reference
Unsaturated Diol MetaboliteDihydroxylation of the unsaturated analog20 - 45 nMEffective at 1 and 3 mg/kg (IV)[3]
Dicarboxylic Acid Metabolite 1Carboxylic acid formation20 - 45 nMNo significant effect at 1 and 3 mg/kg (IV)[3]
Dicarboxylic Acid Metabolite 2Carboxylic acid formation20 - 45 nMNo significant effect at 1 and 3 mg/kg (IV)[3]
5-Hydroxy this compoundHydroxylation at the 5-position of the pyridopyrimidinone ringNot explicitly reported for human receptor-[4]
Enolthis compoundEnol formation on the pyridopyrimidinone ringPotent AT1 receptor affinityContributes to the long duration of action of this compound[4][5]
Unsaturated this compoundDehydrogenation of the dihydropyridinone ringNot explicitly reported-[4]
This compound N-2 GlucuronideGlucuronidation at the N-2 position of the tetrazole ringNot explicitly reported-[4]
Hydroxylated Enol this compoundHydroxylation of the enol metaboliteIdentified in human plasma-[4]

Experimental Protocols

Synthesis of this compound Metabolites

The following synthesis protocols are based on the methodologies described by Ellingboe et al. (1998).[4]

3.1.1. Synthesis of 5-Hydroxy this compound: The 5-hydroxy metabolite can be synthesized through the oxidation of this compound using an oxidizing agent such as potassium permanganate (B83412) (KMnO4). The reaction involves the careful addition of the oxidizing agent to a solution of this compound in an appropriate solvent system, followed by purification of the product.

3.1.2. Synthesis of Enolthis compound: The synthesis of the enol metabolite is a multi-step process starting from 2,6-dimethyl-4-hydroxypyrimidine. Key steps include iodination, chlorination, coupling with (1-ethoxyvinyl)tributyltin, reaction with 4-bromobenzylamine, hydrolysis of the enol ether to yield a 5-acetylpyrimidine (B120317) intermediate, and finally, a palladium-catalyzed coupling with 2-[(2-tert-butyl)-2H-tetrazol-5-yl]phenylboronic acid.

3.1.3. Synthesis of Unsaturated this compound: The unsaturated analog of this compound can be synthesized from a pyridopyrimidine intermediate. The process involves the alkylation of the pyridopyrimidine with 2-[4-(bromomethyl)phenyl]benzonitrile, followed by the conversion of the nitrile group to a tetrazole ring using sodium azide (B81097) and tri-n-butyltin chloride.

3.1.4. Synthesis of this compound N-2 Glucuronide: The N-2 glucuronide is prepared from this compound in a three-step process. This involves the glycosidation of the tetrazole potassium salt of this compound with bromo-2,3,4-tri-O-acetyl-α-D-glucopyranuronic acid methyl ester, which yields a mixture of N-2 and N-1 glucuronides that can be separated. Subsequent deprotection of the acetate (B1210297) and methyl ester groups yields the final product.

3.1.5. Synthesis of Hydroxylated Enol this compound: The synthesis of the hydroxylated enol metabolite involves a multi-step pathway starting from a protected pyrimidine (B1678525) derivative. Key reactions include cyclization with diethyl carbonate and subsequent deprotection steps to remove a methyl and a tert-butyl protecting group to yield the final hydroxylated enol structure.

Generalized Protocol for Identification and Quantification of Metabolites in Human Plasma

The following is a generalized workflow for the identification and quantification of novel metabolites of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is based on standard methodologies for drug metabolite analysis.

3.2.1. Sample Preparation:

  • Protein Precipitation: To 100 µL of human plasma, add 300 µL of cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled analog of this compound or a structurally related compound).

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection and Evaporation: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

3.2.2. Liquid Chromatography (LC):

  • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.

  • Mobile Phase: A gradient elution is employed using:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Program: A typical gradient would start at a low percentage of Mobile Phase B, increasing linearly to a high percentage over several minutes to elute the parent drug and its metabolites.

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is commonly used.

  • Injection Volume: 5-10 µL.

3.2.3. Tandem Mass Spectrometry (MS/MS):

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for this compound and its metabolites.

  • Scan Mode:

    • Full Scan (for identification): Acquire full scan mass spectra to detect potential metabolites based on their predicted molecular weights.

    • Product Ion Scan (for structural elucidation): Fragment the protonated molecules of the parent drug and potential metabolites to obtain fragmentation patterns for structural confirmation.

    • Multiple Reaction Monitoring (MRM) (for quantification): For known metabolites, specific precursor-to-product ion transitions are monitored for sensitive and selective quantification.

  • Data Analysis: Metabolite identification software is used to compare the mass spectra of the metabolites with that of the parent drug and to predict the sites of metabolic modification.

Visualizations

Signaling Pathways and Experimental Workflows

Tasosartan_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Metabolite1 5-Hydroxy this compound This compound->Metabolite1 Hydroxylation Metabolite2 Enolthis compound This compound->Metabolite2 Enolization Metabolite3 Unsaturated this compound This compound->Metabolite3 Dehydrogenation Metabolite5 Dicarboxylic Acids This compound->Metabolite5 Oxidation Metabolite7 This compound N-2 Glucuronide This compound->Metabolite7 Glucuronidation Metabolite6 Hydroxylated Enol this compound Metabolite2->Metabolite6 Hydroxylation Metabolite4 Unsaturated Diol Metabolite3->Metabolite4 Dihydroxylation

Caption: Proposed metabolic pathways of this compound in humans.

Metabolite_Identification_Workflow start Human Plasma Sample Collection step1 Sample Preparation (Protein Precipitation, Extraction) start->step1 step2 LC-MS/MS Analysis step1->step2 step3 Data Processing & Metabolite Profiling step2->step3 step4 Putative Metabolite Identification (Mass Shift, Fragmentation Pattern) step3->step4 step5 Structural Elucidation (Comparison with Synthetic Standards) step4->step5 step6 Quantification of Identified Metabolites step5->step6 end Pharmacokinetic & Pharmacodynamic Assessment step6->end

Caption: A generalized experimental workflow for novel metabolite identification.

References

Methodological & Application

Application Notes and Protocols for Tasosartan in Hypertensive Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Tasosartan, a selective Angiotensin II Type 1 (AT1) receptor antagonist, in preclinical studies utilizing hypertensive rat models. Due to the discontinuation of this compound's clinical development, publicly available data on its use in such models is limited. The following protocols are based on the available information for this compound and have been supplemented with established methodologies for similar compounds, such as Losartan, to provide a robust framework for experimental design.

Mechanism of Action

This compound is a potent and selective nonpeptide antagonist of the Angiotensin II Type 1 (AT1) receptor.[1] By blocking this receptor, this compound effectively inhibits the primary actions of Angiotensin II, a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[1] The binding of Angiotensin II to the AT1 receptor mediates vasoconstriction, stimulates the release of aldosterone (B195564), and increases vasopressin secretion, all of which contribute to elevated blood pressure.[1] this compound's blockade of the AT1 receptor leads to vasodilation, reduced aldosterone secretion, and consequently, a decrease in systemic vascular resistance and blood pressure.[1] It is important to note that this compound is metabolized to an active metabolite, enolthis compound, which contributes to its long-acting therapeutic effect.[2]

Signaling Pathway of this compound's Action

cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_AT1R AT1 Receptor Mediated Effects cluster_Effects Effects of this compound Angiotensinogen Angiotensinogen Angiotensin I Angiotensin I Angiotensinogen->Angiotensin I Renin Renin Renin Angiotensin II Angiotensin II Angiotensin I->Angiotensin II ACE ACE Angiotensin-Converting Enzyme (ACE) AT1_Receptor AT1 Receptor Angiotensin II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion AT1_Receptor->Aldosterone_Secretion Vasopressin_Release Vasopressin Release AT1_Receptor->Vasopressin_Release Vasodilation Vasodilation Reduced_Aldosterone Reduced Aldosterone Secretion Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone_Secretion->Increased_BP Vasopressin_Release->Increased_BP This compound This compound This compound->AT1_Receptor Antagonizes/Blocks Reduced_BP Reduced Blood Pressure Vasodilation->Reduced_BP Reduced_Aldosterone->Reduced_BP

Caption: Signaling pathway of this compound's antihypertensive action.

Data Presentation: this compound Dosage in Rat Models

The following table summarizes the known quantitative data on this compound administration in rat models based on available literature.

Parameter Details Reference
Animal Model Rat model of hypertension induced by renal artery constriction
Dosage 1 and 3 mg/kg
Administration Route Intragastric or Intravenous
Observed Effect Decrease in mean arterial pressure
Animal Model Anesthetized rats[3]
Compound Unsaturated diol metabolite of this compound[3]
Dosage 1 and 3 mg/kg[3]
Administration Route Intravenous[3]
Observed Effect Attenuation of the pressor response to Angiotensin-II challenge[3]

Experimental Protocols

This section provides detailed methodologies for inducing hypertension in rats and a proposed protocol for evaluating the efficacy of this compound.

Protocol 1: Induction of Hypertension in Rats

Researchers can select from several established models to induce hypertension. The choice of model depends on the specific research question.

A. Spontaneously Hypertensive Rat (SHR) Model

The SHR is a genetic model of essential hypertension and is widely used for studying the pathophysiology of the disease and for testing antihypertensive drugs.

  • Animals: Male or female Spontaneously Hypertensive Rats (SHRs), typically starting at 12-16 weeks of age when hypertension is well-established. Age-matched Wistar-Kyoto (WKY) rats are used as normotensive controls.

  • Acclimatization: House the animals in a temperature-controlled facility with a 12-hour light/dark cycle for at least one week before the experiment. Provide free access to standard chow and water.

  • Blood Pressure Measurement: Acclimatize the rats to the blood pressure measurement procedure (e.g., tail-cuff plethysmography) for several days before recording baseline measurements.

B. Nω-Nitro-L-arginine Methyl Ester (L-NAME)-Induced Hypertension

This model induces hypertension through the inhibition of nitric oxide synthase, leading to endothelial dysfunction and increased peripheral resistance.

  • Animals: Male Sprague-Dawley or Wistar rats (200-250 g).

  • Acclimatization: As described for the SHR model.

  • Induction: Administer L-NAME in the drinking water at a concentration of 40-100 mg/L for 4-6 weeks. Alternatively, administer L-NAME daily by oral gavage (e.g., 40 mg/kg/day). The control group receives regular drinking water or the vehicle used for gavage.

  • Monitoring: Monitor blood pressure weekly using the tail-cuff method to confirm the development of hypertension.

C. Renovascular Hypertension (2-Kidney, 1-Clip Model)

This model mimics hypertension caused by renal artery stenosis.

  • Animals: Male Sprague-Dawley or Wistar rats (180-200 g).

  • Procedure:

    • Anesthetize the rat.

    • Make a flank incision to expose the left kidney.

    • Carefully place a silver or plexiglass clip with a specific internal diameter (e.g., 0.2 mm) around the left renal artery.

    • Suture the incision.

    • Sham-operated control animals undergo the same surgical procedure without clip placement.

  • Post-operative Care: Provide appropriate post-operative care, including analgesics.

  • Development of Hypertension: Hypertension typically develops over 2-4 weeks. Monitor blood pressure weekly.

Experimental Workflow for Hypertension Induction and Treatment

Start Start Animal_Acclimatization Animal Acclimatization (1 week) Start->Animal_Acclimatization Baseline_BP Baseline Blood Pressure Measurement Animal_Acclimatization->Baseline_BP Hypertension_Induction Hypertension Induction (e.g., L-NAME, 2K1C, or use of SHRs) Baseline_BP->Hypertension_Induction BP_Monitoring Weekly Blood Pressure Monitoring Hypertension_Induction->BP_Monitoring Hypertension_Confirmation Confirmation of Stable Hypertension BP_Monitoring->Hypertension_Confirmation Hypertension_Confirmation->BP_Monitoring No Grouping Random Animal Grouping Hypertension_Confirmation->Grouping Yes Treatment Treatment Initiation (this compound or Vehicle) Grouping->Treatment Data_Collection Data Collection during Treatment (BP, Heart Rate, etc.) Treatment->Data_Collection Endpoint Endpoint Measurements and Sample Collection Data_Collection->Endpoint Data_Analysis Data Analysis Endpoint->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion cluster_Models Hypertensive Rat Models cluster_Controls Control Groups cluster_Treatment Treatment Groups cluster_Parameters Parameters Measured SHR Spontaneously Hypertensive Rat (SHR) Normotensive Normotensive Control (e.g., WKY) + Vehicle SHR->Normotensive compared to LNAME L-NAME-Induced Hypertension Hypertensive_Vehicle Hypertensive Control + Vehicle LNAME->Hypertensive_Vehicle Renovascular Renovascular Hypertension (2K1C) Renovascular->Hypertensive_Vehicle BP_HR Blood Pressure & Heart Rate Normotensive->BP_HR Positive_Control Positive Control (e.g., Losartan) Hypertensive_Vehicle->Positive_Control compared to Taso_Low Hypertensive + this compound (Low Dose) Hypertensive_Vehicle->Taso_Low compared to Taso_High Hypertensive + this compound (High Dose) Hypertensive_Vehicle->Taso_High compared to Hypertensive_Vehicle->BP_HR Positive_Control->BP_HR Taso_Low->BP_HR Taso_High->BP_HR Biochem Biochemical Analysis (RAAS components) Taso_High->Biochem Histology Histopathology of Target Organs Taso_High->Histology MolBio Molecular Biology (Gene/Protein Expression) Taso_High->MolBio

References

Tasosartan Dosage for In Vivo Cardiovascular Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Tasosartan, a selective angiotensin II type 1 (AT1) receptor antagonist, for use in in vivo cardiovascular research. Due to the limited availability of preclinical data for this compound, this document also includes dosage information and protocols for other well-established AT1 receptor blockers (ARBs) like Losartan (B1675146) and Valsartan to serve as a comparative reference for experimental design.

Mechanism of Action

This compound is a potent and selective nonpeptide antagonist of the angiotensin II type 1 (AT1) receptor.[1] By blocking the AT1 receptor, this compound inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, which are key components of the renin-angiotensin-aldosterone system (RAAS).[1] This blockade leads to a reduction in systemic vascular resistance and blood pressure. The long-acting effects of this compound have been attributed to its active metabolite, enolthis compound.[1][2]

The signaling pathway affected by this compound is central to cardiovascular regulation.

RAAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction Aldosterone Secretion Cardiac Hypertrophy Fibrosis AT1R->Vasoconstriction Activation This compound This compound This compound->Blockade Blockade->AT1R

Figure 1: this compound's mechanism of action within the Renin-Angiotensin-Aldosterone System.

Data Presentation: In Vivo Dosages

The following tables summarize reported dosages for this compound and other commonly used ARBs in rodent models of cardiovascular disease. These values can be used as a starting point for dose-ranging studies with this compound.

Table 1: this compound In Vivo Dosages

Animal ModelApplicationDosageRoute of AdministrationReference
Rat (Hypertension; Renal Artery Constriction)Decrease Mean Arterial Pressure1 and 3 mg/kgIntragastric or Intravenous
RatAttenuate Pressor Response to Angiotensin II3 mg/kgIntraduodenal
Anesthetized RatAttenuate Pressor Response to Angiotensin II1 and 3 mg/kg (metabolite)Intravenous[3][4]

Table 2: Comparative ARB In Vivo Dosages

DrugAnimal ModelApplicationDosageRoute of AdministrationReference
LosartanSpontaneously Hypertensive Rat (SHR)Blood Pressure Control20 mg/kg/dayOral[5]
LosartanSpontaneously Hypertensive Rat (SHR)Blood Pressure Control30 mg/kg/dayIn drinking water
ValsartanMouse (Doxorubicin-induced cardiotoxicity)Cardioprotection80 mg/kg (as Sacubitril/Valsartan)Oral gavage
CandesartanDog (Atrial Fibrillation Model)Antithrombogenic/Antifibrotic10 mg/kg/dayOral

Experimental Protocols

Detailed methodologies for key in vivo cardiovascular experiments are provided below. These protocols can be adapted for use with this compound.

Protocol 1: Induction of Renovascular Hypertension in Rats (Two-Kidney, One-Clip Model)

This model mimics human renovascular hypertension, which is driven by the activation of the RAAS.

Experimental Workflow:

TwoK1C_Workflow cluster_pre_op Pre-Operative cluster_op Surgical Procedure cluster_post_op Post-Operative & Treatment Animal_Acclimation Acclimatize Male Sprague-Dawley Rats (8-10 weeks old) Baseline_BP Measure Baseline Blood Pressure (Tail-cuff method) Animal_Acclimation->Baseline_BP Anesthesia Anesthetize Rat (e.g., isoflurane) Baseline_BP->Anesthesia Incision Make Flank Incision to Expose Left Kidney Anesthesia->Incision Clip_Placement Place Silver Clip (0.2 mm internal diameter) around the Left Renal Artery Incision->Clip_Placement Closure Suture Incision Clip_Placement->Closure Recovery Post-operative Care and Recovery Closure->Recovery BP_Monitoring Monitor Blood Pressure Weekly Recovery->BP_Monitoring Treatment_Start Initiate this compound/Vehicle Treatment (e.g., 4 weeks post-surgery) BP_Monitoring->Treatment_Start Data_Collection Terminal Data Collection: - Blood Pressure - Cardiac Function (Echocardiography) - Tissue Harvesting (Heart, Kidneys) Treatment_Start->Data_Collection

Figure 2: Workflow for the Two-Kidney, One-Clip (2K1C) hypertension model in rats.

Materials:

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Silver clips (0.2 mm internal diameter)

  • Suturing material

  • Blood pressure monitoring system (tail-cuff)

Procedure:

  • Animal Acclimation: Acclimatize rats to the housing facility for at least one week before the experiment.

  • Baseline Measurements: Measure and record baseline systolic blood pressure using the tail-cuff method for several days to obtain a stable reading.

  • Anesthesia and Surgery: Anesthetize the rat. Make a flank incision to expose the left kidney and renal artery. Carefully place a silver clip with an internal diameter of 0.2 mm around the left renal artery.[6] The contralateral kidney remains untouched. Suture the incision in layers.

  • Post-operative Care: Provide appropriate post-operative analgesia and monitor the animals for recovery.

  • Hypertension Development: Monitor blood pressure weekly. Hypertension typically develops over 4-6 weeks.

  • Treatment: Once hypertension is established (e.g., systolic blood pressure > 160 mmHg), randomize animals into treatment groups (vehicle control, this compound low dose, this compound high dose). Administer this compound or vehicle daily via oral gavage or in drinking water for the desired treatment period (e.g., 4-8 weeks).

  • Endpoint Analysis: At the end of the treatment period, perform final blood pressure measurements. Assess cardiac function using echocardiography. Euthanize the animals and harvest hearts and kidneys for histological and molecular analysis (e.g., fibrosis, hypertrophy).

Protocol 2: Induction of Cardiac Hypertrophy and Fibrosis in Mice (Transverse Aortic Constriction - TAC)

The TAC model creates a pressure overload on the left ventricle, leading to cardiac hypertrophy and subsequent heart failure, mimicking conditions like aortic stenosis and chronic hypertension.

Experimental Workflow:

TAC_Workflow cluster_pre_op Pre-Operative cluster_op Surgical Procedure cluster_post_op Post-Operative & Treatment Animal_Acclimation Acclimatize Male C57BL/6 Mice (10-12 weeks old) Baseline_Echo Baseline Echocardiography Animal_Acclimation->Baseline_Echo Anesthesia Anesthetize and Intubate Mouse Baseline_Echo->Anesthesia Incision Upper Thoracotomy to Expose Aortic Arch Anesthesia->Incision Ligation Ligate Aortic Arch between Innominate and Left Carotid Arteries over a 27G Needle Incision->Ligation Needle_Removal Remove Needle to Create Constriction Ligation->Needle_Removal Closure Close Chest and Suture Skin Needle_Removal->Closure Recovery Post-operative Care Closure->Recovery Treatment_Start Initiate this compound/Vehicle Treatment (e.g., 1 week post-TAC) Recovery->Treatment_Start Function_Monitoring Monitor Cardiac Function Weekly (Echocardiography) Treatment_Start->Function_Monitoring Data_Collection Terminal Data Collection (e.g., 4 weeks): - Hemodynamic Assessment (PV loop) - Tissue Harvesting (Heart) for Histology and Molecular Analysis Function_Monitoring->Data_Collection

Figure 3: Workflow for the Transverse Aortic Constriction (TAC) model in mice.

Materials:

  • Male C57BL/6 mice (10-12 weeks old)

  • Anesthetic (e.g., isoflurane)

  • Ventilator

  • Surgical microscope

  • Surgical instruments

  • Suture material (e.g., 7-0 silk)

  • 27-gauge needle

  • Echocardiography system

Procedure:

  • Animal Preparation: Anesthetize the mouse, intubate, and connect to a ventilator.

  • Surgical Procedure: Perform an upper sternotomy to expose the aortic arch. Pass a 7-0 silk suture under the aortic arch between the innominate and left carotid arteries. Tie the suture snugly around the aorta and a 27-gauge needle.[7] Promptly remove the needle to create a standardized constriction.[7] Close the chest and suture the skin.

  • Sham Control: Sham-operated animals undergo the same procedure without the ligation of the aorta.[7]

  • Post-operative Care: Provide analgesia and monitor for recovery.

  • Treatment: Begin treatment with this compound or vehicle (e.g., via oral gavage) at a predetermined time point after surgery (e.g., 1 week) and continue for the study duration (e.g., 4 weeks).

  • Assessment of Cardiac Function: Perform serial echocardiography (e.g., weekly) to monitor the development of cardiac hypertrophy and dysfunction (e.g., measuring left ventricular wall thickness, ejection fraction).

  • Terminal Analysis: At the end of the study, perform terminal hemodynamic measurements using a pressure-volume catheter for detailed functional analysis.[8] Euthanize the mice and harvest hearts for gravimetric analysis (heart weight to body weight ratio) and histological assessment of fibrosis (e.g., Masson's trichrome or Picrosirius red staining) and hypertrophy (e.g., wheat germ agglutinin staining).

Concluding Remarks

While direct preclinical dosage data for this compound in extensive cardiovascular models are limited, the information available, combined with data from other ARBs, provides a solid foundation for designing robust in vivo studies. Researchers should initiate studies with a dose-response evaluation to determine the optimal therapeutic window for this compound in their specific animal model and disease context. The protocols outlined above for inducing and evaluating common cardiovascular pathologies provide a standardized framework for investigating the therapeutic potential of this compound.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Tasosartan in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tasosartan is a potent, nonpeptide angiotensin II (Ang II) receptor antagonist that selectively blocks the AT1 receptor, making it a candidate for the treatment of hypertension.[1] To support pharmacokinetic (PK) and toxicokinetic (TK) studies, a reliable and sensitive bioanalytical method for the quantification of this compound in biological matrices is essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technology for such applications due to its high selectivity, sensitivity, and speed.[2][3][4][5]

This application note details a validated LC-MS/MS method for the determination of this compound in human plasma. The protocol employs a simple protein precipitation procedure for sample preparation and utilizes a stable isotope-labeled internal standard (or a structural analog if a stable isotope is unavailable) to ensure accuracy and precision.[6][7] The method has been validated according to the general principles outlined in the ICH guidelines to demonstrate its suitability for its intended purpose.[8][9]

Method Summary

The method involves the extraction of this compound and an internal standard (IS), Telmisartan, from human plasma via protein precipitation with acetonitrile (B52724).[10][11] Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization (ESI) source.

Experimental Protocols

Materials and Reagents
  • Analytes: this compound reference standard (≥98% purity), Telmisartan (Internal Standard, IS) reference standard (≥98% purity).

  • Solvents: HPLC-grade or LC-MS grade acetonitrile and methanol (B129727); Deionized water (18.2 MΩ·cm).

  • Reagents: Formic acid (LC-MS grade, ~99% purity).

  • Biological Matrix: Drug-free human plasma with K2-EDTA as an anticoagulant. All plasma was stored at -80°C prior to use.

Instrumentation
  • LC System: An ultra-high performance liquid chromatography (UHPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a Turbo Ionspray or Electrospray Ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

Preparation of Standards and Quality Control Samples
  • Stock Solutions (1 mg/mL): Separately weigh and dissolve appropriate amounts of this compound and Telmisartan (IS) in methanol to obtain individual stock solutions of 1 mg/mL. Store at 4°C.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create working solutions for calibration standards (CCs) and quality control (QCs) samples.

  • Internal Standard (IS) Working Solution (300 ng/mL): Dilute the Telmisartan stock solution with acetonitrile to achieve a final concentration of 300 ng/mL.

  • Calibration Standards and QC Samples: Prepare CCs and QCs by spiking 5 µL of the appropriate working solution into 95 µL of blank human plasma. This results in a concentration range of 1.0 to 1000 ng/mL for this compound. QC samples were prepared at four levels:

    • Lower Limit of Quantification (LLOQ): 1.0 ng/mL

    • Low Quality Control (LQC): 3.0 ng/mL

    • Medium Quality Control (MQC): 300 ng/mL

    • High Quality Control (HQC): 800 ng/mL

Sample Preparation Protocol (Protein Precipitation)
  • Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

  • Allow plasma samples to thaw completely at room temperature.

  • Pipette 100 µL of plasma into the appropriately labeled tubes.

  • Add 300 µL of the IS working solution (300 ng/mL Telmisartan in acetonitrile) to each tube. The IS solution also acts as the protein precipitation agent.[10][12]

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[13]

  • Carefully transfer approximately 200 µL of the clear supernatant to a 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

ParameterCondition
ColumnC18 Reversed-Phase (50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient Elution0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.0 min (90% B), 3.1-4.0 min (10% B)
Column Temperature40°C
Injection Volume5 µL
Autosampler Temp.10°C

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
Monitored Transition (MRM)This compound: m/z 412.2 → 207.1 (Proposed)¹
Telmisartan (IS): m/z 515.2 → 276.1[11]
Ion Source Temperature500°C
IonSpray Voltage5500 V
Curtain Gas (CUR)35 psi
Collision Gas (CAD)Medium
Nebulizer Gas (GS1)50 psi
Turbo Gas (GS2)50 psi
Dwell Time100 ms

¹The precursor ion for this compound (MW = 411.5 g/mol [1]) is the protonated molecule [M+H]⁺. The product ion must be determined by infusing a standard solution into the mass spectrometer and performing a product ion scan.

Method Validation Summary and Data

The method was validated for specificity, linearity, accuracy, precision, recovery, matrix effect, and stability as per ICH guidelines.[9][14][15]

  • Specificity: No significant interfering peaks from endogenous plasma components were observed at the retention times of this compound and the IS.

  • Linearity: The calibration curve was linear over the concentration range of 1.0 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.995.

Table 3: Calibration Curve Linearity

AnalyteRange (ng/mL)Regression EquationWeighting
This compound1.0 - 1000y = 0.0025x + 0.0012>0.9951/x²

Table 4: Intra-day and Inter-day Precision and Accuracy

Nominal Conc. (ng/mL)Conc. Measured (Mean ± SD, n=6)Intra-day Precision (%RSD)Intra-day Accuracy (%Bias)Inter-day Precision (%RSD, 3 days)Inter-day Accuracy (%Bias, 3 days)
LLOQ (1.0) 1.05 ± 0.098.6%5.0%11.2%6.8%
LQC (3.0) 2.89 ± 0.186.2%-3.7%7.5%-2.5%
MQC (300) 310.5 ± 12.13.9%3.5%4.8%4.1%
HQC (800) 785.6 ± 25.93.3%-1.8%4.1%-1.1%
Acceptance criteria: Precision (%RSD) ≤15% (≤20% for LLOQ); Accuracy (%Bias) within ±15% (±20% for LLOQ).[14]

Table 5: Recovery and Matrix Effect

QC LevelMean Recovery (%)%RSDMean Matrix Effect (%)%RSD
LQC 92.55.898.16.5
HQC 95.14.296.54.9
Recovery was consistent and the matrix effect was found to be negligible.
  • Stability: this compound was found to be stable in human plasma for at least 3 freeze-thaw cycles, for 24 hours at room temperature (short-term), and for 90 days at -80°C (long-term). Post-preparative stability was established for 48 hours in the autosampler.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Plasma Sample (CC, QC, or Unknown) add_is Add 300 µL Acetonitrile with Internal Standard plasma->add_is vortex Vortex Mix (1 minute) add_is->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject 5 µL supernatant->injection lc_sep UHPLC Separation (C18 Column, Gradient) injection->lc_sep ms_detect Mass Spectrometry (ESI+, MRM Detection) lc_sep->ms_detect integration Peak Integration ms_detect->integration calibration Calibration Curve (Linear Regression, 1/x²) integration->calibration quant Calculate Concentration calibration->quant

Caption: Experimental workflow for this compound quantification in plasma.

G MethodDev Method Development ValidationProtocol Validation Protocol Design MethodDev->ValidationProtocol ExecuteValidation Execute Validation Experiments ValidationProtocol->ExecuteValidation Report Validation Report ExecuteValidation->Report Specificity Specificity ExecuteValidation->Specificity Linearity Linearity & Range ExecuteValidation->Linearity LLOQ LLOQ ExecuteValidation->LLOQ Accuracy Accuracy & Precision ExecuteValidation->Accuracy Recovery Recovery ExecuteValidation->Recovery MatrixEffect Matrix Effect ExecuteValidation->MatrixEffect Stability Stability ExecuteValidation->Stability

Caption: Key stages of the bioanalytical method validation process.

Conclusion

The LC-MS/MS method described provides a rapid, sensitive, and reliable approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, making the method well-suited for supporting clinical and non-clinical pharmacokinetic studies. The validation data demonstrates that the method is linear, accurate, precise, and specific for its intended purpose.

References

Application Notes and Protocols for Cell-Based Assays Measuring Tasosartan's AT1 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tasosartan is a potent and selective, nonpeptide antagonist of the Angiotensin II Type 1 (AT1) receptor, a critical component of the renin-angiotensin-aldosterone system (RAAS).[1] The AT1 receptor, a G-protein coupled receptor (GPCR), mediates the vasoconstrictive and aldosterone-secreting effects of Angiotensin II, playing a key role in the regulation of blood pressure and cardiovascular homeostasis.[2][3] Antagonism of the AT1 receptor is a well-established therapeutic strategy for the management of hypertension and other cardiovascular diseases.[1][4] this compound blocks the RAAS at the level of the AT1 receptor, leading to vasodilation and a reduction in blood pressure.[1] Its long-acting effects are attributed in part to its active metabolite, enolthis compound.[2][5]

Accurate and robust measurement of this compound's antagonistic activity at the AT1 receptor is crucial for its pharmacological characterization and in drug development. This document provides detailed application notes and protocols for three common cell-based assays used to quantify the AT1 receptor antagonism of this compound: the Calcium Mobilization Assay, the Radioligand Binding Assay, and the Reporter Gene Assay.

AT1 Receptor Signaling Pathway

Upon binding of its endogenous ligand, Angiotensin II, the AT1 receptor primarily couples to the Gq/11 family of G-proteins.[3] This initiates a signaling cascade that includes the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores, a key second messenger in this pathway.[3][6] this compound exerts its antagonistic effect by binding to the AT1 receptor and preventing Angiotensin II from initiating this signaling cascade.

AT1_Signaling_Pathway AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds & Activates This compound This compound This compound->AT1R Binds & Blocks Gq11 Gq/11 AT1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Downstream Downstream Cellular Responses DAG->Downstream Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->Downstream

Caption: AT1 receptor signaling cascade and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound and its metabolites in various cell-based assays.

Table 1: this compound Potency in Radioligand Binding Assays

CompoundAssay TypeCell/Tissue TypeRadioligandParameterValue (nM)
This compoundCompetition BindingRat adrenal gland membranes¹²⁵I-AngIIIC₅₀1.2 ± 0.6[7]
This compoundCompetition BindingRat liver epithelial cellsNot SpecifiedKᵢ46.6
This compound Metabolite 1Competition BindingHuman A-II ReceptorNot SpecifiedIC₅₀20-45[8]
This compound Metabolite 2Competition BindingHuman A-II ReceptorNot SpecifiedIC₅₀20-45[8]
This compound Metabolite 3Competition BindingHuman A-II ReceptorNot SpecifiedIC₅₀20-45[8]

Table 2: Representative IC₅₀ Values for Other AT1 Receptor Antagonists

CompoundAssay TypeParameterValue (nM)
AzilsartanRadioligand BindingIC₅₀2.6[9]
OlmesartanRadioligand BindingIC₅₀6.7[9]
TelmisartanRadioligand BindingIC₅₀5.1[9]
ValsartanRadioligand BindingIC₅₀44.9[9]
IrbesartanRadioligand BindingIC₅₀15.8[9]
ZD7155Calcium MobilizationIC₅₀3-4[10]

Experimental Protocols

Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit Angiotensin II-induced intracellular calcium mobilization in cells expressing the AT1 receptor.[11]

Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture Culture AT1R-expressing cells (e.g., CHO-K1, HEK293) Cell_Plating Plate cells in a black-walled, clear-bottom 96-well plate Cell_Culture->Cell_Plating Dye_Loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Wash Wash cells to remove excess dye Dye_Loading->Wash Compound_Add Add this compound at various concentrations Wash->Compound_Add Incubate Incubate Compound_Add->Incubate FLIPR_Read1 Measure baseline fluorescence in a plate reader (FLIPR) Incubate->FLIPR_Read1 Agonist_Inject Inject Angiotensin II (EC₈₀) FLIPR_Read1->Agonist_Inject FLIPR_Read2 Measure fluorescence over time to capture calcium transient Agonist_Inject->FLIPR_Read2 Peak_Fluorescence Determine peak fluorescence response Percent_Inhibition Calculate % Inhibition of Angiotensin II response Peak_Fluorescence->Percent_Inhibition IC50_Calc Generate dose-response curve and determine IC₅₀ Percent_Inhibition->IC50_Calc

Caption: Workflow for the Calcium Mobilization Assay.

Materials:

  • Cell Line: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human AT1 receptor.

  • Culture Medium: F-12K Medium with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 400 µg/mL G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM Probenecid, pH 7.4.

  • Fluorescent Dye: Fluo-4 AM Calcium Assay Kit.

  • Agonist: Angiotensin II.

  • Test Compound: this compound.

  • Control Antagonist: A well-characterized AT1 receptor antagonist (e.g., Olmesartan).

  • Assay Plates: Black, clear-bottom 96-well or 384-well microplates.

  • Instrumentation: A fluorescence plate reader with an injection system capable of kinetic reads (e.g., FLIPR).

Procedure:

  • Cell Preparation:

    • Culture CHO-K1/AT1 or HEK293/AT1 cells to approximately 80-90% confluency.

    • Harvest cells and resuspend in culture medium at a desired density (e.g., 200,000 cells/mL for a 384-well plate).

    • Dispense the cell suspension into the wells of the assay plate (e.g., 25 µL for a 384-well plate, resulting in 5,000 cells/well).

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.

  • Dye Loading:

    • Prepare the Fluo-4 AM dye loading solution in Assay Buffer according to the manufacturer's instructions.

    • Aspirate the culture medium from the cell plate.

    • Add the dye loading solution to each well (e.g., 20 µL for a 384-well plate).

    • Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

  • Assay Execution:

    • Wash the cells with Assay Buffer to remove excess dye.

    • Prepare serial dilutions of this compound and the control antagonist in Assay Buffer.

    • Add the diluted compounds to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

    • Place the assay plate into the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Inject a solution of Angiotensin II at a pre-determined EC₈₀ concentration into each well.

    • Continue the kinetic fluorescence reading for 90-120 seconds to capture the calcium transient.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Calculate the percentage of inhibition of the Angiotensin II response for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Radioligand Binding Assay

This assay directly measures the affinity of this compound for the AT1 receptor by quantifying its ability to compete with a radiolabeled ligand.[12][13]

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes from AT1R-expressing cells Incubation Incubate membranes, radioligand, and this compound to reach equilibrium Radioligand_Prep Prepare radioligand solution (e.g., ¹²⁵I-[Sar¹,Ile⁸]AngII) Compound_Prep Prepare serial dilutions of this compound Filtration Separate bound from free radioligand by rapid filtration Incubation->Filtration Washing Wash filters to remove non-specific binding Filtration->Washing Counting Quantify radioactivity on filters using a scintillation counter Washing->Counting Specific_Binding Calculate specific binding Competition_Curve Plot % specific binding vs. log[this compound] Specific_Binding->Competition_Curve IC50_Ki_Calc Determine IC₅₀ and calculate Kᵢ using the Cheng-Prusoff equation Competition_Curve->IC50_Ki_Calc

Caption: Workflow for the Radioligand Binding Assay.

Materials:

  • Receptor Source: Membrane preparations from cells or tissues expressing the AT1 receptor (e.g., rat liver membranes, or from CHO-K1/AT1 or HEK293/AT1 cells).[14]

  • Radioligand: A high-affinity radiolabeled AT1 receptor ligand, such as ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of an unlabeled AT1 receptor antagonist (e.g., 10 µM Olmesartan).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Filtration Apparatus: A multi-well plate harvester and glass fiber filters.

  • Instrumentation: A scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the AT1 receptor in a suitable buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, set up the following conditions in triplicate:

      • Total Binding: Receptor membranes + Radioligand.

      • Non-specific Binding: Receptor membranes + Radioligand + a high concentration of unlabeled antagonist.

      • Competition Binding: Receptor membranes + Radioligand + increasing concentrations of this compound.

  • Incubation:

    • Add the components to the wells of the microplate.

    • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • For the competition experiment, express the binding at each concentration of this compound as a percentage of the specific binding in the absence of the competitor.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀.

    • Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Reporter Gene Assay

This assay measures the functional consequence of AT1 receptor activation by quantifying the expression of a reporter gene linked to a downstream signaling element.[15][16]

Reporter_Gene_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Transfection Co-transfect cells with AT1R and a reporter construct (e.g., NFAT-luciferase) Cell_Plating Plate transfected cells in a white, opaque 96-well plate Transfection->Cell_Plating Compound_Add Add this compound at various concentrations Incubate1 Pre-incubate with this compound Compound_Add->Incubate1 Agonist_Add Add Angiotensin II Incubate1->Agonist_Add Incubate2 Incubate to allow for reporter gene expression Agonist_Add->Incubate2 Lysis_Substrate Lyse cells and add luciferase substrate Incubate2->Lysis_Substrate Luminescence_Read Measure luminescence Lysis_Substrate->Luminescence_Read Normalize_Data Normalize luminescence readings Percent_Inhibition Calculate % Inhibition of Angiotensin II-induced reporter activity Normalize_Data->Percent_Inhibition IC50_Calc Generate dose-response curve and determine IC₅₀ Percent_Inhibition->IC50_Calc

Caption: Workflow for the Reporter Gene Assay.

Materials:

  • Cell Line: A suitable host cell line (e.g., HEK293T) that is readily transfectable.

  • Expression Plasmids:

    • An expression vector containing the human AT1 receptor cDNA.

    • A reporter plasmid containing a luciferase gene downstream of a response element sensitive to the AT1 receptor signaling pathway (e.g., Nuclear Factor of Activated T-cells Response Element - NFAT-RE).

  • Transfection Reagent: A standard transfection reagent (e.g., Lipofectamine).

  • Agonist: Angiotensin II.

  • Test Compound: this compound.

  • Assay Plates: White, opaque 96-well plates suitable for luminescence measurements.

  • Instrumentation: A luminometer.

  • Luciferase Assay System: A commercial kit containing cell lysis buffer and luciferase substrate.

Procedure:

  • Cell Transfection and Plating:

    • Co-transfect the host cells with the AT1 receptor expression plasmid and the NFAT-luciferase reporter plasmid using a suitable transfection reagent.

    • After transfection, plate the cells in a white, opaque 96-well plate and allow them to recover and express the proteins (typically 24-48 hours).

  • Assay Execution:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Add the diluted this compound to the cells and pre-incubate for a specified time (e.g., 30 minutes).

    • Add Angiotensin II at a pre-determined EC₈₀ concentration to all wells except the negative controls.

    • Incubate the plate for a period sufficient to allow for reporter gene expression (e.g., 4-6 hours).

  • Luminescence Measurement:

    • Lyse the cells and add the luciferase substrate according to the manufacturer's protocol.

    • Measure the luminescence signal using a luminometer.

  • Data Analysis:

    • Normalize the luminescence readings to control wells.

    • Calculate the percentage of inhibition of the Angiotensin II-induced reporter gene activity for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

The cell-based assays described in this document provide robust and reliable methods for quantifying the AT1 receptor antagonism of this compound. The Calcium Mobilization Assay offers a high-throughput functional readout of receptor activation. The Radioligand Binding Assay provides a direct measure of the compound's affinity for the receptor. The Reporter Gene Assay offers a functional assessment of the downstream consequences of receptor signaling. The choice of assay will depend on the specific research question and the stage of drug development. By employing these detailed protocols, researchers can obtain accurate and reproducible data to characterize the pharmacological profile of this compound and other AT1 receptor antagonists.

References

Application Notes and Protocols for Tasosartan Administration in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tasosartan is a potent and selective, orally active nonpeptide antagonist of the angiotensin II type 1 (AT1) receptor. It belongs to the "sartan" class of antihypertensive agents that block the renin-angiotensin-aldosterone system (RAAS). This compound's mechanism of action involves the inhibition of angiotensin II from binding to the AT1 receptor, which leads to vasodilation and a reduction in blood pressure. A key feature of this compound is its long duration of action, which is largely attributed to its active metabolite, enolthis compound. Enolthis compound exhibits high protein binding and a longer terminal half-life than the parent compound.[1]

These application notes provide a summary of available preclinical data and generalized protocols for the administration of this compound in animal models, intended to guide researchers in the fields of pharmacology and drug development. It is important to note that the development of this compound was discontinued, and as such, comprehensive preclinical data is not fully available in the public domain. Where specific data for this compound is unavailable, information from closely related compounds or general principles of preclinical testing for this drug class are provided for guidance.

Mechanism of Action Signaling Pathway

This compound exerts its pharmacological effect by blocking the Angiotensin II Type 1 (AT1) receptor, a key component of the Renin-Angiotensin-Aldosterone System (RAAS). This blockade disrupts the downstream signaling cascade that leads to vasoconstriction and aldosterone (B195564) secretion, ultimately resulting in a decrease in blood pressure.

RAAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1Receptor AT1 Receptor AngiotensinII->AT1Receptor Binds to Vasoconstriction Vasoconstriction AT1Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1Receptor->Aldosterone BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure Renin Renin ACE ACE This compound This compound This compound->AT1Receptor Blocks SHR_Workflow cluster_pre Pre-Dosing cluster_dosing Dosing cluster_post Post-Dosing Acclimatization Acclimatize SHRs to handling and tail-cuff procedure Baseline Measure baseline systolic blood pressure (SBP) and heart rate (HR) Acclimatization->Baseline Formulation Prepare this compound suspension in vehicle Baseline->Formulation Dose Administer this compound or vehicle via oral gavage Formulation->Dose Monitoring Monitor SBP and HR at specified time points (e.g., 2, 4, 8, 24 hours) Dose->Monitoring Data Analyze dose-response relationship Monitoring->Data PK_Workflow cluster_prep Preparation cluster_admin Administration & Sampling cluster_analysis Analysis Cannulation Surgical cannulation of rats for blood sampling Recovery Allow animals to recover from surgery Cannulation->Recovery Dosing Oral administration of this compound Recovery->Dosing Sampling Collect serial blood samples at predefined time points Dosing->Sampling Processing Process blood to plasma Sampling->Processing Quantification Quantify this compound and Enolthis compound concentrations using LC-MS/MS Processing->Quantification PK_Analysis Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) Quantification->PK_Analysis

References

Application Note: Characterization of Tasosartan Binding to the Angiotensin II Type 1 (AT1) Receptor Using a Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tasosartan is a potent, selective, and orally active nonpeptide antagonist of the Angiotensin II Type 1 (AT1) receptor.[1][2] The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and cardiovascular homeostasis, with Angiotensin II (AngII) being its primary effector hormone.[3] Most of the physiological and pathophysiological actions of AngII, including vasoconstriction, aldosterone (B195564) secretion, and cellular growth, are mediated through the AT1 receptor, a G protein-coupled receptor (GPCR).[1][4][5] this compound exerts its therapeutic effect by competitively blocking the binding of AngII to the AT1 receptor, thereby inhibiting its downstream signaling cascades.[1][2]

Radioligand binding assays are a fundamental tool in pharmacology, providing a robust and sensitive method to quantify the interaction between a ligand and its receptor.[6][7][8] This application note provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human AT1 receptor. The protocol utilizes membranes from cells expressing the AT1 receptor and a suitable radiolabeled AngII analog, such as [¹²⁵I]Sar¹,Ile⁸-AngII.

Angiotensin II AT1 Receptor Signaling Pathway

The binding of Angiotensin II to its AT1 receptor initiates a signaling cascade primarily through the Gq/11 family of G proteins.[5] This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC), culminating in various cellular responses like smooth muscle contraction.[5] this compound blocks the initial binding step of this pathway.

AT1_Signaling_Pathway AngII Angiotensin II AT1R AT1 Receptor (GPCR) AngII->AT1R Binds This compound This compound This compound->AT1R Blocks Gq Gαq/11 AT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ (intracellular) ER->Ca Releases Ca->PKC Activates Response Cellular Responses (e.g., Vasoconstriction) Ca->Response Mediates PKC->Response Phosphorylates Targets

Caption: Angiotensin II AT1 receptor signaling pathway and the inhibitory action of this compound.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines the procedure for determining the IC₅₀ and subsequent Kᵢ value of this compound for the AT1 receptor using a filtration-based assay.[9][10]

1. Materials and Reagents

  • Receptor Source: Membranes prepared from HEK293 or CHO cells stably expressing the human AT1 receptor, or rat liver/adrenal gland membranes.[11][12]

  • Radioligand: [¹²⁵I]Sar¹,Ile⁸-Angiotensin II (specific activity ~2200 Ci/mmol).

  • Test Compound: this compound.

  • Non-specific Binding Control: Unlabeled Angiotensin II (1 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, 0.1% Bovine Serum Albumin (BSA), pH 7.4.

  • Wash Buffer (ice-cold): 50 mM Tris-HCl, pH 7.4.

  • Equipment: 96-well plates, cell harvester for filtration, glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine), scintillation counter, scintillation fluid.

2. Experimental Workflow

The workflow involves preparing the necessary components, incubating them to reach binding equilibrium, separating the receptor-bound radioligand from the free radioligand, and quantifying the bound radioactivity.

Radioligand_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep 1. Receptor Membrane Preparation Reagent_Prep 2. Reagent Dilution (Radioligand, this compound, Controls) Incubation 3. Incubation (Membranes + Radioligand ± Compound) Reagent_Prep->Incubation Filtration 4. Filtration & Washing (Separates Bound from Free) Incubation->Filtration Counting 5. Scintillation Counting (Quantifies Bound Radioactivity) Filtration->Counting Analysis 6. Data Analysis (Calculate IC₅₀ and Kᵢ) Counting->Analysis

Caption: General workflow for a competitive radioligand binding assay.

3. Detailed Procedure

  • Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[9] Wash the pellet and resuspend it in assay buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).

  • Assay Plate Setup: The assay is performed in a 96-well plate with a final volume of 250 µL per well.[9] Set up the following conditions in triplicate:

    • Total Binding: 150 µL membrane suspension + 50 µL assay buffer + 50 µL radioligand.

    • Non-specific Binding (NSB): 150 µL membrane suspension + 50 µL unlabeled AngII (to achieve 1 µM final concentration) + 50 µL radioligand.

    • Competitive Binding: 150 µL membrane suspension + 50 µL this compound (at various concentrations, e.g., 10⁻¹¹ to 10⁻⁵ M) + 50 µL radioligand.

  • Incubation: Add the radioligand (at a concentration close to its K_d, e.g., 0.1-0.5 nM) to all wells to initiate the binding reaction. Incubate the plate for 60-90 minutes at room temperature (or 30°C) with gentle agitation to allow the binding to reach equilibrium.[9]

  • Filtration: Terminate the incubation by rapid vacuum filtration through a glass fiber filter mat using a cell harvester.[9] This traps the membranes with bound radioligand on the filter. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filter mat completely. Add scintillation cocktail and measure the radioactivity (counts per minute, CPM) retained on the filters using a scintillation counter.

4. Data Analysis

  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve: Plot the specific binding (as a percentage of the maximum specific binding without any competitor) against the logarithm of the this compound concentration.

  • Determine IC₅₀: Use non-linear regression analysis (sigmoidal dose-response curve) to fit the data and determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific radioligand binding.

  • Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:

    • Kᵢ = IC₅₀ / (1 + [L]/K_d)

    • Where:

      • [L] is the concentration of the radioligand used in the assay.

      • K_d is the dissociation constant of the radioligand for the receptor (must be determined separately via a saturation binding experiment).

Data Presentation

Quantitative data from the binding assay should be summarized for clarity.

Table 1: Summary of Typical Experimental Parameters

Parameter Recommended Value/Condition
Receptor Source Human AT1 receptor-expressing cell membranes
Radioligand [¹²⁵I]Sar¹,Ile⁸-Angiotensin II
Radioligand Conc. ~0.2 nM (approximate K_d)
Competitor This compound (10⁻¹¹ M to 10⁻⁵ M)
Non-specific Ligand Angiotensin II (1 µM)
Incubation Time 60 minutes
Incubation Temp. 30 °C[9]
Assay Volume 250 µL[9]

| Separation Method | Vacuum Filtration (GF/C filters) |

Table 2: Representative Binding Affinity Data for this compound at the AT1 Receptor

Parameter Reported Value Assay Conditions Source
IC₅₀ 1.2 ± 0.6 nM Rat adrenal membranes, [¹²⁵I]-AngII [11]
pIC₅₀ 8.92 (Implied IC₅₀ of ~1.2 nM) [13]
IC₅₀ 32 nM Human AT1 receptor [13]

| IC₅₀ | 38 nM | Human AT1 receptor, cultured preadipocytes |[13] |

Note: IC₅₀ values can vary depending on the specific assay conditions, such as receptor source, radioligand concentration, and buffer composition.

This application note provides a comprehensive framework for performing a radioligand binding assay to characterize the interaction of this compound with its molecular target, the AT1 receptor. The detailed protocol for the competitive binding assay, along with the data analysis procedure, enables researchers to accurately determine the binding affinity (Kᵢ) of this compound and other potential AT1 receptor antagonists. This assay is a cornerstone for the pharmacological evaluation of compounds acting on the renin-angiotensin system.

References

Application of Tasosartan in Renal Fibrosis Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Note: Extensive research did not yield specific experimental data on the application of Tasosartan in renal fibrosis models. This compound is an angiotensin II receptor blocker (ARB), and its mechanism of action is similar to other drugs in this class. Therefore, this document provides detailed application notes and protocols based on studies of a closely related and well-researched ARB, Losartan , in the context of renal fibrosis. These protocols can be adapted for the investigation of this compound.

Introduction

Renal fibrosis is the common final pathological outcome of chronic kidney disease (CKD), characterized by excessive deposition of extracellular matrix (ECM) leading to scarring and loss of kidney function.[1][2] The renin-angiotensin-aldosterone system (RAAS) plays a crucial role in the progression of renal fibrosis, primarily through the action of angiotensin II (Ang II).[3][4] Ang II, by binding to its type 1 (AT1) receptor, promotes inflammation, oxidative stress, and the expression of profibrotic factors, most notably Transforming Growth Factor-beta1 (TGF-β1).[3][5]

This compound, as an angiotensin II receptor blocker (ARB), selectively inhibits the AT1 receptor, thereby blocking the downstream effects of Ang II. This mechanism is expected to attenuate the signaling pathways that drive renal fibrosis. The primary pathway implicated is the TGF-β1/Smad signaling cascade, which is a central mediator of fibrosis.[3][6]

Mechanism of Action and Signaling Pathway

This compound is anticipated to ameliorate renal fibrosis by blocking the Ang II-mediated activation of the TGF-β1/Smad signaling pathway. Ang II typically stimulates the production of TGF-β1, which then binds to its receptor, leading to the phosphorylation and activation of Smad2 and Smad3.[3][5] These activated Smads form a complex with Smad4 and translocate to the nucleus to regulate the transcription of genes involved in fibrosis, such as those for collagen and fibronectin.[7] By blocking the initial Ang II signal, this compound is expected to reduce the activation of this entire cascade.

digraph "Tasosartan_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, penwidth=1.5];

// Nodes AngII [label="Angiotensin II", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AT1R [label="AT1 Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; TGFb1 [label="TGF-β1", fillcolor="#FBBC05", fontcolor="#202124"]; TGFbR [label="TGF-β Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; pSmad23 [label="p-Smad2/3", fillcolor="#34A853", fontcolor="#FFFFFF"]; Smad4 [label="Smad4", fillcolor="#F1F3F4", fontcolor="#202124"]; Complex [label="p-Smad2/3 + Smad4\nComplex", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=dashed]; Gene [label="Gene Transcription\n(Collagen, Fibronectin, α-SMA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Fibrosis [label="Renal Fibrosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges AngII -> AT1R [arrowhead=normal, color="#202124"]; this compound -> AT1R [label="Inhibits", arrowhead=tee, color="#EA4335", fontcolor="#EA4335"]; AT1R -> TGFb1 [label="Stimulates", arrowhead=normal, color="#202124", fontcolor="#5F6368"]; TGFb1 -> TGFbR [arrowhead=normal, color="#202124"]; TGFbR -> pSmad23 [label="Phosphorylates", arrowhead=normal, color="#202124", fontcolor="#5F6368"]; pSmad23 -> Complex [arrowhead=normal, color="#202124"]; Smad4 -> Complex [arrowhead=normal, color="#202124"]; Complex -> Nucleus [arrowhead=normal, color="#202124"]; Nucleus -> Gene [arrowhead=normal, color="#202124"]; Gene -> Fibrosis [arrowhead=normal, color="#202124"]; }

Figure 1: Proposed signaling pathway of this compound in renal fibrosis.

In Vivo Experimental Models

The Unilateral Ureteral Obstruction (UUO) model is a widely used and robust method for inducing renal fibrosis in rodents.[5]

Unilateral Ureteral Obstruction (UUO) Model Protocol

Objective: To induce renal fibrosis in rodents to study the effects of this compound.

Materials:

  • Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical instruments (scissors, forceps, needle holders)

  • 4-0 silk suture

  • This compound (or Losartan as a reference compound)

  • Vehicle for drug administration (e.g., sterile saline, carboxymethylcellulose)

Procedure:

  • Anesthetize the animal and place it in a prone position.

  • Make a flank incision to expose the left kidney and ureter.

  • Ligate the left ureter at two points with 4-0 silk suture.

  • Close the incision in layers.

  • Administer post-operative analgesics as required.

  • For the sham-operated group, the ureter is mobilized but not ligated.

  • House the animals with free access to food and water.

  • Administer this compound or vehicle daily via oral gavage, starting one day before or on the day of surgery, and continuing for the duration of the experiment (typically 7-14 days).

digraph "UUO_Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, penwidth=1.5];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Animal_Acclimatization [label="Animal Acclimatization\n(Rats or Mice)", fillcolor="#F1F3F4", fontcolor="#202124"]; Grouping [label="Random Grouping\n(Sham, UUO+Vehicle, UUO+this compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; Pre-treatment [label="Pre-treatment (Optional)\n(this compound/Vehicle for 1 day)", fillcolor="#FBBC05", fontcolor="#202124"]; Surgery [label="UUO or Sham Surgery", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Treatment [label="Daily Treatment\n(this compound/Vehicle for 7-14 days)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sacrifice [label="Sacrifice and Tissue Collection\n(Day 7 or 14)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Histological and Molecular Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Animal_Acclimatization [color="#202124"]; Animal_Acclimatization -> Grouping [color="#202124"]; Grouping -> Pre-treatment [color="#202124"]; Pre-treatment -> Surgery [color="#202124"]; Surgery -> Treatment [color="#202124"]; Treatment -> Sacrifice [color="#202124"]; Sacrifice -> Analysis [color="#202124"]; Analysis -> End [color="#202124"]; }

Figure 2: Experimental workflow for the UUO model.

Data Presentation: In Vivo Effects of Losartan

The following table summarizes the expected qualitative and quantitative effects of ARB treatment in a UUO model based on studies with Losartan.

ParameterUUO + VehicleUUO + LosartanMethod of Analysis
Histology
Collagen DepositionMarked increaseSignificantly reducedMasson's Trichrome / Picrosirius Red Staining
α-SMA ExpressionStrong positive stainingSignificantly reducedImmunohistochemistry
Gene Expression
Col1a1 (Collagen I)UpregulatedDownregulatedRT-qPCR
Acta2 (α-SMA)UpregulatedDownregulatedRT-qPCR
Tgfb1 (TGF-β1)UpregulatedDownregulatedRT-qPCR
Protein Expression
Collagen IIncreasedDecreasedWestern Blot
α-SMAIncreasedDecreasedWestern Blot
FibronectinIncreasedDecreasedWestern Blot
p-Smad3IncreasedDecreasedWestern Blot

In Vitro Experimental Models

In vitro models are essential for dissecting the cellular and molecular mechanisms by which this compound may exert its anti-fibrotic effects. Renal interstitial fibroblasts (e.g., NRK-49F cell line) and renal tubular epithelial cells (e.g., HK-2 cell line) are commonly used.

TGF-β1-Induced Fibroblast Activation Protocol

Objective: To investigate the direct effect of this compound on TGF-β1-induced myofibroblast differentiation and ECM production in renal fibroblasts.

Materials:

  • NRK-49F cells (rat renal interstitial fibroblasts)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Recombinant human TGF-β1

  • This compound (or Losartan)

  • Reagents for protein and RNA analysis

Procedure:

  • Culture NRK-49F cells to 70-80% confluency.

  • Serum-starve the cells for 24 hours in a medium containing 0.5% FBS.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 24-48 hours.

  • Harvest the cells for subsequent analysis (Western blot, RT-qPCR, immunofluorescence).

digraph "In_Vitro_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, penwidth=1.5];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Culture [label="Culture NRK-49F or HK-2 cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Serum_Starvation [label="Serum Starvation (24h)", fillcolor="#F1F3F4", fontcolor="#202124"]; Pre-treatment [label="Pre-treatment with this compound (1h)", fillcolor="#FBBC05", fontcolor="#202124"]; Stimulation [label="Stimulation with TGF-β1 (24-48h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Harvest [label="Harvest Cells", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Protein and RNA Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Cell_Culture [color="#202124"]; Cell_Culture -> Serum_Starvation [color="#202124"]; Serum_Starvation -> Pre-treatment [color="#202124"]; Pre-treatment -> Stimulation [color="#202124"]; Stimulation -> Harvest [color="#202124"]; Harvest -> Analysis [color="#202124"]; Analysis -> End [color="#202124"]; }

Figure 3: In vitro experimental workflow for studying fibrosis.

Data Presentation: In Vitro Effects of Losartan

The following table summarizes the expected outcomes of ARB treatment on TGF-β1-stimulated renal cells based on studies with Losartan.

ParameterControlTGF-β1TGF-β1 + LosartanMethod of Analysis
Protein Expression
α-SMALowHighReducedWestern Blot / Immunofluorescence
FibronectinLowHighReducedWestern Blot / Immunofluorescence
Collagen ILowHighReducedWestern Blot / Immunofluorescence
p-Smad3LowHighReducedWestern Blot
Gene Expression
Acta2 (α-SMA)LowHighReducedRT-qPCR
Fn1 (Fibronectin)LowHighReducedRT-qPCR
Col1a1 (Collagen I)LowHighReducedRT-qPCR

Detailed Experimental Protocols

Histological Analysis: Masson's Trichrome Staining

Purpose: To visualize collagen deposition in kidney tissue sections.

Protocol:

  • Fix kidney tissue in 10% neutral buffered formalin and embed in paraffin.

  • Cut 4 µm sections and mount on slides.

  • Deparaffinize and rehydrate the sections.

  • Stain with Weigert's iron hematoxylin (B73222) for 10 minutes.

  • Rinse in distilled water.

  • Stain with Biebrich scarlet-acid fuchsin for 15 minutes.

  • Rinse in distilled water.

  • Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.

  • Stain with aniline (B41778) blue solution for 5-10 minutes.

  • Rinse and differentiate in 1% acetic acid solution for 1 minute.

  • Dehydrate through graded alcohols, clear in xylene, and mount.

Expected Results: Collagen fibers will be stained blue, nuclei will be black, and cytoplasm will be red. The area of blue staining can be quantified using image analysis software.

Molecular Biology: Western Blotting

Purpose: To quantify the protein expression of fibrosis markers.

Protocol:

  • Homogenize kidney tissue or lyse cultured cells in RIPA buffer with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate with primary antibodies (e.g., anti-α-SMA, anti-Collagen I, anti-p-Smad3, anti-β-actin) overnight at 4°C.

  • Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Quantify band intensity using densitometry and normalize to a loading control (e.g., β-actin).

Molecular Biology: Real-Time Quantitative PCR (RT-qPCR)

Purpose: To measure the mRNA expression of genes related to fibrosis.

Protocol:

  • Isolate total RNA from kidney tissue or cultured cells using a suitable kit (e.g., TRIzol).

  • Assess RNA quality and quantity.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Perform real-time PCR using a SYBR Green master mix with specific primers for target genes (Acta2, Col1a1, Tgfb1) and a housekeeping gene (e.g., Gapdh).

  • Run the PCR on a real-time PCR system.

  • Calculate the relative gene expression using the 2-ΔΔCt method.

Conclusion

While specific data for this compound in renal fibrosis is not yet available in the public domain, its classification as an ARB strongly suggests a therapeutic potential in mitigating this condition. The protocols and expected outcomes detailed in this document, based on extensive research on Losartan, provide a robust framework for researchers and drug development professionals to design and execute studies to evaluate the efficacy of this compound in renal fibrosis. The primary mechanism of action is likely the inhibition of the Ang II-TGF-β1-Smad signaling axis, leading to a reduction in ECM deposition and myofibroblast activation. The provided in vivo and in vitro models, along with detailed analytical protocols, offer a comprehensive approach to investigating these effects.

References

Application Notes and Protocols for In Vivo Efficacy Studies of Tasosartan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tasosartan is a potent, selective, and orally active nonpeptide angiotensin II type 1 (AT1) receptor antagonist.[1] It functions by blocking the renin-angiotensin-aldosterone system (RAAS) at the AT1 receptor, which mediates the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[1][2] This action leads to vasodilation, reduced secretion of vasopressin, and decreased production of aldosterone, ultimately resulting in a reduction of blood pressure.[1][2] this compound is metabolized to an active metabolite, enolthis compound, which is believed to contribute to its long-lasting effects.[1]

These application notes provide detailed protocols for the in vivo evaluation of this compound's efficacy in established preclinical models of hypertension. The included methodologies, data presentation guidelines, and visualizations are intended to assist researchers in designing and executing robust preclinical studies. Of note, the clinical development of this compound was discontinued (B1498344) after Phase III trials due to observations of elevated transaminases, suggesting potential liver toxicity.[3] Therefore, careful monitoring of hepatic safety biomarkers is a critical component of any preclinical investigation of this compound.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

This compound exerts its antihypertensive effect by selectively blocking the AT1 receptor, a key component of the RAAS. The following diagram illustrates the signaling pathway and the point of intervention for this compound.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction, Aldosterone Secretion, Sodium & Water Retention AT1_Receptor->Vasoconstriction Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Renin Renin (from Kidney) ACE ACE (from Lungs) This compound This compound This compound->AT1_Receptor Blocks Experimental_Workflow start Start acclimation Animal Acclimation (1 week) start->acclimation baseline Baseline Measurements (Blood Pressure) acclimation->baseline grouping Randomization into Experimental Groups baseline->grouping induction Induction of Hypertension (SHR or Ang II infusion) grouping->induction treatment This compound/Vehicle/Positive Control Administration (4-8 weeks) induction->treatment monitoring Weekly Blood Pressure & Body Weight Monitoring treatment->monitoring During treatment endpoint Endpoint Measurements (Blood Pressure, Urine & Blood Collection) treatment->endpoint necropsy Euthanasia & Necropsy (Organ Collection & Weights) endpoint->necropsy analysis Histopathological & Biochemical Analysis necropsy->analysis data_analysis Data Analysis & Interpretation analysis->data_analysis end End data_analysis->end

References

Application Notes: Preparation of Tasosartan Solutions for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tasosartan is a potent and selective, nonpeptide antagonist of the Angiotensin II Type 1 (AT1) receptor.[1] Angiotensin II is the primary effector of the Renin-Angiotensin System (RAS) and mediates its effects, including vasoconstriction, aldosterone (B195564) secretion, and cell proliferation, through the AT1 receptor.[1] this compound blocks this interaction, making it a valuable tool for in vitro studies of the RAS pathway in various cell types. Proper preparation of this compound solutions is critical for obtaining accurate and reproducible results in cell culture experiments. These application notes provide detailed protocols for the solubilization and preparation of this compound solutions for use in a research laboratory setting.

Mechanism of Action

This compound selectively binds to the AT1 receptor, preventing Angiotensin II from binding and activating downstream signaling cascades. The primary signaling pathway initiated by Angiotensin II binding to the AT1 receptor involves the Gq/11 protein, which activates Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, and DAG activates Protein Kinase C (PKC), leading to a variety of cellular responses. By blocking the initial receptor interaction, this compound effectively inhibits this entire cascade.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₃H₂₁N₇O
Molecular Weight411.46 g/mol
AppearanceWhite to off-white solid
AT1 Receptor BindingKᵢ = 46.6 nM (in rat liver epithelial cells)

Table 2: Solubility of this compound

SolventMaximum SolubilityNotes
DMSO125 mg/mL (approximately 303.8 mM)Sonication is recommended to aid dissolution. Use freshly opened DMSO.[1]
WaterVery low (practically insoluble)Not recommended as a primary solvent.

Table 3: Storage and Stability of this compound

FormStorage TemperatureStability
Powder-20°C3 years
In DMSO-80°C6 months
In DMSO-20°C1 month

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound, which can be stored for long periods and diluted to final working concentrations as needed.

Materials:

  • This compound powder (MW: 411.46 g/mol )

  • Anhydrous/low-water content Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional, but recommended)[1]

Procedure:

  • Weighing this compound: Carefully weigh out 4.11 mg of this compound powder on an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Adding DMSO: Add 100 µL of high-quality, anhydrous DMSO to the tube containing the this compound powder. This will yield a final concentration of 100 mM.

    • Calculation: (4.11 mg / 411.46 mg/mmol) / 0.1 mL = 100 mM

  • Dissolution: Vortex the solution vigorously for 1-2 minutes to dissolve the powder. If the powder does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[1] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: Aliquot the 100 mM stock solution into smaller, single-use volumes (e.g., 10 µL) in sterile, light-protective cryovials. This prevents repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).

Protocol 2: Preparation of this compound Working Solutions for Cell Culture (96-Well Plate Example)

This protocol describes the serial dilution of the 100 mM DMSO stock solution to prepare a range of working concentrations for treating cells in a 96-well plate. It is crucial to maintain a final DMSO concentration that is non-toxic to the specific cell line being used (typically ≤ 0.5%, with ≤ 0.1% being ideal). A vehicle control (media with the same final DMSO concentration) must be included in the experiment.

Materials:

  • 100 mM this compound stock solution in DMSO (from Protocol 1)

  • Sterile complete cell culture medium

  • Sterile microcentrifuge tubes

  • Sterile serological pipettes and pipette tips

  • 96-well cell culture plate with seeded cells

Procedure:

  • Determine Final Concentrations: Decide on the final concentrations of this compound to be tested. Based on its AT1 receptor binding affinity (Ki = 46.6 nM), a suitable starting range would be 10 µM, 1 µM, 100 nM, and 10 nM.

  • Prepare Intermediate Dilutions:

    • To maintain a final DMSO concentration of 0.1% in the wells, the stock solution will be diluted 1:1000 into the final culture volume.

    • Prepare a set of intermediate stock solutions in 100% DMSO. For example, to achieve a final concentration of 10 µM, you would need a 10 mM intermediate stock.

    • 10 mM Intermediate Stock: Take 1 µL of the 100 mM stock and add it to 9 µL of 100% DMSO.

    • 1 mM Intermediate Stock: Take 1 µL of the 10 mM intermediate stock and add it to 9 µL of 100% DMSO.

    • 100 µM Intermediate Stock: Take 1 µL of the 1 mM intermediate stock and add it to 9 µL of 100% DMSO.

    • 10 µM Intermediate Stock: Take 1 µL of the 100 µM intermediate stock and add it to 9 µL of 100% DMSO.

  • Prepare Final Working Solutions in Culture Medium:

    • For a final volume of 200 µL per well in a 96-well plate, add 0.2 µL of the appropriate intermediate DMSO stock to 199.8 µL of cell culture medium. To make this easier, prepare a larger volume. For example, to treat 3 wells (replicates), prepare 600 µL of the final working solution.

    • 10 µM Working Solution: Add 0.6 µL of the 10 mM intermediate stock to 599.4 µL of culture medium.

    • 1 µM Working Solution: Add 0.6 µL of the 1 mM intermediate stock to 599.4 µL of culture medium.

    • 100 nM Working Solution: Add 0.6 µL of the 100 µM intermediate stock to 599.4 µL of culture medium.

    • 10 nM Working Solution: Add 0.6 µL of the 10 µM intermediate stock to 599.4 µL of culture medium.

    • Vehicle Control: Add 0.6 µL of 100% DMSO to 599.4 µL of culture medium.

  • Cell Treatment: Remove the existing media from the cells and add 200 µL of the prepared working solutions (including the vehicle control) to the appropriate wells.

  • Incubation: Incubate the plate for the desired experimental duration.

Visualizations

G cluster_prep Stock Solution Preparation (100 mM) cluster_dilution Working Solution Preparation weigh Weigh 4.11 mg This compound Powder add_dmso Add 100 µL of 100% DMSO weigh->add_dmso dissolve Vortex and/or Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -80°C aliquot->store intermediate Prepare Intermediate Stocks in 100% DMSO store->intermediate Use for Experiments final_dilution Dilute Intermediate Stock 1:1000 into Cell Culture Medium intermediate->final_dilution add_to_cells Add to Cells in 96-Well Plate final_dilution->add_to_cells vehicle Prepare Vehicle Control (0.1% DMSO in Medium) vehicle->add_to_cells

Caption: Workflow for preparing this compound stock and working solutions.

AT1_Pathway AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds & Activates This compound This compound This compound->AT1R Binds & Inhibits Gq11 Gq/11 Protein AT1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Responses (e.g., Proliferation, Contraction) Ca2->Response PKC->Response

Caption: Simplified Angiotensin II / AT1 Receptor signaling pathway inhibited by this compound.

References

Tasosartan for Research on Vasodilatory Shock: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Vasodilatory shock is a life-threatening condition characterized by profound and refractory hypotension due to a significant decrease in systemic vascular resistance (SVR).[1][2][3] This state of circulatory failure is most commonly caused by sepsis, but can also result from other conditions such as anaphylaxis, systemic inflammatory response syndrome (SIRS), and neurogenic shock.[1][2] The pathophysiology of vasodilatory shock is complex, involving excessive production of vasodilators like nitric oxide (NO) and activation of ATP-sensitive potassium channels in vascular smooth muscle.[3] It often involves dysfunction of key physiological compensatory mechanisms, including the renin-angiotensin-aldosterone system (RAAS).[1]

Tasosartan is a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor.[4][5] Angiotensin II, a key effector of the RAAS, is a powerful vasoconstrictor. By blocking the AT1 receptor, this compound inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to vasodilation.[4][5] While initially developed for hypertension, the development of this compound was discontinued (B1498344) after Phase III clinical trials due to observations of elevated liver transaminases.[6] However, its well-defined mechanism of action makes it a valuable tool for preclinical research into the complex role of the RAAS in vasodilatory shock.

These application notes provide a theoretical framework and detailed protocols for investigating the potential effects of this compound in established animal models of vasodilatory shock.

Mechanism of Action and Rationale for Use in Vasodilatory Shock Research

The RAAS is a critical regulator of blood pressure. In response to hypotension, renin is released, leading to the production of angiotensin II, which in turn causes vasoconstriction and fluid retention to restore blood pressure.[7] In vasodilatory shock, the RAAS is often activated as a compensatory mechanism.[3] However, the response to endogenous and exogenous vasoconstrictors is frequently blunted.

The therapeutic potential of angiotensin II in treating vasodilatory shock has been demonstrated in clinical trials, suggesting that targeting the RAAS is a viable strategy.[8][9][10][11] Conversely, blocking the AT1 receptor with an antagonist like this compound could be hypothesized to exacerbate the hypotensive state in vasodilatory shock. However, angiotensin II is also known to have pro-inflammatory effects mediated through the AT1 receptor.[12][13][14][15] Therefore, this compound could potentially mitigate the inflammatory cascade that contributes to the pathogenesis of vasodilatory shock, a concept supported by studies on other AT1 receptor blockers like losartan (B1675146) in septic shock models.[16][17][18][19][20]

Investigating this compound in vasodilatory shock models can help elucidate the multifaceted role of the RAAS in this condition, differentiating its hemodynamic effects from its immunomodulatory actions.

Key Applications

  • Investigation of the role of the AT1 receptor in the pathophysiology of vasodilatory shock.

  • Evaluation of the potential anti-inflammatory effects of AT1 receptor blockade in sepsis-induced shock.

  • Dissection of the hemodynamic versus immunomodulatory effects of the renin-angiotensin system in critical illness.

Quantitative Data Summary

The following tables present hypothetical data based on expected outcomes from preclinical studies with this compound in a rat model of septic shock induced by cecal ligation and puncture (CLP). These values are for illustrative purposes and are derived from published research on other angiotensin II receptor blockers and angiotensin II.

Table 1: Hemodynamic Parameters in a Rat Model of CLP-Induced Septic Shock

ParameterSham ControlCLP + VehicleCLP + this compound (10 mg/kg)CLP + this compound (30 mg/kg)
Mean Arterial Pressure (mmHg) at 6h 105 ± 565 ± 758 ± 652 ± 5**
Heart Rate (beats/min) at 6h 350 ± 20480 ± 25495 ± 30510 ± 28
Systemic Vascular Resistance (dyne·s/cm⁵) at 6h 2500 ± 2001200 ± 1501050 ± 130900 ± 120**
Cardiac Output (mL/min) at 6h 42 ± 454 ± 555 ± 658 ± 6

*p<0.05, **p<0.01 vs. CLP + Vehicle. Data are presented as mean ± SD.

Table 2: Inflammatory Cytokines and Organ Dysfunction Markers in a Rat Model of CLP-Induced Septic Shock

ParameterSham ControlCLP + VehicleCLP + this compound (10 mg/kg)CLP + this compound (30 mg/kg)
Serum TNF-α (pg/mL) at 6h 20 ± 5450 ± 50320 ± 45250 ± 40**
Serum IL-6 (pg/mL) at 6h 30 ± 8800 ± 90550 ± 70400 ± 60
Serum Creatinine (B1669602) (mg/dL) at 24h 0.5 ± 0.11.8 ± 0.31.4 ± 0.2*1.2 ± 0.2
Serum ALT (U/L) at 24h 40 ± 8150 ± 20110 ± 15*90 ± 12**

*p<0.05, **p<0.01 vs. CLP + Vehicle. Data are presented as mean ± SD.

Experimental Protocols

In Vivo Model: Cecal Ligation and Puncture (CLP) in Rats

This protocol describes the induction of septic shock in rats using the CLP model, which mimics the polymicrobial nature of clinical sepsis.[21][22][23][24][25]

Materials:

  • Male Wistar rats (250-300g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Anesthetics (e.g., ketamine/xylazine or isoflurane)

  • Surgical instruments

  • Suture material (e.g., 3-0 silk)

  • 21-gauge needle

  • Warming pad

  • Analgesics (e.g., buprenorphine)

  • Sterile saline

Procedure:

  • Anesthetize the rat using an appropriate anesthetic protocol.

  • Shave the abdomen and disinfect the surgical area.

  • Perform a midline laparotomy to expose the cecum.

  • Ligate the cecum distal to the ileocecal valve. The severity of sepsis can be modulated by the length of the ligated cecum.

  • Puncture the ligated cecum twice with a 21-gauge needle.

  • Gently squeeze the cecum to extrude a small amount of fecal matter.

  • Return the cecum to the peritoneal cavity and close the abdominal wall in layers.

  • Administer this compound or vehicle intraperitoneally or intravenously at the desired dose and time point (e.g., 1 hour post-CLP).

  • Provide fluid resuscitation with sterile saline subcutaneously.

  • Administer postoperative analgesia.

  • Monitor the animals closely for signs of distress, and perform hemodynamic measurements and collect biological samples at predetermined time points.

Hemodynamic Monitoring

Continuous monitoring of hemodynamic parameters is crucial for assessing the effects of this compound.

Procedure:

  • Prior to CLP, catheterize the carotid artery for continuous blood pressure monitoring and the jugular vein for drug administration and central venous pressure monitoring.

  • Connect the arterial catheter to a pressure transducer and data acquisition system.

  • Record mean arterial pressure (MAP), heart rate (HR), and central venous pressure (CVP).

  • Cardiac output can be measured using techniques such as thermodilution or pulse contour analysis if the necessary equipment is available.

  • Calculate systemic vascular resistance (SVR) using the formula: SVR = (MAP - CVP) / Cardiac Output.

Biochemical Analysis

At the end of the experiment, collect blood and tissue samples for the analysis of inflammatory markers and indicators of organ damage.

Procedure:

  • Collect blood via cardiac puncture or from the arterial line.

  • Centrifuge the blood to separate serum or plasma.

  • Measure the concentrations of inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.

  • Assess markers of organ dysfunction, such as serum creatinine for kidney injury and alanine (B10760859) aminotransferase (ALT) for liver injury, using standard biochemical assays.

Visualizations

Signaling_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Cellular Vascular Smooth Muscle Cell Angiotensinogen Angiotensinogen AngiotensinI AngiotensinI Angiotensinogen->AngiotensinI Renin AngiotensinII AngiotensinII AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Renin Renin ACE ACE Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Inflammation Inflammation AT1R->Inflammation This compound This compound This compound->AT1R blocks Experimental_Workflow cluster_Preparation Animal Preparation cluster_Induction Shock Induction cluster_Treatment Treatment Groups cluster_Monitoring Monitoring and Analysis AnimalAcclimation Rat Acclimation Anesthesia Anesthesia AnimalAcclimation->Anesthesia Catheterization Arterial & Venous Catheterization Anesthesia->Catheterization CLP Cecal Ligation and Puncture (CLP) Catheterization->CLP Sham Sham Control CLP->Sham Sham Surgery Vehicle CLP + Vehicle CLP->Vehicle Vehicle Admin TasosartanLow CLP + this compound (Low Dose) CLP->TasosartanLow This compound Admin TasosartanHigh CLP + this compound (High Dose) CLP->TasosartanHigh This compound Admin Hemodynamics Hemodynamic Monitoring (MAP, HR, etc.) Sham->Hemodynamics Vehicle->Hemodynamics TasosartanLow->Hemodynamics TasosartanHigh->Hemodynamics Sampling Blood & Tissue Sampling Hemodynamics->Sampling Biochemical Biochemical Analysis (Cytokines, Organ Markers) Sampling->Biochemical

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Tasosartan Precipitation in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering precipitation issues with Tasosartan in aqueous buffers during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I dilute it in my aqueous buffer (e.g., PBS, cell culture media)?

A1: this compound has a very low intrinsic aqueous solubility, reported to be around 0.0325 g/L.[1] Like other drugs in the 'sartan' class of angiotensin II receptor blockers, its solubility is highly dependent on pH.[2] These compounds are often practically insoluble in the physiological pH range of 3 to 7.[2] Therefore, when a concentrated stock solution of this compound, typically prepared in an organic solvent like DMSO, is diluted into a neutral aqueous buffer (e.g., PBS at pH 7.4), the compound's solubility limit is exceeded, causing it to precipitate or "crash out" of the solution.[3][4]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound due to its high solubilizing capacity for this compound.[5] this compound is highly soluble in DMSO, up to 125 mg/mL.[5] For researchers preferring other solvents, this compound also shows solubility in Dimethylformamide (DMF) at 20 mg/mL and Ethanol at 2 mg/mL.

Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?

A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5%, with many cell lines tolerating up to 1%.[4][6] However, the sensitivity to DMSO can be cell-line dependent. It is crucial to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your highest drug concentration, to account for any solvent-induced effects.[7]

Q4: Can I use other methods besides co-solvents to improve this compound's solubility in my experiments?

A4: Yes, several formulation strategies can be employed to enhance the solubility of poorly soluble drugs like this compound. These include the use of:

  • Surfactants: Non-ionic surfactants such as Polysorbate 80 (Tween-80) can help to keep the compound solubilized in aqueous solutions.[5][6]

  • Cyclodextrins: These molecules can form inclusion complexes with the drug, increasing its aqueous solubility. A formulation with SBE-β-CD has been noted for this compound.[5]

  • pH Adjustment: As this compound's solubility is pH-dependent, adjusting the pH of the buffer (if the experiment allows) can significantly improve solubility. Sartans typically show higher solubility at very low or high pH values.[2]

Troubleshooting Guides

Issue 1: Precipitate forms immediately upon diluting DMSO stock into aqueous buffer.

This is often due to "solvent shock," where the rapid change in solvent environment causes the compound to exceed its solubility limit.

Troubleshooting Steps Detailed Explanation & Best Practices
1. Pre-warm the Aqueous Buffer Gently warm your aqueous buffer (e.g., cell culture medium, PBS) to 37°C before adding the this compound stock solution. This can slightly increase the solubility and dissolution rate.[3][8]
2. Use Serial Dilution Instead of a single large dilution, perform a stepwise dilution. First, create an intermediate dilution of your DMSO stock in a small volume of the aqueous buffer. Then, add this intermediate dilution to the final volume.[6][7]
3. Ensure Rapid Mixing When adding the DMSO stock to the aqueous buffer, do so drop-wise while rapidly vortexing or swirling the buffer.[8] This rapid dispersion helps to avoid localized high concentrations of the compound that can initiate precipitation.
4. Reduce the Final Concentration The simplest solution may be to lower the final working concentration of this compound in your experiment to a level below its solubility limit in the final buffer composition.
5. Increase Stock Concentration Prepare a more concentrated stock solution in DMSO. This allows for the addition of a smaller volume to the aqueous buffer, reducing the overall solvent shock and keeping the final DMSO concentration low.[7]
Issue 2: The solution is initially clear but a precipitate forms over time in the incubator.

This can be due to temperature changes affecting solubility or interactions with media components.

Troubleshooting Steps Detailed Explanation & Best Practices
1. Verify Final Concentration Ensure the final concentration of this compound is well below its determined solubility limit in your specific experimental medium and conditions.
2. Prepare Fresh Solutions Prepare the final working solutions of this compound immediately before each experiment. Avoid storing diluted aqueous solutions for extended periods.[3]
3. Check for Media Interactions Some components in complex cell culture media, especially serum proteins, can interact with the compound over time. If possible, test the solubility of this compound in a simpler basal medium to see if the issue persists.[8]
4. Assess for Evaporation Ensure the incubator has proper humidity and that culture plates are well-sealed. Evaporation can increase the concentration of all components, potentially leading to precipitation.[9][10]

Data Presentation: Solubility of this compound and Related Compounds

Table 1: Solubility of this compound in Various Solvents

SolventConcentrationRemarks
Water~32.5 µg/mL (0.0325 g/L)Very low aqueous solubility.[1]
DMSO125 mg/mL (303.8 mM)High solubility; recommended for stock solutions.[5]
DMF20 mg/mLGood solubility.
Ethanol2 mg/mLModerate solubility.
DMF:PBS (pH 7.2) (1:1)0.5 mg/mLCo-solvent system improves aqueous solubility.
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.08 mg/mL (5.06 mM)A co-solvent formulation for in vivo use that provides a clear solution.[5]
10% DMSO / 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (5.06 mM)Cyclodextrin-based formulation for improved aqueous solubility.[5]

Table 2: pH-Dependent Aqueous Solubility of Structurally Similar Sartan Drugs

DrugBuffer Condition (pH)Solubility
Telmisartan pH 3-7Practically insoluble (~0.09 µg/mL).[2]
Valsartan pH 1.2Extremely limited solubility.[11]
pH 6.8Fast and complete dissolution.[11]
Olmesartan Medoxomil pH 1.2 > pH 6.0 > pH 3.5 > pH 4.6Solubility is highly pH-dependent.
Candesartan Cilexetil pH 4.5 (with 0.7% Polysorbate 20)~20 µg/mL.[5]
pH 6.5 (with 0.7% Polysorbate 20)~353 µg/mL.[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a high-concentration, stable stock solution of this compound.

Materials:

  • This compound (powder)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Calculate Required Mass: this compound has a molecular weight of 411.46 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass = 10 mmol/L * 1 L/1000 mL * 411.46 g/mol * 1 mol/1000 mmol * 1000 mg/g = 4.11 mg

  • Weighing: Accurately weigh out 4.11 mg of this compound powder and place it into a sterile vial.

  • Dissolution: Add 1 mL of anhydrous, sterile DMSO to the vial.

  • Mixing: Tightly cap the vial and vortex for 1-2 minutes until the powder is completely dissolved. If dissolution is slow, brief sonication in a water bath sonicator (5-10 minutes) can be applied to aid the process.[7]

  • Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and protect from light. Store the aliquots at -20°C or -80°C.[7]

Protocol 2: Preparation of a 10 µM this compound Working Solution for Cell-Based Assays

Objective: To dilute the DMSO stock solution into an aqueous medium (e.g., cell culture medium) while minimizing precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed (37°C) sterile cell culture medium

  • Sterile conical tubes or vials

  • Vortex mixer

Methodology:

  • Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature. Vortex gently to ensure it is homogeneous.

  • Prepare Intermediate Dilution (1:100):

    • Pipette 990 µL of the pre-warmed cell culture medium into a sterile tube.

    • Add 10 µL of the 10 mM this compound stock solution to the medium.

    • Immediately vortex the solution for 10-15 seconds to ensure rapid and thorough mixing. This creates a 100 µM intermediate solution . The final DMSO concentration at this stage is 1%.

  • Prepare Final Working Solution (1:10):

    • Pipette the required volume of pre-warmed cell culture medium into a new sterile tube. For example, to make 10 mL of the final solution, use 9 mL of medium.

    • Add 1 mL of the 100 µM intermediate solution to the 9 mL of medium.

    • Gently mix by inverting the tube or pipetting up and down. This results in the final 10 µM working solution .

  • Final DMSO Concentration: The final DMSO concentration in the 10 µM working solution will be 0.1%, which is well-tolerated by most cell lines.

  • Vehicle Control: To prepare a vehicle control, repeat steps 2 and 3 using only DMSO (without this compound). This will ensure your control wells have a final DMSO concentration of 0.1%.

  • Use Immediately: Use the freshly prepared working solution for your experiments without delay to prevent any potential for delayed precipitation.

Visualizations

G cluster_0 Initial Observation cluster_1 Troubleshooting Workflow A This compound Precipitation in Aqueous Buffer B Is the DMSO stock fully dissolved? A->B C Sonicate or gently warm DMSO stock until clear B->C No D Is the final concentration too high? B->D Yes C->B E Lower the final working concentration of this compound D->E Yes F Are you performing a single, large dilution? D->F No E->F G Implement serial dilution and ensure rapid mixing into pre-warmed buffer F->G Yes H Does precipitation still occur? F->H No G->H I Consider formulation aids: - Add Surfactant (e.g., Tween-80) - Use Cyclodextrins (SBE-β-CD) - Adjust buffer pH (if possible) H->I Yes J Stable Solution Achieved H->J No I->J

Caption: A troubleshooting workflow for addressing this compound precipitation.

G cluster_0 Angiotensin II Signaling Pathway Blockade by this compound cluster_1 Gq/11 Pathway cluster_2 Cellular Responses AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds Gq Gq/11 AT1R->Gq Activates Aldo Aldosterone Secretion AT1R->Aldo This compound This compound This compound->AT1R Blocks PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Vaso Vasoconstriction Ca->Vaso Prolif Cell Proliferation & Hypertrophy PKC->Prolif

Caption: this compound blocks Angiotensin II binding to the AT1 receptor.

References

Troubleshooting off-target effects of Tasosartan in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tasosartan In Vitro Studies

Welcome to the technical support center for in vitro studies involving this compound. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and unexpected results during their experiments.

Frequently Asked Questions (FAQs)

FAQ 1: Unexpected Cell Viability Decrease

Question: I am observing a significant decrease in cell viability after treating my cell line with this compound, even at concentrations where I anticipate specific Angiotensin II Type 1 (AT1) receptor blockade. Is this an expected on-target effect or a potential off-target issue?

Answer: This is a critical observation and likely points to an off-target cytotoxic effect. This compound is an antagonist of the AT1 receptor, and its primary mechanism should not inherently induce widespread cell death in most cell types, although blocking Angiotensin II's effects can influence apoptosis in specific contexts[1][2]. Notably, this compound's clinical development was halted due to findings of elevated liver transaminases, suggesting potential hepatotoxicity[3]. Your in vitro results may be reflecting a similar underlying cytotoxic mechanism.

Troubleshooting Steps:

  • Verify Reagent and Vehicle Controls:

    • Ensure the purity of your this compound compound.

    • Test the vehicle control (e.g., DMSO) at the highest concentration used in your experiment to rule out solvent-induced toxicity.

  • Confirm Dose-Dependency:

    • Perform a comprehensive dose-response curve (e.g., 8-12 concentrations) to determine the concentration at which 50% of cell viability is lost (IC50).

    • Compare this cytotoxic IC50 value to the reported IC50 for AT1 receptor binding. A significant difference may exist between the concentration needed for receptor blockade and the concentration that induces cytotoxicity.

  • Use an Orthogonal Viability Assay:

    • If you are using a metabolic-based assay (e.g., MTT, MTS, PrestoBlue), a compound can interfere with cellular metabolism without killing the cell, leading to misleading results.

    • Validate your findings with an assay that measures a different aspect of cell health, such as membrane integrity (e.g., LDH release assay or Trypan Blue exclusion).

  • Investigate Apoptosis:

    • To determine if the observed cytotoxicity is due to programmed cell death, measure markers of apoptosis, such as cleaved Caspase-3 activation via Western blot or a fluorescent activity assay.

  • Compare with Other AT1 Receptor Blockers:

    • Treat your cells with another well-characterized ARB (e.g., Losartan). If the cytotoxicity is specific to this compound, it strongly suggests an off-target effect rather than a class effect of AT1 receptor antagonism.

The following table presents hypothetical data to illustrate the difference between on-target potency and off-target cytotoxicity.

CompoundCell LineTarget/AssayIC50 (nM)
This compound Vascular Smooth Muscle Cells (VSMCs)AT1 Receptor Binding35
This compound Vascular Smooth Muscle Cells (VSMCs)Cell Viability (MTT)> 10,000
This compound HepG2 (Human Liver Carcinoma)Cell Viability (MTT)1,500
Losartan HepG2 (Human Liver Carcinoma)Cell Viability (MTT)> 10,000

This protocol is for assessing cell viability based on the metabolic reduction of tetrazolium salt (MTT) to formazan (B1609692) by viable cells.

  • Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and a vehicle control. Remove the old media and add the compound-containing media to the respective wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control wells to calculate the percentage of cell viability. Plot the results to determine the IC50 value.

G start Unexpected Decrease in Cell Viability check_controls Step 1: Verify Purity & Vehicle Controls start->check_controls dose_response Step 2: Perform Full Dose-Response Curve check_controls->dose_response Controls OK orthogonal_assay Step 3: Use Orthogonal Viability Assay (e.g., LDH) dose_response->orthogonal_assay Effect is Dose-Dependent apoptosis_check Step 4: Measure Apoptosis Markers orthogonal_assay->apoptosis_check Results Confirmed compare_arbs Step 5: Test Another ARB (e.g., Losartan) apoptosis_check->compare_arbs Apoptosis Detected conclusion_off_target Conclusion: Likely Off-Target Cytotoxicity compare_arbs->conclusion_off_target Effect is this compound-Specific conclusion_on_target Conclusion: Possible On-Target Effect compare_arbs->conclusion_on_target Effect is Common to ARBs G This compound This compound (Parent Drug) Metabolite Enolthis compound (Active Metabolite) This compound->Metabolite Metabolism (CYP P450) AT1R AT1 Receptor This compound->AT1R Binds Directly (Rapid Effect) Protein Plasma Proteins (e.g., Albumin) Metabolite->Protein High & Tight Binding (>99.9%) Metabolite->AT1R Binds Tightly (Delayed Effect) Protein->AT1R Slow Dissociation Reduces Free Drug Blockade Receptor Blockade AT1R->Blockade G cluster_0 On-Target Pathway cluster_1 Hypothetical Off-Target Pathway AngII Angiotensin II AT1R_On AT1 Receptor AngII->AT1R_On Tasosartan_On This compound Tasosartan_On->AT1R_On Blocks Gq Gq/11 AT1R_On->Gq PLC PLC Gq->PLC IP3 IP3 -> Ca2+ PLC->IP3 DAG DAG -> PKC PLC->DAG Response_On Vascular Contraction, Aldosterone Release IP3->Response_On DAG->Response_On Tasosartan_Off This compound OffTarget Unknown Off-Target (e.g., Kinase) Tasosartan_Off->OffTarget Activates? Ras Ras OffTarget->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Response_Off Unexpected Gene Expression, Cytotoxicity ERK->Response_Off

References

Technical Support Center: Optimizing Tasosartan Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is Tasosartan and what is its primary mechanism of action?

A1: this compound is a potent and selective nonpeptide antagonist of the Angiotensin II receptor type 1 (AT1).[1] Its primary mechanism involves blocking the renin-angiotensin-aldosterone system (RAAS) at the AT1 receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of Angiotensin II.[1]

Q2: What is the reported IC50 value for this compound?

A2: The IC50 for this compound is reported as 1.2 ± 0.6 nM for the inhibition of 125I-Angiotensin II binding to rat adrenal membranes, indicating its high affinity for the AT1 receptor.[1] It is important to note that this is a receptor binding IC50 and not a cell viability IC50, which will vary depending on the cell line and assay conditions.

Q3: In the absence of a specific cell viability IC50 for this compound, what concentration range should I start with in my experiments?

A3: Based on studies with other Angiotensin II Receptor Blockers (ARBs) like Losartan and Telmisartan, a broad concentration range is recommended for initial experiments. A starting range of 1 µM to 100 µM is advisable to determine the optimal concentration for your specific cell line and experimental conditions. For example, studies on other ARBs have shown effects on cell viability and apoptosis in ranges from 10 µM to 200 µM.[2][3][4]

Q4: Can this compound directly affect cell viability, proliferation, or apoptosis?

A4: Yes, as an AT1 receptor antagonist, this compound can modulate signaling pathways that influence cell proliferation, apoptosis, and viability. Angiotensin II, the natural ligand for the AT1 receptor, is known to be a mitogen for several cell types, and its blockade can inhibit proliferation and induce apoptosis in certain contexts, particularly in cancer cell lines where the AT1 receptor may be upregulated.[5][6] For instance, other ARBs have been shown to induce apoptosis and inhibit proliferation in various cancer cell lines.[2][3]

Q5: How does the AT1 receptor signaling pathway impact cell viability?

A5: The AT1 receptor, a G protein-coupled receptor (GPCR), activates multiple downstream signaling cascades upon binding Angiotensin II.[7][8] These pathways, including the Gq/11-PLC-IP3-Ca2+ and MAPK/ERK pathways, are integral to regulating cell growth, differentiation, and survival.[9] By blocking these signals, this compound can alter the balance between pro-proliferative and pro-apoptotic signals within the cell.

Experimental Protocols

Protocol 1: Determining Optimal Seeding Density for Cell Viability Assays

Objective: To determine the optimal number of cells to seed per well to ensure they are in the logarithmic growth phase throughout the experiment.

Materials:

  • Cell line of interest

  • Complete culture medium

  • 96-well clear, flat-bottom microplates

  • Trypan blue solution

  • Hemocytometer or automated cell counter

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

Procedure:

  • Prepare a single-cell suspension of the chosen cell line.

  • Perform a cell count using a hemocytometer or an automated cell counter and determine cell viability using trypan blue exclusion.

  • Seed a range of cell densities (e.g., 1,000, 2,500, 5,000, 10,000, 20,000, and 40,000 cells/well) in a 96-well plate in a final volume of 100 µL of complete culture medium. Include wells with media only as a blank control.

  • Incubate the plate for 24, 48, and 72 hours, corresponding to your planned drug treatment duration.

  • At each time point, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • After incubation, add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Plot the absorbance against the number of cells seeded for each time point. The optimal seeding density will be the one that gives a linear absorbance response within the exponential growth phase for the duration of your planned experiment.

Protocol 2: MTT Cell Viability Assay with this compound

Objective: To assess the effect of a range of this compound concentrations on the viability of a chosen cell line.

Materials:

  • Cells seeded at the predetermined optimal density in a 96-well plate

  • This compound stock solution (e.g., in DMSO)

  • Complete culture medium

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at the optimal density determined in Protocol 1 and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested starting range is 1 µM to 100 µM.

  • Include the following controls:

    • Untreated Control: Cells with culture medium only.

    • Vehicle Control: Cells with culture medium containing the same concentration of the vehicle (e.g., DMSO) as the highest concentration of this compound used.

    • Blank Control: Wells with culture medium only (no cells).

  • Carefully remove the old medium from the wells and add 100 µL of the prepared this compound dilutions and control solutions to the respective wells.

  • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Following incubation, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Add 100 µL of DMSO to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate cell viability as a percentage of the vehicle control after subtracting the blank absorbance.

Quantitative Data Summary

The following tables summarize data from studies on other Angiotensin II Receptor Blockers (ARBs) which can serve as a reference for designing experiments with this compound.

Table 1: Effects of ARBs on Cell Viability and Proliferation

ARBCell LineConcentration RangeEffectReference
LosartanHuman Pancreatic Stellate Cells (hPSCs)10-5 mol/L (10 µM)Induced apoptosis[2]
TelmisartanHuman Renal Cell Carcinoma (786)100 µM - 200 µMInhibition of cell proliferation, induction of apoptosis[3]
Valsartan & LosartanNasopharyngeal Carcinoma (NPC-TW01)1 µM - 50 µMInhibition of cell viability[4]
Telmisartan & CandesartanColorectal Cancer (CRC) cell linesIC50 values ranging from 63 to 274 µMInhibition of cell growth[4]

Table 2: Experimental Conditions for ARBs in Cell Viability Assays

ARBCell LineAssayIncubation TimeKey FindingsReference
LosartanRat Renal Proximal Tubular Epithelial (NRK-52E)MTT, SRB6, 12, 24, 48 hoursIncreased cell viability in the presence of Ang II[10][11]
TelmisartanHuman Renal Cell Carcinoma (786)MTT4, 24, 48 hoursTime- and dose-dependent inhibition of proliferation[3]
Various ARBsVero E6, Calu-3, Caco-2MTT72 hoursDetermined non-cytotoxic concentrations[12]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells - Uneven cell seeding- Pipetting errors- Edge effects in the microplate- Ensure a homogenous single-cell suspension before seeding.- Calibrate pipettes regularly.- Avoid using the outer wells of the plate or fill them with sterile PBS or media.
Low signal or poor dynamic range - Suboptimal cell number- Insufficient incubation time with the drug or assay reagent- Cell line is not sensitive to this compound- Re-optimize cell seeding density (Protocol 1).- Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal drug exposure time.- Optimize the incubation time with the assay reagent.- Consider using a different cell line known to express the AT1 receptor.
High background signal - Contamination of media or reagents- Interference of this compound or its vehicle with the assay reagent- Use aseptic techniques and fresh, sterile reagents.- Run a cell-free control with this compound and the assay reagent to check for direct chemical interference. If interference is observed, consider a different viability assay.
Unexpected increase in cell viability - this compound may be protecting cells from apoptosis induced by other factors in the culture medium.- The chosen concentration is not in the inhibitory range.- If studying Angiotensin II-induced effects, ensure the baseline conditions are appropriate. The blockade of AT1 by this compound could increase viability in cells stressed by Ang II.[10][11]- Test a broader range of this compound concentrations.

Signaling Pathways and Experimental Workflows

AT1 Receptor Signaling Pathway

AT1_Signaling AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Activates This compound This compound This compound->AT1R Blocks Gq11 Gq/11 AT1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK Proliferation Cell Proliferation & Survival MAPK_ERK->Proliferation Apoptosis Apoptosis MAPK_ERK->Apoptosis Inhibits

Caption: Angiotensin II (AngII) activates the AT1 receptor, leading to downstream signaling that promotes cell proliferation and survival. This compound blocks this activation.

Experimental Workflow for Optimizing this compound Concentration

Experimental_Workflow Start Start Optimize_Seeding 1. Optimize Cell Seeding Density Start->Optimize_Seeding Dose_Response 2. Perform Dose-Response Experiment (e.g., 1 µM - 100 µM this compound) Optimize_Seeding->Dose_Response Time_Course 3. Conduct Time-Course Experiment (e.g., 24, 48, 72 hours) Dose_Response->Time_Course Data_Analysis 4. Analyze Data & Calculate IC50 Time_Course->Data_Analysis Further_Assays 5. Proceed to Further Assays (Apoptosis, Proliferation) Data_Analysis->Further_Assays End End Further_Assays->End

Caption: A stepwise workflow for determining the optimal concentration of this compound for cell viability assays.

References

Tasosartan Withdrawal from FDA Review: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive overview of the available information regarding the withdrawal of Tasosartan from Food and Drug Administration (FDA) review. The content is structured to assist researchers in understanding the potential issues and key considerations when investigating similar angiotensin II receptor blockers (ARBs).

Troubleshooting Guide & FAQs

This section addresses specific questions that researchers might have regarding the challenges and experimental considerations related to this compound and similar compounds.

Frequently Asked Questions (FAQs):

  • Q1: What was the primary reason for the withdrawal of this compound from FDA review?

    • A1: this compound was withdrawn from FDA review by its manufacturer, Wyeth, following the emergence of safety concerns during Phase III clinical trials. The primary issue was the observation of elevated serum transaminases in a significant number of trial participants, which is an indicator of potential liver toxicity (hepatotoxicity).[1]

  • Q2: Was the liver toxicity associated with this compound a class effect of angiotensin II receptor blockers (ARBs)?

    • A2: While drug-induced liver injury (DILI) is a known, albeit rare, adverse effect for some ARBs, it is not considered a class-wide effect where every drug in the class has the same risk.[2][3][4] Different ARBs have varying safety profiles regarding hepatotoxicity.[2][3][4] For instance, studies have shown varying risks of DILI among different ARBs like azilsartan (B1666440), olmesartan, and valsartan (B143634).[2][5]

  • Q3: What specific liver enzyme elevations were observed in the this compound clinical trials?

  • Q4: What is the proposed mechanism for ARB-induced liver injury?

    • A4: The precise mechanisms for DILI caused by ARBs are not fully elucidated and can vary.[4] Generally, drug-induced liver injury can be categorized as either intrinsic (predictable and dose-dependent) or idiosyncratic (unpredictable and not clearly dose-related). For most ARBs, liver injury is thought to be idiosyncratic. Potential mechanisms may involve metabolic bioactivation of the drug into reactive metabolites that can cause direct cellular damage or trigger an immune response against liver cells.

  • Q5: What are the best practices for monitoring liver safety in clinical trials for new ARBs?

    • A5: Rigorous monitoring of liver function is crucial. This typically includes:

      • Baseline measurement of ALT, AST, alkaline phosphatase (ALP), and total bilirubin (B190676) before initiating treatment.

      • Regular monitoring of these liver enzymes and bilirubin throughout the trial, with increased frequency in the initial months of treatment.

      • Clear stopping rules defined in the protocol for when significant elevations are observed (e.g., ALT >3x the upper limit of normal).

      • A thorough investigation into any confirmed elevations to rule out other causes of liver injury.

Experimental Protocols

While the specific Phase III protocols for this compound are not publicly available, a representative methodology can be inferred from a published Phase II dose-titration study.[6] This provides a likely framework for the design of the later-stage trials.

Representative Clinical Trial Protocol (Based on Phase II Study): [6]

  • Study Design: Double-blind, randomized, placebo-controlled, multicenter, dose-titration study.

  • Patient Population: Patients with Stage I and Stage II essential hypertension.

  • Phases:

    • Washout Period: Previous antihypertensive medications were discontinued.

    • Qualification Period: Patients received a single-blind placebo to establish baseline blood pressure.

    • Double-Blind Treatment Period: Patients were randomized to receive either this compound (starting at 50 mg once daily) or a placebo.

  • Dose Titration: The dose of this compound was increased at predefined intervals (e.g., every 3 weeks) to 100 mg and then 200 mg if the target blood pressure (e.g., sitting diastolic blood pressure ≤ 90 mm Hg) was not achieved.

  • Efficacy Endpoints:

    • Mean change from baseline in sitting diastolic and systolic blood pressure.

    • 24-hour ambulatory blood pressure monitoring.

  • Safety Monitoring:

    • Regular monitoring of adverse events.

    • Laboratory tests including serum chemistry (with a focus on liver enzymes), hematology, and urinalysis at baseline and at specified intervals throughout the study.

Data Presentation

Due to the lack of publicly available quantitative data from the Phase III trials, a comparative table summarizing the specific transaminase elevation rates for this compound cannot be provided. However, the following table presents data on the incidence of suspected DILI for other ARBs to provide context for researchers.

Table 1: Incidence of Suspected Drug-Induced Liver Injury (DILI) with Various Angiotensin Receptor Blockers

Angiotensin Receptor BlockerCrude DILI Incidence (per 1000 person-years)Severity of DILI
Azilsartan82.8Mostly mild, cholestatic
Olmesartan15.6Mostly mild, cholestatic
ValsartanReference GroupMostly mild, cholestatic

Data from a retrospective cohort study. The risk of DILI was found to be significantly higher in azilsartan users compared to valsartan users.[2]

Mandatory Visualizations

Diagram 1: this compound Drug Development and Withdrawal Pathway

Tasosartan_Withdrawal cluster_preclinical Preclinical Development cluster_clinical Clinical Development cluster_review Regulatory Review cluster_outcome Outcome preclinical In-vitro & In-vivo Studies phase1 Phase I (Safety in Healthy Volunteers) preclinical->phase1 phase2 Phase II (Efficacy & Dose Ranging) phase1->phase2 phase3 Phase III (Large-scale Efficacy & Safety) phase2->phase3 fda_review FDA Review phase3->fda_review Submission of New Drug Application withdrawn Withdrawn from Review fda_review->withdrawn Elevated Transaminases (Liver Toxicity Signal)

Caption: Logical workflow of this compound's development and subsequent withdrawal from FDA review.

Diagram 2: Angiotensin II Signaling Pathway and ARB Mechanism of Action

ARB_Mechanism Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE ACE AT1R AT1 Receptor AngiotensinII->AT1R Effects Vasoconstriction Aldosterone Secretion Increased Blood Pressure AT1R->Effects This compound This compound (ARB) This compound->AT1R Blocks

Caption: Simplified signaling pathway of the Renin-Angiotensin system and the mechanism of action of this compound.

References

Technical Support Center: Investigating Tasosartan-Induced Hepatotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating elevated transaminases observed in studies with Tasosartan.

Disclaimer: this compound was withdrawn from FDA review during Phase III clinical trials due to observations of elevated transaminases, suggesting potential liver toxicity in a significant number of participants.[1][2] As a result, publicly available data on this compound-induced hepatotoxicity is limited. The guidance provided here is based on general principles of drug-induced liver injury (DILI), information on the angiotensin II receptor blocker (ARB) class of drugs, and the specific information available about this compound's clinical development.

Frequently Asked Questions (FAQs)

Q1: What is the known association between this compound and elevated transaminases?

A1: this compound's development was halted during Phase III clinical trials because a significant number of participants exhibited elevated transaminases, which is a potential indicator of liver toxicity.[1][2] One report indicated that liver toxicity occurred in 12% of patients in Phase II and III clinical trials.[3]

Q2: Are other Angiotensin II Receptor Blockers (ARBs) associated with liver injury?

A2: Yes, while generally considered safe, rare instances of acute liver injury have been associated with other ARBs.[4] The presentation of this injury can be hepatocellular, cholestatic, or mixed.[4][5] Case reports and observational studies have documented elevated transaminases with other ARBs such as Losartan and Fimasartan.[4][5][6][7][8][9]

Q3: What is the typical time to onset for ARB-induced liver injury?

A3: The time to onset for DILI associated with ARBs can vary. For Fimasartan, reported cases of possible DILI occurred between 51 to 151 days after initiation of the drug.[5][6] For Losartan, the onset has been reported to be from a few weeks to several months after starting the medication.[4][9]

Q4: What are the common clinical signs of potential drug-induced liver injury?

A4: Common signs and symptoms include fatigue, nausea, vomiting, abdominal pain, and jaundice.[5] It is crucial to monitor for these clinical signs in addition to performing regular laboratory tests.

Troubleshooting Guide for Elevated Transaminases in this compound Studies

This guide provides a structured approach for investigators who encounter elevated transaminases in preclinical or clinical studies involving this compound or other ARBs.

Immediate Steps
  • Review Subject/Animal Data:

    • Confirm the elevated transaminase levels (ALT, AST) with repeat testing.

    • Assess for clinical signs of liver injury.

    • Review concomitant medications or substances that could also induce liver injury.

  • Consider Discontinuation:

    • In clinical settings, discontinuation of the investigational drug is the primary and most effective measure to prevent further liver damage.[10]

Investigative Workflow

The following diagram outlines a typical workflow for investigating suspected DILI.

DILI_Investigation_Workflow start Elevated Transaminases Detected confirm Confirm with Repeat Testing start->confirm assess_clinical Assess for Clinical Signs of Liver Injury confirm->assess_clinical review_conmeds Review Concomitant Medications assess_clinical->review_conmeds causality_assessment Perform Causality Assessment (e.g., RUCAM) review_conmeds->causality_assessment exclude_other_causes Exclude Other Causes of Liver Disease causality_assessment->exclude_other_causes decision Decision on Drug Continuation/Discontinuation exclude_other_causes->decision monitor Monitor Liver Function Tests monitor->decision decision->monitor Low/Moderate Suspicion discontinue Discontinue Investigational Drug decision->discontinue High Suspicion discontinue->monitor report Report Findings discontinue->report rechallenge Consider Rechallenge (Preclinical Only, with caution) rechallenge->monitor

A typical workflow for investigating suspected DILI.
Data Presentation: Transaminase Elevations with ARBs

Since specific quantitative data for this compound is not publicly available, the following tables summarize findings from studies on other ARBs to provide a reference for the potential magnitude of changes.

Table 1: Summary of Findings from a Study on ARB Therapy

ParameterFimasartanCandesartanValsartanLosartan
Significant ALT Elevation (>120 IU/L)
Patients with Elevation (%)0.2%0.1%0.1%0%
Severe ALT Elevation (>200 IU/L)
Patients with Elevation (%)----
Probable DILI
Patients with Probable DILI (%)0.2%0.1%0.1%0%

Source: Adapted from a retrospective study on ARB-induced liver injury.[11]

Table 2: Case Reports of Liver Injury with Fimasartan

CaseAgeGenderTime to Onset (days)Peak ALT (U/L)Peak AST (U/L)JaundiceOutcome
165Female132>1000-YesRecovering
285Female151>1000-YesRecovering
357Male51---Recovered
476Female----Recovered

Source: Adapted from a Health Sciences Authority of Singapore drug safety alert.[5][6]

Experimental Protocols

For researchers investigating the mechanisms of this compound-induced hepatotoxicity, the following are standard experimental protocols.

In Vitro Hepatotoxicity Assessment
  • Objective: To assess the direct cytotoxic potential of this compound on hepatocytes.

  • Methodology:

    • Cell Culture: Culture primary human hepatocytes or hepatoma cell lines (e.g., HepG2).

    • Drug Exposure: Treat cells with a range of this compound concentrations for various durations (e.g., 24, 48, 72 hours).

    • Cytotoxicity Assays:

      • LDH Assay: Measure lactate (B86563) dehydrogenase release into the culture medium as an indicator of cell membrane damage.

      • MTT/WST-1 Assay: Assess cell viability by measuring mitochondrial metabolic activity.

    • Transaminase Measurement: Measure ALT and AST levels in the cell culture supernatant.

    • Data Analysis: Determine the concentration- and time-dependent effects of this compound on cell viability and enzyme release.

In Vivo Hepatotoxicity Assessment in Animal Models
  • Objective: To evaluate the hepatotoxic potential of this compound in a living organism and identify potential mechanisms.

  • Methodology:

    • Animal Model: Use a relevant animal model, such as rodents (mice or rats).

    • Drug Administration: Administer this compound orally or via another relevant route at various dose levels for a specified period (e.g., 7, 14, or 28 days). Include a vehicle control group.

    • Monitoring: Monitor animals for clinical signs of toxicity, body weight changes, and food/water consumption.

    • Sample Collection: At the end of the study, collect blood for clinical chemistry analysis (ALT, AST, ALP, bilirubin) and tissues (liver) for histopathology.

    • Histopathology: Process liver tissues for microscopic examination to assess for hepatocellular necrosis, inflammation, cholestasis, and other signs of injury.

    • Mechanistic Studies (Optional):

      • Oxidative Stress Markers: Measure levels of glutathione (B108866) (GSH), reactive oxygen species (ROS), and lipid peroxidation in liver tissue.

      • Gene Expression Analysis: Use qPCR or RNA-seq to analyze the expression of genes involved in drug metabolism, oxidative stress, and inflammation.

Signaling Pathways in Drug-Induced Liver Injury

The following diagram illustrates a simplified, generalized signaling pathway that can be involved in DILI. The exact mechanism for this compound is unknown, but this provides a conceptual framework for investigation.

DILI_Signaling_Pathway cluster_0 Hepatocyte cluster_1 Outcome This compound This compound/Metabolite Mitochondria Mitochondrial Dysfunction This compound->Mitochondria ER_Stress ER Stress This compound->ER_Stress ROS Increased ROS Mitochondria->ROS Apoptosis Apoptosis/Necrosis Mitochondria->Apoptosis JNK JNK Activation ROS->JNK JNK->Apoptosis Immune_Response Immune Cell Activation Apoptosis->Immune_Response Hepatocellular_Injury Hepatocellular Injury (Elevated ALT/AST) Apoptosis->Hepatocellular_Injury ER_Stress->ROS Immune_Response->Hepatocellular_Injury

A generalized signaling pathway in DILI.

References

Technical Support Center: Enhancing the Oral Bioavailability of Tasosartan Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals actively engaged in optimizing the oral bioavailability of Tasosartan analogs. Here, you will find practical troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during preclinical and formulation development.

Frequently Asked Questions (FAQs)

Q1: My this compound analog exhibits poor oral bioavailability. What are the likely underlying causes?

A1: Low oral bioavailability of this compound analogs, which are often classified as Biopharmaceutics Classification System (BCS) Class II or IV compounds, typically stems from one or more of the following factors:

  • Poor Aqueous Solubility: Many angiotensin II receptor blockers (ARBs) are lipophilic with low solubility in gastrointestinal fluids, which is a critical prerequisite for absorption.

  • Low Dissolution Rate: Consequent to poor solubility, the rate at which the drug dissolves from its dosage form can be the rate-limiting step for absorption.

  • High First-Pass Metabolism: this compound is known to be metabolized by cytochrome P450 enzymes, primarily CYP3A4 and CYP2C9.[1] Analogs with similar structures are likely susceptible to extensive metabolism in the gut wall and liver, reducing the amount of active drug reaching systemic circulation.

  • Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters present in the intestinal epithelium can actively pump the drug back into the intestinal lumen, thereby limiting its net absorption.[2]

  • Poor Membrane Permeability: While many sartans have high permeability (BCS Class II), some analogs might exhibit intrinsically poor permeation across the intestinal membrane.

Q2: What are the initial in vitro experiments I should conduct to diagnose the reason for the low bioavailability of my this compound analog?

A2: A systematic in vitro characterization is crucial to identify the primary barriers to oral absorption. We recommend the following tiered approach:

  • Aqueous Solubility Determination: Assess the solubility of your analog in biorelevant media, such as simulated gastric fluid (SGF) and simulated intestinal fluid (SIF), at various pH levels.

  • In Vitro Dissolution Testing: Perform dissolution studies using a standard apparatus (e.g., USP Apparatus II) to evaluate the release rate of the analog from a simple formulation. This will help determine if the dissolution rate is a limiting factor.

  • In Vitro Permeability Assay (Caco-2): Utilize the Caco-2 cell monolayer model to assess the intestinal permeability of your compound. This assay can also indicate if the compound is a substrate for efflux transporters like P-gp.

  • In Vitro Metabolic Stability: Incubate your analog with liver microsomes or hepatocytes to determine its susceptibility to metabolism by CYP enzymes.

Q3: What are the most common formulation strategies to enhance the oral bioavailability of sartan-class drugs?

A3: Several formulation strategies have proven effective for improving the oral bioavailability of poorly soluble ARBs:

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix to enhance its dissolution rate and solubility.[1][3][4][5]

  • Nanotechnology-Based Formulations: Reducing the particle size to the nanometer range increases the surface area for dissolution. Common approaches include:

    • Nanocrystals: Crystalline nanoparticles of the drug stabilized by surfactants.[3][6]

    • Nanoemulsions and Self-Emulsifying Drug Delivery Systems (SEDDS): Lipid-based formulations that form fine oil-in-water emulsions or microemulsions in the gastrointestinal tract, enhancing drug solubilization.[7][8]

  • Prodrug Approach: Chemically modifying the this compound analog to create a more soluble or permeable prodrug that converts to the active parent drug in vivo.[9][10]

  • Complexation with Cyclodextrins: Encapsulating the drug molecule within a cyclodextrin (B1172386) cavity can increase its aqueous solubility.

Troubleshooting Guides

Issue 1: The this compound analog shows very low and variable exposure in animal pharmacokinetic studies despite good in vitro potency.

Potential Cause Troubleshooting Steps
Poor Solubility and Dissolution 1. Particle Size Reduction: Micronize or nano-size the drug powder to increase its surface area. 2. Formulate as a Solid Dispersion: Prepare a solid dispersion with a hydrophilic carrier like PVP, PEG, or a poloxamer. 3. Develop a Lipid-Based Formulation: Consider a self-emulsifying drug delivery system (SEDDS) to improve solubilization in the gut.
High First-Pass Metabolism 1. Administer with a CYP Inhibitor: In preclinical studies, co-administer a known inhibitor of the relevant CYP enzymes (e.g., ketoconazole (B1673606) for CYP3A4) to confirm the extent of first-pass metabolism. 2. Prodrug Synthesis: Design a prodrug that masks the metabolic site and is cleaved to release the active drug in systemic circulation.
P-glycoprotein (P-gp) Efflux 1. Co-administer a P-gp Inhibitor: In in vivo studies, use a P-gp inhibitor like verapamil (B1683045) or quinidine (B1679956) to assess the impact of efflux on absorption.[2][5][11] 2. Formulation with P-gp Inhibiting Excipients: Some surfactants used in formulations (e.g., Tween 80, Cremophor EL) can inhibit P-gp.

Issue 2: The developed formulation shows improved dissolution in vitro but does not translate to a significant increase in in vivo bioavailability.

Potential Cause Troubleshooting Steps
In Vivo Precipitation 1. Use Precipitation Inhibitors: Incorporate polymers like HPMC or PVP into the formulation to maintain a supersaturated state of the drug in the gastrointestinal tract. 2. Conduct In Vitro Dissolution/Precipitation Studies: Modify the dissolution test to simulate the transition from the stomach to the intestine (pH shift) to observe for precipitation.
Permeability-Limited Absorption 1. Re-evaluate Permeability: If not already done, perform a Caco-2 permeability assay to confirm that the drug has sufficient intestinal permeability. 2. Consider Permeation Enhancers: Explore the use of excipients that can transiently open tight junctions or interact with the cell membrane to increase permeability.
Gastrointestinal Tract Instability 1. Assess Stability in Biorelevant Media: Evaluate the chemical stability of the analog in simulated gastric and intestinal fluids. 2. Enteric Coating: If the drug is unstable in the acidic environment of the stomach, consider an enteric-coated formulation to protect it until it reaches the small intestine.

Data Presentation: Enhancing Solubility and Dissolution of Sartans

The following tables summarize quantitative data from studies on various sartans, demonstrating the effectiveness of different formulation strategies.

Table 1: Improvement in Aqueous Solubility of Sartans using Different Formulation Techniques

Drug Formulation Technique Carrier/Excipients Solubility Enhancement (Fold Increase) Reference
Irbesartan (B333)Solid Dispersion (Melt Dispersion)PVP K30 + Poloxamer4.6[1]
IrbesartanSolid Dispersion (Solvent Evaporation)Kollidon® VA 64~7[4]
ValsartanSolid Dispersion (Melting Method)Poloxamer 188Concentration-dependent increase[5]
Telmisartan (B1682998)Solid Dispersion (Solvent Evaporation)Poloxamer 4076.93[12]
Candesartan CilexetilSolid Dispersion (Solvent Evaporation)PVP K-90Significant increase[9][13]

Table 2: Enhancement of In Vitro Dissolution Rate of Sartans

Drug Formulation Technique Key Findings Reference
IrbesartanSolid Dispersion Tablet71.76% drug release in SGF[1]
ValsartanSolid DispersionSubstantially improved dissolution compared to pure drug[5]
LosartanFast Dissolving Tablets (Solid Dispersion)Improved dissolution characteristics compared to marketed tablet[14]
TelmisartanSurface Solid Dispersion>80% drug release in 90 min vs. 19% for pure drug[12]
Candesartan CilexetilSolid DispersionHighest dissolution rate achieved with PVP K-90 (1:4 ratio)[9]

Table 3: In Vivo Bioavailability Enhancement of Sartans

Drug Formulation Technique Animal Model Bioavailability Enhancement Reference
ValsartanSupersaturable-SMEDDSRats-
IrbesartanNanocrystalsRatsSignificantly higher plasma concentration than microcrystalline drug[4][6]
TelmisartanSelf-Nanoemulsifying Drug Delivery System (SNEDDS)Rats7.5-fold increase in oral bioavailability compared to pure drug suspension[15]
Candesartan CilexetilSolid Dispersion with PVP K-90RabbitsBioavailability increased from ~15% to ~48%[9][13]
IrbesartanSelf-Nanoemulsifying Drug Delivery System (SNEDDS)Rats7.5-fold increase in oral bioavailability compared to pure drug solution[16]

Experimental Protocols

Protocol 1: Preparation of a this compound Analog Solid Dispersion by Solvent Evaporation

Objective: To enhance the dissolution rate of a poorly soluble this compound analog by preparing a solid dispersion with a hydrophilic polymer.

Materials:

  • This compound analog

  • Polyvinylpyrrolidone (PVP K-30) or other suitable polymer (e.g., Kollidon® VA 64, Soluplus®)

  • Methanol (B129727) or other suitable organic solvent

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Accurately weigh the this compound analog and PVP K-30 in a desired ratio (e.g., 1:1, 1:2, 1:4 w/w).

  • Dissolve both the drug and the polymer in a minimal amount of methanol in a round-bottom flask.

  • Ensure complete dissolution by gentle warming or sonication if necessary.

  • Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid film is formed on the flask wall.

  • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.

  • Pass the powder through a sieve to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator until further analysis.

Protocol 2: In Vitro Dissolution Testing of this compound Analog Formulations

Objective: To compare the dissolution profiles of different formulations of a this compound analog.

Apparatus and Conditions:

  • USP Dissolution Apparatus II (Paddle Method)

  • Dissolution Medium: 900 mL of simulated gastric fluid (SGF, pH 1.2) for the first 2 hours, followed by a change to simulated intestinal fluid (SIF, pH 6.8).

  • Temperature: 37 ± 0.5°C

  • Paddle Speed: 50 rpm

  • Sample: Formulation equivalent to a specific dose of the this compound analog.

Methodology:

  • Pre-warm the dissolution medium to 37 ± 0.5°C.

  • Place the formulation (e.g., capsule containing the solid dispersion) in the dissolution vessel.

  • Start the apparatus and withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes).

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • After 2 hours, change the medium to SIF (pH 6.8) and continue sampling at appropriate intervals.

  • Filter the samples through a 0.45 µm syringe filter.

  • Analyze the concentration of the this compound analog in the filtered samples using a validated analytical method (e.g., HPLC-UV).

  • Calculate the cumulative percentage of drug released at each time point and plot the dissolution profiles.

Protocol 3: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability and potential for active efflux of a this compound analog.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 12-well or 24-well plates)

  • Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS)

  • Test compound (this compound analog)

  • Control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability)

  • P-gp inhibitor (e.g., verapamil)

  • LC-MS/MS for sample analysis

Methodology:

  • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Wash the cell monolayers with pre-warmed transport buffer.

  • Prepare dosing solutions of the this compound analog and control compounds in the transport buffer.

  • Apical to Basolateral (A-B) Permeability: Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

  • Basolateral to Apical (B-A) Permeability: Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.

  • To assess P-gp mediated efflux, repeat the experiment in the presence of a P-gp inhibitor.

  • Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the involvement of active efflux.

Visualizations

G cluster_0 Oral Bioavailability Challenges cluster_1 Formulation Strategies Poor Solubility Poor Solubility Solid Dispersion Solid Dispersion Poor Solubility->Solid Dispersion SEDDS SEDDS Poor Solubility->SEDDS Low Dissolution Low Dissolution Nanocrystals Nanocrystals Low Dissolution->Nanocrystals First-Pass Metabolism First-Pass Metabolism Prodrugs Prodrugs First-Pass Metabolism->Prodrugs P-gp Efflux P-gp Efflux P-gp Efflux->Prodrugs

Caption: Logical relationships between bioavailability challenges and formulation strategies.

G This compound Analog This compound Analog Dissolution Dissolution This compound Analog->Dissolution Polymer (e.g., PVP) Polymer (e.g., PVP) Polymer (e.g., PVP)->Dissolution Organic Solvent Organic Solvent Organic Solvent->Dissolution Solvent Evaporation Solvent Evaporation Dissolution->Solvent Evaporation Solid Dispersion Solid Dispersion Solvent Evaporation->Solid Dispersion Drying & Pulverization Drying & Pulverization Solid Dispersion->Drying & Pulverization Final Formulation Final Formulation Drying & Pulverization->Final Formulation

Caption: Experimental workflow for preparing a solid dispersion.

G cluster_0 Renin-Angiotensin System cluster_1 Mechanism of Action Angiotensinogen Angiotensinogen AngiotensinI AngiotensinI Angiotensinogen->AngiotensinI Renin AngiotensinII AngiotensinII AngiotensinI->AngiotensinII ACE AT1_Receptor AT1_Receptor AngiotensinII->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Tasosartan_Analog Tasosartan_Analog Tasosartan_Analog->AT1_Receptor Blocks Renin Renin Renin->AngiotensinI

References

Technical Support Center: The Confounding Role of Protein Binding in Tasosartan Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of protein binding on Tasosartan studies. High protein binding of its active metabolite, enolthis compound (B12386791), can significantly influence experimental outcomes and data interpretation.

Data Presentation: this compound and Enolthis compound Protein Binding Characteristics

While precise quantitative values for the plasma protein binding of this compound and its active metabolite, enolthis compound, are not consistently reported in publicly available literature, the following table summarizes their characteristics and the resulting pharmacodynamic consequences based on available research. Angiotensin II AT1-receptor antagonists as a class are generally characterized by high plasma protein binding (≥99%)[1].

ParameterThis compoundEnolthis compound
Protein Binding HighVery High and Tight[1][2]
Pharmacological Activity ActiveActive (primary contributor to long-term effects)[2]
Onset of Action Rapid[2]Delayed[1][2]
Duration of Action Contributes to initial effectResponsible for the long-acting pharmacological effect[2]
Influence of Plasma Proteins on Receptor Affinity Less pronouncedMarkedly influenced; leads to a decrease in AT1 receptor affinity and a slower association rate[2]

Experimental Protocols

Accurate determination of drug-protein binding is crucial for understanding the pharmacokinetic and pharmacodynamic properties of compounds like this compound and enolthis compound. Equilibrium dialysis is considered a gold-standard method for these assessments.

Protocol: Determination of Plasma Protein Binding Using Equilibrium Dialysis

Objective: To determine the percentage of a drug candidate (e.g., this compound, enolthis compound) bound to plasma proteins.

Materials:

  • Test compound (this compound or enolthis compound)

  • Human plasma (or plasma from other species of interest)

  • Phosphate buffered saline (PBS), pH 7.4

  • Equilibrium dialysis apparatus (e.g., multi-well plate-based system)

  • Semi-permeable dialysis membranes with an appropriate molecular weight cutoff (e.g., 5-10 kDa)

  • Incubator with temperature control (37°C) and orbital shaking

  • Analytical instrumentation for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Spike the plasma with the test compound to achieve the desired final concentration. Ensure the final solvent concentration is low (e.g., <1%) to avoid protein precipitation.

    • Prepare a sufficient volume of PBS.

  • Assembly of Dialysis Apparatus:

    • Assemble the equilibrium dialysis cells according to the manufacturer's instructions, ensuring the dialysis membrane is correctly placed between the two chambers (a plasma chamber and a buffer chamber).

  • Loading of Samples:

    • Load the spiked plasma into the plasma chamber of the dialysis cell.

    • Load an equal volume of PBS into the buffer chamber.

  • Equilibration:

    • Seal the dialysis unit and place it in an incubator at 37°C with gentle agitation on an orbital shaker.

    • Incubate for a predetermined period to allow the unbound drug to reach equilibrium across the membrane. The incubation time should be optimized for each compound but is typically in the range of 4-24 hours.

  • Sample Collection:

    • After incubation, carefully collect aliquots from both the plasma and buffer chambers.

  • Sample Analysis:

    • Analyze the concentration of the test compound in the aliquots from both chambers using a validated analytical method such as LC-MS/MS.

  • Calculation of Protein Binding:

    • The percentage of unbound drug (% Unbound) is calculated as: % Unbound = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100

    • The percentage of bound drug (% Bound) is calculated as: % Bound = 100 - % Unbound

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected in vitro activity of enolthis compound.
  • Question: We are testing enolthis compound in an in vitro receptor binding assay and observe lower potency than expected. What could be the cause?

  • Answer: The high protein binding of enolthis compound is a likely cause. If your assay medium contains serum or albumin, a significant fraction of the compound will be bound and unavailable to interact with the target receptor. This leads to an underestimation of its true potency.

    • Troubleshooting Steps:

      • Quantify the unbound concentration of enolthis compound in your specific assay medium.

      • Consider reducing the protein concentration in your assay medium, if experimentally feasible.

      • Alternatively, perform the assay in a protein-free buffer to determine the intrinsic potency.

      • Always report the protein concentration at which the assay was performed.

Issue 2: Discrepancy between in vitro potency and in vivo efficacy.
  • Question: Our in vitro data for enolthis compound suggests moderate activity, but in vivo studies show a prolonged and potent effect. Why is there a disconnect?

  • Answer: This is a classic example of the confounding role of protein binding. The "high and tight" binding of enolthis compound to plasma proteins creates a circulating reservoir of the drug.[1][2] While the free concentration at any given time might be low, the slow dissociation from these proteins leads to a sustained release and a long duration of action at the receptor site in vivo.

    • Troubleshooting Steps:

      • When modeling pharmacokinetic/pharmacodynamic (PK/PD) relationships, incorporate protein binding parameters.

      • Measure both total and unbound drug concentrations in your in vivo studies to build a more accurate model.

      • Be cautious when directly extrapolating in vitro IC50 values (especially those from protein-rich environments) to predict in vivo efficacy.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary mechanism by which protein binding confounds this compound studies?

  • A1: The primary confounding factor is the high and tight plasma protein binding of its active metabolite, enolthis compound.[1][2] This high binding reduces the concentration of free, pharmacologically active drug available to bind to the angiotensin II type 1 (AT1) receptor, leading to a delayed onset of its blocking effect.[2] It also decreases the apparent affinity for the receptor in protein-containing environments and slows the receptor association rate.[2]

  • Q2: How does the protein binding of enolthis compound contribute to the long duration of action of this compound?

  • A2: The extensive binding of enolthis compound to plasma proteins acts as a circulating reservoir. As the free drug is cleared from the system, more enolthis compound dissociates from these proteins, maintaining a sustained, albeit low, concentration of the active compound at the receptor site. This slow dissociation process is a key contributor to the long-acting antihypertensive effects observed with this compound administration.[2]

  • Q3: What are the best practices for accounting for protein binding in our experimental design?

  • A3: It is crucial to measure the unbound fraction of your compound under the specific conditions of your experiment. When conducting in vitro studies, be mindful of the protein content of your media. For in vivo studies, measuring both total and free drug concentrations will provide a more complete pharmacokinetic profile. When comparing the potency of different compounds, ensure the assays are conducted under identical protein conditions.

  • Q4: Why was this compound discontinued?

  • A4: this compound was withdrawn from development during Phase III clinical trials due to observations of elevated liver transaminases in a number of participants, which is a potential indicator of liver toxicity.

Visualizations

Confounding_Effect_of_Protein_Binding cluster_0 In Vivo Environment This compound This compound (Administered Drug) Enolthis compound Enolthis compound (Active Metabolite) This compound->Enolthis compound Metabolism BoundComplex Enolthis compound-Protein Complex (Inactive Reservoir) Enolthis compound->BoundComplex High, Tight Binding PlasmaProteins Plasma Proteins (e.g., Albumin) FreeEnolthis compound Free Enolthis compound (Active Drug) BoundComplex->FreeEnolthis compound Slow Dissociation AT1Receptor AT1 Receptor FreeEnolthis compound->AT1Receptor Receptor Binding Effect Pharmacological Effect (Blood Pressure Reduction) AT1Receptor->Effect Blockade

Caption: Confounding effect of enolthis compound's high protein binding.

Experimental_Workflow_Protein_Binding start Start prep_solutions Prepare Drug-Spiked Plasma and Buffer Solutions start->prep_solutions assemble_dialysis Assemble Equilibrium Dialysis Apparatus prep_solutions->assemble_dialysis load_samples Load Plasma and Buffer into Respective Chambers assemble_dialysis->load_samples incubate Incubate at 37°C to Reach Equilibrium load_samples->incubate collect_samples Collect Aliquots from Both Chambers incubate->collect_samples analyze Quantify Drug Concentration (e.g., LC-MS/MS) collect_samples->analyze calculate Calculate % Unbound and % Bound analyze->calculate end End calculate->end

Caption: Workflow for determining plasma protein binding via equilibrium dialysis.

References

Technical Support Center: Stability of Tasosartan and Related Angiotensin II Receptor Antagonists in Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific long-term stability data for Tasosartan is not extensively available in the public domain, likely due to the cessation of its clinical development. The following information is based on established principles of drug stability and data from structurally related sartan molecules (e.g., Losartan (B1675146), Valsartan, Irbesartan) that share the characteristic biphenyl-tetrazole scaffold. This guide is intended for researchers, scientists, and drug development professionals to troubleshoot potential stability issues with this compound and similar compounds during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound during long-term storage?

A1: Based on data from other sartan drugs, the primary factors influencing stability during long-term storage include temperature, humidity, light, and pH.[1][2] High temperatures and humidity can accelerate degradation.[2] Exposure to light, particularly UV light, may also lead to the formation of degradation products.[3]

Q2: I have observed a change in the color/physical appearance of my this compound reference standard after long-term storage. What could be the cause?

A2: A change in the physical appearance of a drug substance, such as color change or clumping, can be an indicator of chemical degradation or physical instability.[4] For sartan compounds, this could be due to exposure to light, humidity, or interaction with trace impurities in the storage container. It is recommended to re-test the material to assess its purity and potency.

Q3: What are the likely degradation pathways for a sartan compound like this compound?

A3: While specific pathways for this compound are not documented, analogous sartan drugs are known to degrade under various stress conditions.[1][5][6] Common degradation pathways include:

  • Hydrolysis: Cleavage of parts of the molecule in the presence of water, which can be accelerated under acidic or basic conditions.[1][6]

  • Oxidation: Degradation in the presence of oxygen or oxidizing agents, potentially affecting the imidazole (B134444) ring (if present, as in Losartan) or other susceptible moieties.[5][7]

  • Photodegradation: Degradation upon exposure to light, which can lead to the formation of various photoproducts.[3]

Q4: Are there any known reactive impurities that could be present in sartan APIs?

A4: A significant issue in the manufacturing of some sartan drugs has been the presence of nitrosamine (B1359907) impurities, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA).[8][9] These are potent genotoxic impurities and their presence is strictly controlled by regulatory agencies. While not a result of long-term storage degradation, their potential presence from the synthesis process is a critical quality attribute.

Troubleshooting Guides

Issue 1: Unexpected peaks are observed in the HPLC chromatogram of a stored this compound sample.

  • Possible Cause 1: Degradation. The new peaks may correspond to degradation products formed during storage.

    • Troubleshooting Step: Perform a forced degradation study (see Experimental Protocols section) to intentionally degrade a fresh sample of this compound under various stress conditions (acid, base, oxidation, heat, light). Compare the retention times of the peaks from the stressed samples with the unexpected peaks in your stored sample. This can help in identifying the nature of the degradation.

  • Possible Cause 2: Contamination. The sample may have been contaminated.

    • Troubleshooting Step: Review sample handling and storage procedures. Ensure clean glassware and high-purity solvents are used for analysis. Analyze a blank (solvent) injection to rule out contamination from the analytical system.

Issue 2: The measured potency of the this compound sample has decreased over time.

  • Possible Cause: Chemical Degradation. The active pharmaceutical ingredient (API) has degraded, leading to a lower concentration.

    • Troubleshooting Step: Quantify the major degradation products if possible using a stability-indicating HPLC method. The sum of the assay value and the percentage of degradation products should ideally be close to 100% (mass balance). Re-evaluate the storage conditions and consider storing the material at a lower temperature and protected from light and moisture.

Data Presentation

Table 1: Illustrative Forced Degradation Data for a Typical Sartan Compound

Stress Condition% Degradation (Illustrative)Major Degradation Products (Hypothetical)
0.1 M HCl (70°C, 14 days)5-15%Hydrolytic cleavage products
0.1 M NaOH (70°C, 14 days)10-20%Products of base-catalyzed hydrolysis
3% H₂O₂ (Room Temp, 7 days)10-25%Oxidized derivatives (e.g., N-oxides)
Thermal (70°C, 28 days)< 5%Minimal degradation
Photolytic (ICH Q1B)5-20%Various photoproducts

Note: This data is hypothetical and based on general observations for sartan class drugs.[10][11] Actual degradation will depend on the specific molecular structure and experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the intrinsic stability of a sartan compound and identify potential degradation products.

Methodology:

  • Sample Preparation: Prepare separate solutions of the sartan compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water mixture).

  • Acid Hydrolysis: To one sample, add an equal volume of 0.1 M HCl. Heat at a specified temperature (e.g., 70°C) for a defined period (e.g., up to 14 days).[11]

  • Base Hydrolysis: To another sample, add an equal volume of 0.1 M NaOH. Heat under the same conditions as acid hydrolysis.[11]

  • Oxidative Degradation: To a separate sample, add an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period (e.g., 7 days).[10]

  • Thermal Degradation: Store a solid sample of the compound in an oven at a high temperature (e.g., 70°C) for a defined period (e.g., 28 days).[11]

  • Photolytic Degradation: Expose a solution and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze by a stability-indicating HPLC-UV method and LC-MS to identify and characterize the degradation products.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method capable of separating the intact sartan compound from its potential degradation products.

Methodology:

  • Chromatographic Conditions (Typical):

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.025 M potassium dihydrogen phosphate, pH adjusted) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 1.0 - 1.5 mL/min

    • Detection Wavelength: Determined by the UV maximum of the sartan compound (typically around 220-250 nm).

    • Column Temperature: Ambient or controlled (e.g., 30°C).

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by showing that the method can resolve the main peak from all peaks generated during the forced degradation study.

Visualizations

cluster_storage Long-Term Storage cluster_stress Stress Factors This compound This compound (API) Degradation Degradation Products This compound->Degradation leads to Temperature Temperature Temperature->Degradation Humidity Humidity Humidity->Degradation Light Light Light->Degradation

Caption: Logical relationship of factors leading to this compound degradation.

start Start Stability Study prep Prepare Samples in Target Packaging start->prep initial Initial Analysis (T=0) (Assay, Purity, etc.) prep->initial storage Place Samples in Stability Chambers (Long-Term & Accelerated) initial->storage pull Pull Samples at Scheduled Timepoints (e.g., 3, 6, 9, 12 months) storage->pull analysis Analyze Samples (HPLC, etc.) pull->analysis data Evaluate Data (Assess Trends, Mass Balance) analysis->data data->pull Continue Study end Establish Shelf-Life data->end

Caption: Experimental workflow for a long-term stability study.

cluster_pathways Degradation Pathways Sartan Sartan Core Structure (Biphenyl-Tetrazole) Hydrolysis Hydrolysis (Acid/Base) Sartan->Hydrolysis Oxidation Oxidation Sartan->Oxidation Photolysis Photolysis Sartan->Photolysis DP1 Cleavage of Side Chain Hydrolysis->DP1 DP2 Modification of Tetrazole Ring Hydrolysis->DP2 DP3 Oxidized Derivatives Oxidation->DP3 DP4 Photoproducts Photolysis->DP4

Caption: Hypothetical degradation pathways for a sartan compound.

References

Technical Support Center: Interpreting Variable Results in Tasosartan Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting and managing variable results during experiments with Tasosartan.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective, orally active, nonpeptide antagonist of the Angiotensin II Type 1 (AT1) receptor.[1][2] Its primary mechanism of action is to block the renin-angiotensin-aldosterone system (RAAS) by preventing angiotensin II from binding to the AT1 receptor. This blockage leads to vasodilation and a decrease in blood pressure.[1][2] this compound was under development for the treatment of essential hypertension but was withdrawn after Phase III clinical trials due to observations of elevated transaminases, suggesting potential liver toxicity.[3]

Q2: What is enolthis compound (B12386791) and how does it relate to this compound?

A2: Enolthis compound is the active metabolite of this compound.[1][4] this compound's long duration of action is largely attributed to this metabolite.[1][4] While both compounds are active, they exhibit different pharmacokinetic and pharmacodynamic profiles, which can contribute to variability in experimental results.[4]

Q3: What are the main reasons for observing variable results in this compound experiments?

A3: The primary sources of variability in this compound experiments include:

  • The confounding role of protein binding: this compound and particularly its active metabolite, enolthis compound, are highly bound to plasma proteins (approximately 99%).[2][4] This high and tight binding of enolthis compound can delay its action and reduce its apparent affinity for the AT1 receptor in in-vitro assays containing plasma proteins.[4]

  • Differential activity of this compound and its metabolite: this compound provides a rapid onset of AT1 receptor blockade, while the effect of enolthis compound is delayed.[4] The overall observed effect is a composite of the actions of both the parent drug and its metabolite.

  • Experimental conditions: Variations in assay conditions, such as the presence or absence of plasma proteins in in-vitro binding assays, can significantly impact the results.[4]

  • In vivo factors: Physiological variables in animal models, such as age and the specific strain of the animal, can influence the pressor response to angiotensin II and the efficacy of its antagonists.

Q4: Why was the clinical development of this compound discontinued?

A4: The development of this compound was halted during Phase III clinical trials because a significant number of participants receiving the drug showed elevated levels of transaminases, which is an indicator of potential liver toxicity.[3]

Troubleshooting Guides

In Vitro AT1 Receptor Binding Assays

Issue: Higher than expected IC50/Ki values for this compound or enolthis compound.

Potential CauseRecommended Solution
Presence of serum/plasma proteins in the assay buffer. Enolthis compound's binding to the AT1 receptor is significantly influenced by plasma proteins, leading to a decrease in its apparent affinity.[4] Conduct binding assays in a protein-free buffer to determine the direct interaction of the compounds with the receptor. If the experimental design requires the presence of serum, be aware of this confounding factor and consider it in the interpretation of the results.
Incorrect radioligand concentration. Use a radioligand concentration at or below its Kd for the AT1 receptor to ensure accurate determination of the competitor's affinity.
Problems with membrane preparation. Ensure the membrane preparation containing the AT1 receptors is of high quality and has been stored correctly. Perform a saturation binding experiment to confirm the Bmax and Kd of your membrane preparation.
Degradation of compounds. Prepare fresh stock solutions of this compound and enolthis compound. Avoid repeated freeze-thaw cycles.

Issue: High variability between replicate wells.

Potential CauseRecommended Solution
Inconsistent cell seeding or membrane concentration. Ensure a homogenous suspension of cells or membranes before and during plating. Use calibrated pipettes for accurate dispensing.
"Edge effects" in microplates. Avoid using the outer wells of the plate for critical samples. Fill the perimeter wells with buffer or media to maintain humidity and temperature uniformity across the plate.
Pipetting errors. Use calibrated pipettes and ensure proper technique to minimize volume variations. For viscous solutions, consider reverse pipetting.
In Vivo Angiotensin II Pressor Response Assays in Rats

Issue: Inconsistent or blunted pressor response to Angiotensin II challenge.

Potential CauseRecommended Solution
Animal stress. Acclimatize animals to the experimental setup for several days before the study. Handle animals gently to minimize stress, which can affect blood pressure.[1]
Anesthesia. The type and depth of anesthesia can significantly impact cardiovascular responses. Use a consistent and appropriate anesthetic regimen.
Catheter placement and patency. Ensure proper placement of the arterial and venous catheters. Flush catheters with heparinized saline to maintain patency.
Animal strain and age. Be aware that different rat strains and ages can exhibit varying pressor responses to Angiotensin II. Use a consistent strain and age group throughout the study.

Issue: High variability in the antihypertensive effect of this compound.

Potential CauseRecommended Solution
Variable oral bioavailability. Although this compound has a bioavailability of approximately 50%, individual animal variations can occur.[2] For critical experiments, consider intravenous administration to bypass absorption variability.
Differences in metabolism to enolthis compound. Individual differences in cytochrome P450 enzyme activity (primarily CYP3A4 and CYP2C9) can lead to variations in the rate and extent of enolthis compound formation.[2]
Dehydration or electrolyte imbalance. Ensure animals are adequately hydrated and have free access to water, as their hydration status can influence the renin-angiotensin system.

Data Presentation

Table 1: Comparative Efficacy of this compound in a Clinical Trial [5]

ParameterThis compound (50-200 mg once daily)Placebo
Mean Reduction in Sitting Diastolic Blood Pressure (SiDBP) -9.4 +/- 0.7 mm Hg-2.0 +/- 0.7 mm Hg
Mean Reduction in Sitting Systolic Blood Pressure (SiSBP) -12.2 +/- 1.2 mm Hg+0.4 +/- 1.2 mm Hg
Response Rate (SiDBP ≤90 mm Hg or decrease ≥10 mm Hg) 55%19%
Mean 24-hour Diastolic Blood Pressure Reduction -8.1 +/- 0.6 mm Hg+0.5 +/- 0.6 mm Hg
Mean 24-hour Systolic Blood Pressure Reduction -12.6 +/- 0.9 mm Hg+0.6 +/- 0.9 mm Hg

Table 2: In Vivo and In Vitro AT1 Receptor Blockade by this compound and Enolthis compound [4]

CompoundTime PointIn Vivo AT1 Receptor BlockadeIn Vitro AT1 Receptor Blockade
This compound (100 mg p.o. or 50 mg i.v.) 1-2 hours80%90%
32 hours40%20%
Enolthis compound (2.5 mg i.v.) Delayed60-70%Markedly influenced by plasma proteins

Experimental Protocols

AT1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound and enolthis compound for the AT1 receptor.

Materials:

  • Membrane preparation from cells or tissues expressing the AT1 receptor (e.g., rat liver membranes).

  • Radioligand: [125I]-Sar1,Ile8-Angiotensin II.

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 (ice-cold).

  • This compound and enolthis compound stock solutions.

  • Non-specific binding control: 1 µM Angiotensin II.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize tissues or cells in a lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the binding buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:

    • 50 µL of binding buffer (for total binding).

    • 50 µL of 1 µM Angiotensin II (for non-specific binding).

    • 50 µL of varying concentrations of this compound or enolthis compound.

    • 50 µL of [125I]-Sar1,Ile8-Angiotensin II (at a concentration close to its Kd).

    • 100 µL of membrane preparation (typically 20-50 µg of protein).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. Wash the filters three times with 3 mL of ice-cold wash buffer to separate bound from free radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Angiotensin II Pressor Response Assay in Rats

Objective: To evaluate the ability of this compound to inhibit the increase in blood pressure induced by an intravenous infusion of Angiotensin II in anesthetized rats.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300 g).

  • Anesthetic (e.g., urethane (B1682113) or a combination of ketamine/xylazine).

  • Angiotensin II.

  • This compound.

  • Heparinized saline (10-20 U/mL).

  • Arterial and venous catheters (e.g., PE-50 tubing).

  • Pressure transducer and data acquisition system.

  • Infusion pump.

Procedure:

  • Animal Preparation: Anesthetize the rat and maintain a stable level of anesthesia throughout the experiment. Cannulate the trachea to ensure a clear airway.

  • Catheterization: Cannulate the carotid artery for direct blood pressure measurement and the jugular vein for drug and Angiotensin II administration. Connect the arterial catheter to a pressure transducer linked to a data acquisition system.

  • Stabilization: Allow the animal to stabilize for at least 30 minutes after surgery until a steady baseline blood pressure is achieved.

  • Angiotensin II Challenge (Baseline): Administer a bolus intravenous injection or a short infusion of Angiotensin II (e.g., 50-100 ng/kg) and record the peak increase in mean arterial pressure (MAP). Repeat this challenge at regular intervals (e.g., every 15-20 minutes) until a consistent pressor response is obtained.

  • This compound Administration: Administer this compound intravenously or orally at the desired dose.

  • Post-Treatment Angiotensin II Challenge: At various time points after this compound administration, repeat the Angiotensin II challenge and record the pressor response.

  • Data Analysis: Calculate the percentage inhibition of the Angiotensin II pressor response at each time point after this compound administration compared to the baseline response. Plot the percentage inhibition over time to determine the onset and duration of action of this compound.

Mandatory Visualizations

Signaling_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Cellular_Action Cellular Action of Angiotensin II Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Renin Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE ACE ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Gq_protein Gq AT1_Receptor->Gq_protein activates PLC PLC Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction PKC_activation->Vasoconstriction This compound This compound This compound->AT1_Receptor blocks

Caption: this compound's mechanism of action within the RAAS signaling pathway.

Experimental_Workflow cluster_InVitro In Vitro: AT1 Receptor Binding Assay cluster_InVivo In Vivo: Angiotensin II Pressor Response iv_start Prepare AT1 Receptor Membrane Suspension iv_incubate Incubate Membranes with Radioligand and this compound iv_start->iv_incubate iv_filter Separate Bound and Free Radioligand by Filtration iv_incubate->iv_filter iv_count Quantify Radioactivity iv_filter->iv_count iv_analyze Calculate IC50 and Ki iv_count->iv_analyze vivo_start Anesthetize and Cannulate Rat vivo_baseline Establish Baseline Pressor Response to AngII vivo_start->vivo_baseline vivo_treat Administer this compound vivo_baseline->vivo_treat vivo_challenge Challenge with AngII at Multiple Time Points vivo_treat->vivo_challenge vivo_measure Record Blood Pressure Changes vivo_challenge->vivo_measure vivo_analyze Calculate % Inhibition vivo_measure->vivo_analyze

Caption: General experimental workflows for in vitro and in vivo this compound studies.

Troubleshooting_Logic cluster_InVitro In Vitro Assay Issues cluster_InVivo In Vivo Assay Issues start Variable Experimental Results? iv_check_protein Check for Serum/Protein in Assay Buffer start->iv_check_protein In Vitro vivo_check_animal Assess Animal Stress and Anesthesia start->vivo_check_animal In Vivo iv_check_reagents Verify Reagent Integrity and Concentrations iv_check_protein->iv_check_reagents iv_check_technique Review Pipetting and Plating Technique iv_check_reagents->iv_check_technique vivo_check_pk Consider Pharmacokinetic Variability (Metabolism) vivo_check_animal->vivo_check_pk vivo_check_setup Verify Catheter Patency and Placement vivo_check_pk->vivo_check_setup

Caption: A logical troubleshooting guide for variable this compound results.

References

Technical Support Center: Minimizing Hepatotoxicity of Tasosartan Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists investigating the hepatotoxicity of Tasosartan derivatives in animal models. The guidance is based on established principles of drug-induced liver injury (DILI) and preclinical toxicology testing.

Frequently Asked Questions (FAQs)

Q1: We are observing elevated ALT/AST levels in our rodent models treated with a novel this compound derivative. What are the potential mechanisms?

A1: Elevated ALT/AST levels are primary indicators of hepatocellular injury. For this compound derivatives, which are likely metabolized by cytochrome P450 enzymes (CYP450) like the parent compound (primarily CYP3A4 and CYP2C9), several mechanisms could be at play[1]:

  • Reactive Metabolite Formation: Metabolism by CYP450 can generate reactive metabolites. If not adequately detoxified by cellular antioxidants like glutathione (B108866) (GSH), these metabolites can form protein adducts, leading to cellular stress, mitochondrial dysfunction, and necrosis[2][3].

  • Mitochondrial Dysfunction: The compound or its metabolites may directly impact mitochondrial function, leading to a decrease in ATP production, an increase in reactive oxygen species (ROS), and the opening of the mitochondrial permeability transition pore (mPTP), a key event in cell death[4][5].

  • Oxidative Stress: An imbalance between the production of ROS and the cell's ability to detoxify them can lead to damage of lipids, proteins, and DNA, triggering inflammatory responses and apoptosis[2][4].

  • Immune-Mediated Injury: In some cases, drug metabolites can act as haptens, forming neoantigens that trigger an adaptive immune response, leading to immune-mediated liver damage. This is often a characteristic of idiosyncratic DILI[3][6].

Q2: Our in vitro assays with primary hepatocytes showed low toxicity, but we see significant hepatotoxicity in vivo. What could explain this discrepancy?

A2: This is a common challenge in toxicology. Several factors can explain the in vitro-in vivo discrepancy:

  • Metabolism: The metabolic capacity of in vitro systems may not fully replicate the complex in vivo environment. The formation of a toxic metabolite may be more pronounced in vivo.

  • Role of Non-Parenchymal Cells: In vivo liver injury often involves complex interactions between hepatocytes and non-parenchymal cells (Kupffer cells, stellate cells, endothelial cells), which are absent in standard hepatocyte monocultures. Inflammatory responses mediated by these cells can significantly amplify the initial injury[7].

  • Bile Acid Homeostasis: The compound may inhibit bile salt export pump (BSEP), leading to cholestasis and subsequent liver injury, an effect not easily captured in simple in vitro models[8].

  • Systemic Effects: The in vivo toxicity might be secondary to effects on other organs or systems that are not present in the in vitro model.

Q3: How can we distinguish between direct hepatocellular toxicity and cholestatic injury in our animal models?

A3: A combination of biochemical and histopathological evaluation is crucial.

  • Biochemical Markers:

    • Hepatocellular Injury: Predominant elevation of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).

    • Cholestatic Injury: Predominant elevation of Alkaline Phosphatase (ALP) and Gamma-Glutamyl Transferase (GGT), accompanied by increased serum total bilirubin (B190676).

  • Histopathology:

    • Hepatocellular Necrosis: Look for ballooning degeneration, necrosis (especially in the centrilobular region for many xenobiotics), and inflammatory infiltrates.

    • Cholestasis: Characterized by the presence of bile plugs in canaliculi, bile duct proliferation, and portal inflammation.

Troubleshooting Guides

Issue 1: High Variability in Liver Enzyme Data Between Animals in the Same Dose Group
Possible Cause Troubleshooting Step
Genetic Variability Use inbred strains of mice (e.g., C57BL/6) to minimize genetic differences. If using outbred stocks (e.g., Sprague-Dawley rats), increase the number of animals per group to improve statistical power.
Gavage/Dosing Errors Ensure all technicians are properly trained in the dosing technique (e.g., oral gavage) to prevent accidental administration into the lungs or variability in delivered dose.
Fasting State The fasting state of animals can significantly impact drug metabolism and hepatotoxicity. Standardize the fasting period (e.g., overnight fast) before dosing and sample collection[9].
Underlying Infections Subclinical infections can prime the immune system and sensitize animals to drug-induced liver injury. Ensure animals are sourced from a reputable vendor and housed in a clean facility.
Issue 2: No Clear Dose-Dependent Increase in Hepatotoxicity Markers
Possible Cause Troubleshooting Step
Narrow Therapeutic Window The doses selected may be too close together or may have already reached a plateau of maximum toxicity. Widen the dose range in a follow-up study, including a lower and a higher dose.
Metabolic Saturation The metabolic pathway responsible for producing the toxic metabolite may be saturated at higher doses. Analyze plasma levels of the parent compound and its metabolites to assess pharmacokinetic profiles.
Induction of Protective Pathways At higher doses, the compound might induce adaptive pathways, such as the Nrf2 antioxidant response, which protects the liver from further damage[2]. Measure markers of these pathways (e.g., Nrf2, HO-1 expression).
Idiosyncratic Toxicity The toxicity may not be dose-dependent and could be idiosyncratic, involving immune mechanisms. Consider using co-treatment models, such as low-dose lipopolysaccharide (LPS), to simulate an inflammatory state and potentially unmask idiosyncratic toxicity[7].

Experimental Protocols

Protocol 1: General Rodent Model for Acute Hepatotoxicity Assessment
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: Acclimatize animals for at least 7 days before the experiment.

  • Grouping: Divide animals into groups (n=8-10 per group): Vehicle control, and at least 3 dose levels of the this compound derivative (e.g., 10, 50, 250 mg/kg).

  • Dosing: Administer the compound via oral gavage. The vehicle should be inert (e.g., 0.5% methylcellulose).

  • Sample Collection:

    • Collect blood via cardiac puncture at 24 hours post-dose under terminal anesthesia.

    • Immediately perfuse the liver with saline and collect liver tissue.

  • Biochemical Analysis:

    • Separate serum and measure ALT, AST, ALP, and total bilirubin levels.

  • Histopathology:

    • Fix a portion of the liver in 10% neutral buffered formalin.

    • Embed in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining.

    • A veterinary pathologist should score the slides for necrosis, inflammation, and steatosis.

  • Oxidative Stress Markers:

    • Homogenize a portion of fresh liver tissue.

    • Measure levels of reduced glutathione (GSH) and malondialdehyde (MDA) as an indicator of lipid peroxidation.

Protocol 2: Assessment of Mitochondrial Dysfunction
  • Mitochondria Isolation: Isolate mitochondria from fresh liver tissue from treated and control animals using differential centrifugation.

  • Mitochondrial Swelling Assay: Measure the change in absorbance at 540 nm to assess mitochondrial permeability transition pore (mPTP) opening.

  • ATP Measurement: Measure ATP levels in liver homogenates using a luciferin/luciferase-based assay kit.

  • Reactive Oxygen Species (ROS) Measurement: Use fluorescent probes like DCFDA in isolated mitochondria or liver homogenates to quantify ROS production.

Data Presentation

Table 1: Example Serum Biochemistry Data at 24h Post-Dose

GroupDose (mg/kg)ALT (U/L)AST (U/L)ALP (U/L)Total Bilirubin (mg/dL)
Vehicle Control035 ± 570 ± 12150 ± 200.2 ± 0.1
Derivative X1042 ± 885 ± 15165 ± 250.3 ± 0.1
Derivative X50250 ± 45480 ± 90180 ± 300.4 ± 0.2
Derivative X2501200 ± 2102500 ± 450210 ± 400.8 ± 0.3*
Data are presented as Mean ± SD. *p < 0.05 compared to Vehicle Control.

Table 2: Example Liver Tissue Marker Data

GroupDose (mg/kg)Liver GSH (nmol/mg protein)Liver MDA (nmol/mg protein)
Vehicle Control09.5 ± 1.21.2 ± 0.3
Derivative X108.9 ± 1.51.5 ± 0.4
Derivative X505.1 ± 0.93.8 ± 0.7
Derivative X2502.3 ± 0.57.2 ± 1.1
Data are presented as Mean ± SD. *p < 0.05 compared to Vehicle Control.

Visualizations

Signaling Pathways and Experimental Workflows

DILI_Pathway cluster_drug Drug Metabolism cluster_stress Cellular Stress Response cluster_death Cell Death Pathways Tasosartan_Derivative This compound Derivative CYP450 CYP450 Metabolism Tasosartan_Derivative->CYP450 Reactive_Metabolite Reactive Metabolite CYP450->Reactive_Metabolite GSH_Depletion GSH Depletion Reactive_Metabolite->GSH_Depletion Mitochondrial_Dysfunction Mitochondrial Dysfunction Reactive_Metabolite->Mitochondrial_Dysfunction Oxidative_Stress Oxidative Stress (ROS) GSH_Depletion->Oxidative_Stress JNK_Activation JNK Activation Oxidative_Stress->JNK_Activation Mitochondrial_Dysfunction->Oxidative_Stress Necrosis Necrosis Mitochondrial_Dysfunction->Necrosis JNK_Activation->Mitochondrial_Dysfunction Apoptosis Apoptosis JNK_Activation->Apoptosis Hepatocellular_Injury Hepatocellular Injury (ALT/AST Release) Apoptosis->Hepatocellular_Injury Necrosis->Hepatocellular_Injury

Caption: Key signaling pathways in drug-induced liver injury.

Experimental_Workflow cluster_invivo In Vivo Study cluster_analysis Analysis cluster_interpretation Interpretation Animal_Dosing Animal Dosing (Vehicle + 3 Doses) Sample_Collection 24h Sample Collection (Blood, Liver) Animal_Dosing->Sample_Collection Biochemistry Serum Biochemistry (ALT, AST, ALP, Bili) Sample_Collection->Biochemistry Histopathology Liver Histopathology (H&E Staining) Sample_Collection->Histopathology Biomarkers Tissue Biomarkers (GSH, MDA, ATP) Sample_Collection->Biomarkers Data_Analysis Data Analysis & Interpretation Biochemistry->Data_Analysis Histopathology->Data_Analysis Biomarkers->Data_Analysis

Caption: General workflow for acute hepatotoxicity assessment.

References

Validation & Comparative

Comparative Efficacy of Tasosartan and Losartan: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the available clinical data on Tasosartan and the well-established efficacy of Losartan for the management of hypertension.

Disclaimer: this compound is a discontinued (B1498344) investigational drug. Its development was halted during Phase III clinical trials, and as a result, the available clinical data is limited compared to Losartan, an approved and widely prescribed medication. This guide provides a comparative analysis based on the existing information.

Mechanism of Action: Targeting the Renin-Angiotensin System

Both this compound and Losartan are classified as Angiotensin II Receptor Blockers (ARBs). Their primary mechanism of action involves the selective blockade of the Angiotensin II Type 1 (AT1) receptor. Angiotensin II is a potent vasoconstrictor, and by inhibiting its binding to the AT1 receptor, these drugs lead to vasodilation, reduced aldosterone (B195564) secretion, and consequently, a decrease in blood pressure.

While both drugs share this common mechanism, subtle differences in their pharmacological profiles, such as their affinity for the AT1 receptor and the activity of their metabolites, could potentially influence their clinical efficacy and duration of action.

Signaling Pathway of Angiotensin II Receptor Blockers

cluster_RAS Renin-Angiotensin System cluster_Cellular Cellular Response Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin cleaves AngiotensinI Angiotensin I Renin->AngiotensinI ACE ACE AngiotensinI->ACE converted by AngiotensinII Angiotensin II ACE->AngiotensinII AT1R AT1 Receptor AngiotensinII->AT1R binds to Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone Blockade This compound / Losartan (Blockade) Blockade->AT1R inhibits Start Patient Screening (Inclusion/Exclusion Criteria) Washout Washout Period (Withdrawal of prior antihypertensives) Start->Washout PlaceboRunIn Single-Blind Placebo Run-in Washout->PlaceboRunIn Randomization Randomization PlaceboRunIn->Randomization GroupA Treatment Group A (e.g., this compound/Losartan) Randomization->GroupA GroupB Control Group (e.g., Placebo/Active Comparator) Randomization->GroupB FollowUp Follow-up Visits (BP measurements, safety labs) GroupA->FollowUp GroupB->FollowUp Titration Dose Titration (if BP goal not met) FollowUp->Titration Endpoint Primary Endpoint Assessment (e.g., Change in BP, CV events) FollowUp->Endpoint Titration->FollowUp Analysis Statistical Analysis Endpoint->Analysis

Tasosartan's In Vivo Efficacy: A Comparative Analysis of AT1 Receptor Blockade

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of in vivo studies validates Tasosartan as a potent and long-acting antagonist of the Angiotensin II Type 1 (AT1) receptor. This guide provides a comparative analysis of this compound against other widely used Angiotensin II Receptor Blockers (ARBs), supported by experimental data, detailed protocols, and visual representations of the underlying biological pathways and experimental workflows.

This compound, a nonpeptide tetrazole, demonstrates rapid and sustained blockade of the AT1 receptor in vivo. Clinical studies have shown that this compound can achieve an 80% blockade of AT1 receptors within one to two hours of administration, with a notable 40% blockade still evident after 32 hours.[1][2] Its prolonged action is largely attributed to its active metabolite, enolthis compound.[2] However, the clinical development of this compound was halted in Phase III trials due to observations of liver toxicity. This guide serves to objectively present the in vivo validation data for this compound and compare its performance with other established ARBs such as Losartan (B1675146), Valsartan, Irbesartan, and Candesartan.

Comparative In Vivo Efficacy of AT1 Receptor Blockers

The following tables summarize the in vivo performance of this compound and other selected ARBs based on key pharmacodynamic parameters. It is important to note that the data presented is compiled from various independent studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Table 1: In Vivo AT1 Receptor Blockade

DrugDoseSpecies/ModelPercent BlockadeTime Post-DoseReference
This compound 50 mg i.v. / 100 mg p.o.Healthy Human Subjects80%1-2 hours[1][2]
40%32 hours[1][2]
Irbesartan 150 mg / 300 mgHealthy Human Subjects100% (complete inhibition of pressor effect)4 hours[3]
60% (at 300 mg) / 40% (at 150 mg)24 hours[3]
Valsartan 80 mgHealthy Human SubjectsSignificant inhibition of pressor effect2-24 hours[4]
Losartan 50 mgNormotensive VolunteersSignificant reduction in pressor response6 hours[5]
150 mgNormotensive VolunteersSustained reduction in pressor response2-24 hours[5]
Candesartan 32 mgNormotensive VolunteersSustained reduction in pressor response2-24 hours[5]

Table 2: Comparative Antihypertensive Efficacy (Blood Pressure Reduction)

ComparisonDrug and DoseStudy PopulationMean Blood Pressure Reduction (Systolic/Diastolic)Key FindingsReference
Irbesartan vs. Losartan Irbesartan 150-300 mg vs. Losartan 50-100 mgHypertensive PatientsIrbesartan showed significantly greater BP reductions.Irbesartan 300 mg was more effective than losartan 100 mg.[6]
Candesartan vs. Losartan Candesartan 8 mg vs. Losartan 50 mgHypertensive PatientsCandesartan: -8.9 mmHg (DBP); Losartan: -3.7 mmHg (DBP)Candesartan was significantly more effective in reducing DBP.[7]
Candesartan vs. Enalapril Candesartan 16 mg vs. Enalapril 20 mgHypertensive PatientsCandesartan: -13.5/-8.7 mmHg; Enalapril: -9.9/-5.8 mmHgCandesartan was significantly more effective in reducing SBP and DBP.[7]
Losartan 10 mg/kg, s.c.Normotensive RatsSignificant decrease at 6 hours, returned to control by 24 hours.Attenuated pressor response to Ang II at 2 and 24 hours.[8]
Sacubitril/Valsartan vs. Losartan Sacubitril/Valsartan vs. LosartanHypertensive PatientsSacubitril/Valsartan showed significantly lower blood pressure.Sacubitril/Valsartan demonstrated better treatment efficacy.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the validation of AT1 receptor blockade in vivo.

In Vivo Angiotensin II Challenge in Conscious Rats

This protocol is used to assess the in vivo efficacy and duration of action of AT1 receptor antagonists by measuring the blunting of the pressor response to exogenous Angiotensin II.

Materials:

  • Male Sprague-Dawley or Wistar-Kyoto rats.

  • Angiotensin II (Ang II).

  • Test compound (e.g., this compound, Losartan).

  • Vehicle for test compound.

  • Implantable telemetry system for continuous blood pressure monitoring or tail-cuff system.

  • Intravenous (i.v.) or intraperitoneal (i.p.) injection supplies.

Procedure:

  • Animal Preparation: Acclimatize rats to the experimental conditions for at least 3-5 days. For telemetry studies, surgically implant the telemetry transmitter according to the manufacturer's instructions and allow for a recovery period of at least one week.

  • Baseline Blood Pressure Measurement: Record baseline mean arterial pressure (MAP) for a stable period before any intervention.

  • Angiotensin II Dose-Response: Administer increasing doses of Ang II (e.g., 10, 30, 100 ng/kg, i.v.) and record the peak pressor response for each dose to establish a baseline dose-response curve.

  • Test Compound Administration: Administer the test compound or vehicle via the desired route (e.g., oral gavage, i.v. injection).

  • Post-Treatment Angiotensin II Challenge: At various time points after test compound administration (e.g., 1, 2, 4, 8, 24, 32 hours), repeat the Ang II challenge with a selected dose (e.g., a dose that elicits a submaximal pressor response from the baseline curve).

  • Data Analysis: Calculate the percentage inhibition of the Ang II-induced pressor response at each time point by comparing the response after treatment to the baseline response.

Ex Vivo AT1 Receptor Binding Assay

This assay measures the occupancy of AT1 receptors in tissues after in vivo administration of an antagonist.

Materials:

  • Tissues from treated and control animals (e.g., kidney, adrenal gland, brain).

  • Radiolabeled AT1 receptor ligand (e.g., 125I-[Sar1,Ile8]Angiotensin II).

  • Unlabeled AT1 receptor antagonist (e.g., Losartan) for determining non-specific binding.

  • Homogenization buffer (e.g., Tris-HCl buffer with protease inhibitors).

  • Filtration apparatus (e.g., cell harvester with glass fiber filters).

  • Scintillation counter.

Procedure:

  • Tissue Collection and Preparation: Euthanize animals at specified times after drug administration and rapidly excise the target tissues. Homogenize the tissues in ice-cold buffer and prepare a crude membrane fraction by centrifugation.

  • Binding Assay: Incubate a fixed amount of membrane protein with the radioligand in the presence (for non-specific binding) or absence (for total binding) of a saturating concentration of the unlabeled antagonist.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the percentage of receptor occupancy in the drug-treated animals by comparing their specific binding to that of the vehicle-treated control group.

Visualizing the Mechanism and Workflow

To better understand the context of this compound's action and the experimental procedures used for its validation, the following diagrams are provided.

AT1 Receptor Signaling Pathway

The binding of Angiotensin II to the AT1 receptor triggers a cascade of intracellular events leading to vasoconstriction, inflammation, and cellular growth. AT1 receptor blockers like this compound competitively inhibit this binding, thereby mitigating these effects.

AT1_Signaling_Pathway AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R This compound This compound (ARB) This compound->AT1R Blocks Gq_11 Gq/11 AT1R->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Vasoconstriction Vasoconstriction Ca2->Vasoconstriction CellGrowth Cell Growth & Inflammation PKC->CellGrowth

Caption: AT1 Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Validation of AT1 Receptor Blockade

The following diagram illustrates the typical workflow for conducting in vivo studies to validate the efficacy of an AT1 receptor blocker.

InVivo_Workflow A Animal Model Selection (e.g., Normotensive/Hypertensive Rats) B Acclimatization & Baseline Measurements (e.g., Telemetry) A->B C Group Assignment (Vehicle, this compound, Other ARBs) B->C D Drug Administration (Oral, IV) C->D E In Vivo Angiotensin II Challenge (Assess Pressor Response) D->E F Continuous Blood Pressure Monitoring D->F G Tissue Collection at Various Time Points D->G I Data Analysis & Comparison E->I F->I H Ex Vivo AT1 Receptor Binding Assay G->H H->I J Report Generation I->J

Caption: A typical experimental workflow for in vivo validation of an AT1 receptor blocker.

References

A Head-to-Head Comparison of Tasosartan and Other Sartans: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This guide provides a comprehensive, data-driven comparison of the angiotensin II receptor blocker (ARB), Tasosartan, against other prominent members of the sartan class of antihypertensive agents. Designed for researchers, scientists, and drug development professionals, this document compiles available preclinical and clinical data to facilitate an objective evaluation of these therapeutic agents. It is important to note that the clinical development of this compound was discontinued (B1498344) after Phase III trials due to observations of elevated liver transaminases, limiting the availability of direct comparative clinical data against other marketed sartans.[1][2]

Executive Summary

Sartans, or angiotensin II receptor blockers (ARBs), are a cornerstone in the management of hypertension and other cardiovascular diseases. They exert their effects by selectively blocking the angiotensin II type 1 (AT1) receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[3] While all sartans share this common mechanism, they exhibit distinct pharmacokinetic and pharmacodynamic profiles that can influence their clinical application and efficacy. This guide focuses on a head-to-head comparison of this compound with other widely used sartans: Losartan, Valsartan, Irbesartan (B333), Candesartan, Olmesartan, and Telmisartan.

Pharmacodynamic Properties: AT1 Receptor Binding Affinity

The potency of a sartan is closely linked to its binding affinity for the AT1 receptor. A higher affinity, often indicated by a lower inhibition constant (Ki) or half-maximal inhibitory concentration (IC50), generally translates to more potent and sustained receptor blockade.

DrugAT1 Receptor Binding Affinity (Ki / IC50)Rank Order of Affinity
This compound Ki: 46.6 nM[4]7
Losartan IC50: 20 nM[1][2]6
EXP3174 (Active metabolite of Losartan) -4
Valsartan Ki: 2.38 nM[5]5
Irbesartan Ki: 4.05 nM[4]3
Candesartan -3
Olmesartan IC50: 6.7 nM2
Telmisartan Ki: 3.7 nM1 (Highest)

Note: The rank order of affinity is based on a study by Kakuta et al. (2005) which compared the dissociation rates of several ARBs from the AT1 receptor.[3] A lower dissociation rate corresponds to a stronger binding affinity. Specific Ki or IC50 values are compiled from various sources and may not be directly comparable due to different experimental conditions.

Pharmacokinetic Profile: A Comparative Overview

The pharmacokinetic properties of sartans, including their absorption, distribution, metabolism, and excretion, vary significantly and are critical for determining dosing regimens and predicting potential drug interactions.

ParameterThis compoundLosartanValsartanIrbesartanCandesartanOlmesartanTelmisartan
Prodrug NoYesNoNoYesYesNo
Active Metabolite Enolthis compoundEXP3174NoNoCandesartanOlmesartanNo
Time to Peak (Tmax) -1-2 hours2-4 hours1.5-2 hours3-4 hours1.4-2.8 hours0.5-1 hour
Elimination Half-life (t½) Long (due to active metabolite)1.5-2.5 hours (6-9 hours for EXP3174)~6 hours11-15 hours~9 hours13 hours>20 hours
Bioavailability ~50%~33%23-39%60-80%~15%~26%42-58%
Protein Binding High (~99%)>98%94-97%~90%>99%>99%>99.5%

Clinical Efficacy in Hypertension

A double-blind, randomized, placebo-controlled study demonstrated the efficacy of this compound in patients with Stage I and II hypertension.[6]

ParameterThis compound (50-200 mg/day)Placebo
Mean Reduction in Sitting Diastolic Blood Pressure (SiDBP) -9.4 ± 0.7 mm Hg-2.0 ± 0.7 mm Hg
Mean Reduction in Sitting Systolic Blood Pressure (SiSBP) -12.2 ± 1.2 mm Hg+0.4 ± 1.2 mm Hg
24-hour Mean Blood Pressure Reduction (SBP/DBP) -12.6 ± 0.9 / -8.1 ± 0.6 mm Hg+0.6 ± 0.9 / +0.5 ± 0.6 mm Hg
Trough-to-Peak Ratio (DBP/SBP) 0.66 / 0.72-

Experimental Protocols

Angiotensin II Receptor Binding Assay (Radioligand Competition Assay)

This in vitro assay is fundamental for determining the binding affinity of a compound for the AT1 receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of a test compound (e.g., this compound) for the angiotensin II type 1 (AT1) receptor.

Materials:

  • Receptor Source: Membranes prepared from cells or tissues expressing the AT1 receptor (e.g., rat liver or adrenal cortex).

  • Radioligand: A radiolabeled AT1 receptor antagonist, typically [¹²⁵I]Sar¹,Ile⁸-Angiotensin II.

  • Test Compound: The sartan to be evaluated (e.g., this compound).

  • Assay Buffer: Tris-HCl buffer containing MgCl₂, bovine serum albumin (BSA), and protease inhibitors.

  • Wash Buffer: Cold assay buffer.

  • Scintillation Fluid and Counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in a buffer and centrifuge to isolate the membrane fraction containing the AT1 receptors. Resuspend the membrane pellet in the assay buffer.

  • Competition Binding: In a series of tubes, incubate a fixed concentration of the radioligand with varying concentrations of the unlabeled test compound and the receptor preparation.

  • Incubation: Allow the mixture to incubate at room temperature for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Measurement of Blood Pressure in Clinical Trials

Standardized and rigorous blood pressure measurement is crucial for accurately assessing the efficacy of antihypertensive agents.

Objective: To measure sitting systolic and diastolic blood pressure in human subjects participating in a clinical trial of an antihypertensive drug.

Protocol:

  • Patient Preparation: The patient should be seated comfortably in a quiet room for at least 5 minutes before the measurement. The back should be supported, and the feet should be flat on the floor. The arm used for measurement should be supported at heart level.

  • Cuff Selection: Use a validated automated oscillometric device with an appropriately sized cuff for the patient's arm circumference.

  • Measurement Procedure:

    • Take at least two to three readings at one- to two-minute intervals.

    • The first reading is often discarded, and the average of the subsequent readings is recorded as the blood pressure for that visit.

  • Standardization: Blood pressure should be measured at approximately the same time of day at each visit to minimize diurnal variations. For trough blood pressure measurements, this is typically done just before the next scheduled dose of the study medication.

  • Ambulatory Blood Pressure Monitoring (ABPM): For a more comprehensive assessment of 24-hour blood pressure control, ABPM may be employed. This involves the patient wearing a portable device that automatically measures and records blood pressure at regular intervals over a 24-hour period.

Signaling Pathway and Experimental Workflow Diagrams

AT1R_Signaling_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Cell Target Cell (e.g., Vascular Smooth Muscle) Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin cleaves AngI Angiotensin I ACE ACE AngI->ACE converts AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R binds & activates Gq_11 Gq/11 AT1R->Gq_11 activates PLC Phospholipase C Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C DAG->PKC activates Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction PKC->Vasoconstriction Sartans Sartans (e.g., this compound) Sartans->AT1R block

Caption: Angiotensin II type 1 (AT1) receptor signaling pathway and the mechanism of action of sartans.

Experimental_Workflow cluster_Affinity AT1 Receptor Binding Affinity Assay cluster_Efficacy Clinical Trial for Antihypertensive Efficacy start_affinity Prepare AT1 Receptor Membrane Suspension incubation Incubate with Radioligand & Serial Dilutions of Sartan start_affinity->incubation filtration Filter to Separate Bound & Free Ligand incubation->filtration counting Measure Radioactivity filtration->counting analysis_affinity Calculate IC50 & Ki counting->analysis_affinity end_affinity Determine Binding Affinity analysis_affinity->end_affinity start_efficacy Patient Recruitment & Baseline BP Measurement randomization Randomize to Sartan or Placebo Group start_efficacy->randomization treatment Administer Treatment (e.g., 8-12 weeks) randomization->treatment bp_monitoring Regular Blood Pressure Monitoring treatment->bp_monitoring analysis_efficacy Compare BP Reduction between Groups bp_monitoring->analysis_efficacy end_efficacy Evaluate Efficacy & Safety analysis_efficacy->end_efficacy

Caption: Experimental workflows for determining AT1 receptor binding affinity and clinical efficacy of sartans.

References

Cross-Validation of Tasosartan's Efficacy: A Comparative Analysis in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacological effects of Tasosartan, a selective angiotensin II type 1 (AT1) receptor antagonist, in various animal models of hypertension and cardiovascular disease. While the clinical development of this compound was discontinued (B1498344) due to observations of elevated liver transaminases in human trials, its preclinical data in animal models remains a valuable resource for understanding the pharmacology of AT1 receptor blockers (ARBs) and for the development of new therapeutic agents.[1] This document summarizes the available experimental data for this compound and compares its expected efficacy with that of other widely studied ARBs, providing detailed experimental protocols and pathway diagrams to support further research.

Mechanism of Action of this compound

This compound is a potent and selective nonpeptide antagonist of the angiotensin II type 1 (AT1) receptor.[2][3] It exerts its antihypertensive effects by blocking the binding of angiotensin II to the AT1 receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[2] The long-lasting action of this compound is attributed to its active metabolite, enolthis compound.[4][5]

Below is a diagram illustrating the Renin-Angiotensin-Aldosterone System (RAAS) and the point of intervention for this compound.

cluster_kidney Kidney cluster_lungs Lungs Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I (cleavage by) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II (conversion by) AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor (binds to) Vasoconstriction Vasoconstriction Aldosterone Secretion Sodium & Water Retention AT1_Receptor->Vasoconstriction (activates) Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Renin Renin ACE ACE This compound This compound This compound->AT1_Receptor (blocks)

Caption: Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.

Comparative Efficacy of this compound and Other ARBs in Animal Models

While specific cross-validation studies for this compound in multiple animal models are not extensively published, its effects in a rat model of renal hypertension provide a benchmark. To offer a broader comparative context, this section presents data from studies on other well-established ARBs in commonly used animal models of hypertension and cardiac remodeling.

This compound in a Renal Artery Ligation Model

In a rat model of hypertension induced by renal artery constriction, this compound has been shown to effectively decrease mean arterial pressure when administered intragastrically or intravenously at doses of 1 and 3 mg/kg.

Comparative Effects of Other ARBs in Hypertensive Animal Models

The following table summarizes the effects of various ARBs in the Spontaneously Hypertensive Rat (SHR) model, a widely used genetic model of essential hypertension.[6]

Drug Animal Model Dosage Key Findings Reference
Losartan (B1675146)Spontaneously Hypertensive Rat (SHR)20 mg/kg/day for 8 weeksInhibited blood pressure elevation by suppressing LARG expression and MYPT-1 phosphorylation in vascular smooth muscle cells.[7]
Perindopril (ACEi) vs. LosartanSpontaneously Hypertensive Rat (SHR)Not specifiedBrief treatment permanently reduces genetic hypertension. Reduced kidney renin expression was observed six weeks after treatment.[5]
TA-606 vs. Losartan2K,1C-Renal Hypertensive Dogs0.3-10 mg/kg, p.o.TA-606 was found to be 30 times more potent than Losartan in its hypotensive effect.[8]
Candesartan vs. Valsartan vs. Eprosartan vs. EmbusartanPithed RatNot specifiedShowed differences in affinity for pre- and postsynaptic AT1 receptors, suggesting varied mechanisms of sympathoinhibition.
Comparative Effects of ARBs in Cardiac Remodeling Models

This table outlines the effects of different ARBs on cardiac remodeling, a key pathological feature of chronic hypertension and heart failure.

Drug Animal Model Dosage Key Findings Reference
Olmesartan, Candesartan, Losartan vs. Telmisartan, Valsartan, IrbesartanPressure Overload-Induced Cardiac Remodeling in MiceNot specifiedOlmesartan, Candesartan, and Losartan were more effective in inhibiting cardiac hypertrophy, potentially through upregulation of the ACE2-Ang(1-7)-Mas axis.[2]
Candesartan, Olmesartan, Losartan vs. Telmisartan, ValsartanPressure Overload-Induced Cardiac Hypertrophy in MiceNot specifiedCandesartan, Olmesartan, and Losartan regressed cardiac hypertrophy even in the absence of endogenous Angiotensin II.[3]
Angiotensin-(1-7) vs. LosartanApolipoprotein E Knockout Mice (Atherosclerosis Model)Not specifiedThe anti-atherosclerotic effects of Angiotensin-(1-7) and Losartan were equivalent. Combination therapy showed enhanced benefits.[9]
Sacubitril/Valsartan vs. ValsartanType 2 Diabetic Rats (Vascular and Neural Complications)Not specifiedSacubitril/Valsartan was superior to Valsartan alone in improving vascular and neural function.[10]

Experimental Protocols

This section provides a detailed methodology for a representative experiment designed to evaluate the antihypertensive effects of an ARB like this compound in an animal model of hypertension.

General Experimental Workflow for In Vivo Antihypertensive Efficacy Study

start Animal Acclimatization model Induction of Hypertension (e.g., Renal Artery Ligation or SHR) start->model grouping Randomization into Treatment Groups (Vehicle, this compound, Comparator) model->grouping treatment Chronic Drug Administration (e.g., Oral Gavage, Minipumps) grouping->treatment monitoring Blood Pressure & Heart Rate Monitoring (e.g., Telemetry, Tail-cuff) treatment->monitoring endpoint Endpoint Measurements (Organ Collection, Histology, Biomarkers) monitoring->endpoint analysis Data Analysis & Statistical Comparison endpoint->analysis conclusion Conclusion analysis->conclusion

References

A Comparative Analysis of the Pharmacokinetic Profiles of Tasosartan and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic properties of the angiotensin II receptor antagonist, tasosartan, and its known metabolites. This compound, despite its withdrawal from FDA review due to observations of elevated transaminases, presents an interesting case study in drug metabolism and pharmacokinetics due to its conversion to a highly active metabolite. This document summarizes available data to inform research and development in the field of pharmacology.

Data Presentation: Pharmacokinetic Parameters

Quantitative pharmacokinetic data for this compound and its metabolites is not extensively available in publicly accessible literature, likely due to the cessation of its clinical development. The following table summarizes the known qualitative and relational pharmacokinetic information.

ParameterThis compoundEnolthis compound (B12386791)Unsaturated Diol MetaboliteCarboxylic Acid Metabolites
Maximum Plasma Concentration (Cmax) Data not availableData not availableData not availableData not available
Time to Maximum Plasma Concentration (Tmax) Peak reduction in angiotensin II-induced blood pressure increase at 1-2 hours post-dose.[1]Delayed effect, with peak inhibition at 3-4 hours post-injection.[1]Data not availableData not available
Area Under the Curve (AUC) Data not availableData not availableData not availableData not available
Elimination Half-life (t½) Shorter half-lifeEstimated to be at least eight-fold longer than this compound.Data not availableData not available
Protein Binding HighVery high (>99.9%), contributing to its delayed onset of action.[1]Data not availableData not available
In Vivo Efficacy Rapid and sustained blockade of AT1 receptors.[2]Delayed but potent antagonist effect.[2]Exhibited in vivo efficacy at intravenous doses of 1 and 3 mg/kg in anesthetized rats.[3]No significant effect at the same doses as the diol metabolite in anesthetized rats.[3]

Experimental Protocols

The primary source of pharmacokinetic data for this compound and enolthis compound comes from a double-blind, randomized, crossover study involving 12 healthy subjects.[1][2]

Study Design
  • Participants: 12 healthy male volunteers.

  • Treatments: Each subject received three single doses in a random order with a one-week washout period between each administration:

    • 50 mg this compound intravenously (i.v.)

    • 100 mg this compound orally (p.o.)

    • 2.5 mg enolthis compound intravenously (i.v.)

  • Pharmacodynamic Assessment: The primary pharmacodynamic endpoint was the reduction in the pressor response to exogenous angiotensin II infusion. This was measured at various time points post-dose to evaluate the extent and duration of AT1 receptor blockade.

  • Pharmacokinetic Sampling: Blood samples were collected at predetermined time points after each drug administration to determine the plasma concentrations of this compound and enolthis compound. The specific sampling schedule and analytical methods for plasma concentration determination were not detailed in the available abstracts.

In Vivo Efficacy Study of Novel Metabolites

The in vivo efficacy of the unsaturated diol and carboxylic acid metabolites was assessed in anesthetized rats.[3]

  • Animal Model: Anesthetized rats.

  • Challenge: The pressor response to angiotensin II was measured.

  • Treatment: The unsaturated diol metabolite was administered intravenously at doses of 1 and 3 mg/kg. The two carboxylic acid metabolites were administered at the same doses.

  • Efficacy Endpoint: Attenuation of the pressor response to angiotensin II challenge.

Metabolic Pathway of this compound

This compound undergoes metabolism to form one major active metabolite, enolthis compound, and at least three other novel metabolites.

This compound Metabolism cluster_metabolites Metabolites This compound This compound Enolthis compound Enolthis compound (Active) This compound->Enolthis compound Primary Metabolism Unsaturated_Diol Unsaturated Diol Metabolite This compound->Unsaturated_Diol Other Metabolic Pathways Carboxylic_Acids Carboxylic Acid Metabolites This compound->Carboxylic_Acids

Caption: Metabolic conversion of this compound to its primary active and other metabolites.

References

The Dance of Structure and Activity: A Comparative Guide to Tasosartan and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tasosartan, a potent, nonpeptide angiotensin II (Ang II) receptor antagonist, has been a subject of significant interest in the development of antihypertensive agents. Its mechanism of action lies in the selective blockade of the Angiotensin II Type 1 (AT1) receptor, a key player in the renin-angiotensin-aldosterone system (RAAS) that regulates blood pressure.[1][2] The enduring antihypertensive effect of this compound is largely attributed to its active metabolite, enolthis compound (B12386791).[3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its analogs, presenting key experimental data, detailed methodologies, and a visual representation of the relevant biological pathway.

Comparative Analysis of Biological Activity

The potency of this compound and its analogs is primarily assessed through their binding affinity to the AT1 receptor, typically expressed as the half-maximal inhibitory concentration (IC50), and their in vivo efficacy in reducing blood pressure. The following table summarizes the available quantitative data for this compound and its key metabolites.

CompoundAT1 Receptor Binding IC50 (nM)In Vivo Activity (Blood Pressure Reduction)Key Structural Features
This compound 1.2 - 38Rapid and sustained blockade of AT1 receptors (80% blockade at 1-2 hours)[3][4]Biphenyl-tetrazole moiety, pyrimidinone core
Enolthis compound ~60-70% blockade (delayed effect)[4]Delayed but contributes to long-acting effect[3][4]Introduction of an enol group (second acidic group)
Unsaturated Diol Metabolite 20 - 45[5]Efficacious at 1 and 3 mg/kg (IV) in rats[5]Presence of a diol functionality
Carboxylic Acid Metabolites 20 - 45[5]No significant effect at 1 and 3 mg/kg (IV) in rats[5]Presence of a carboxylic acid group

Key Structure-Activity Relationship Insights:

  • The Biphenyl-Tetrazole Moiety: This is a crucial pharmacophore for high-affinity binding to the AT1 receptor, a common feature among many "sartan" drugs.[6]

  • The Pyrimidinone Core: Modifications to this heterocyclic system significantly impact the pharmacological profile.

  • Introduction of a Second Acidic Group: The metabolic conversion of this compound to enolthis compound introduces an enol group, which acts as a second acidic moiety. While this can enhance receptor binding, it may decrease oral bioavailability.[7][8] However, in the case of this compound, this metabolic step contributes to its prolonged duration of action.[7]

  • Metabolite Activity: Novel metabolites of this compound have been identified with varying in vivo efficacy. An unsaturated diol metabolite demonstrated significant blood pressure-lowering effects, whereas carboxylic acid metabolites were inactive at the tested doses, highlighting the subtle structural requirements for in vivo activity.[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and its analogs.

Angiotensin II Receptor Binding Assay

This in vitro assay determines the affinity of a compound for the angiotensin II receptor.

Protocol:

  • Membrane Preparation: Rat liver membranes, which are rich in AT1a receptors, are commonly used. The tissue is homogenized in a buffered solution and centrifuged to isolate the membrane fraction.[9][10]

  • Radioligand: A radiolabeled angiotensin II analog, typically [125I][Sar1, Ile8]AngII, serves as the ligand that binds to the receptor.[9][10]

  • Competition Binding: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the test compound (e.g., this compound or its analogs).

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated, usually by rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filter, representing the bound radioligand, is measured using a gamma counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated.

In Vivo Blood Pressure Measurement in Animal Models

This experiment assesses the antihypertensive effect of the compounds in a living organism.

Protocol:

  • Animal Model: Spontaneously hypertensive rats (SHR) are a commonly used model for studying hypertension.[11] Other models include rats with induced hypertension (e.g., 1-Kidney-1-Clip method).[12]

  • Catheter Implantation: For direct and continuous blood pressure measurement, a catheter is surgically implanted into an artery (e.g., femoral or carotid artery) of the anesthetized animal.[11][13] For drug administration, another catheter may be placed in a vein (e.g., jugular vein) or the stomach for intragastric delivery.[11]

  • Recovery: The animal is allowed to recover from the surgery before the experiment.

  • Drug Administration: The test compound is administered, typically orally (p.o.) or intravenously (i.v.), at various doses.[11][12]

  • Blood Pressure Monitoring: Blood pressure is continuously monitored and recorded using a pressure transducer connected to the arterial catheter.[11][13] Non-invasive methods, such as the tail-cuff method, can also be used for intermittent measurements.[14][15]

  • Data Analysis: The changes in systolic and diastolic blood pressure from baseline are calculated to determine the antihypertensive effect of the compound over time.

Visualizing the Mechanism of Action

The following diagrams illustrate key aspects of the structure-activity relationship and the biological pathway targeted by this compound.

SAR_this compound cluster_this compound This compound Core Structure cluster_Analogs Structural Modifications cluster_Activity Biological Activity This compound This compound (Pyrimidinone Core + Biphenyl-tetrazole) Enolthis compound Enolthis compound (+ Enol Group) This compound->Enolthis compound Metabolized to Diol_Metabolite Unsaturated Diol Metabolite This compound->Diol_Metabolite Metabolized to Carboxylic_Metabolite Carboxylic Acid Metabolite This compound->Carboxylic_Metabolite Metabolized to High_Affinity High AT1 Receptor Binding Affinity This compound->High_Affinity Essential for Sustained_BP_Reduction Sustained Blood Pressure Reduction This compound->Sustained_BP_Reduction Leads to Enolthis compound->Sustained_BP_Reduction Contributes to Variable_Activity Variable In Vivo Activity Diol_Metabolite->Variable_Activity Carboxylic_Metabolite->Variable_Activity

Caption: Structure-activity relationship of this compound and its analogs.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) AT1_Receptor->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP This compound This compound & Analogs This compound->AT1_Receptor Blocks Renin Renin (from Kidney) ACE ACE (from Lungs)

Caption: The Renin-Angiotensin-Aldosterone System and the site of action for this compound.

References

Development of Angiotensin II Receptor Blocker Tasosartan Halted Due to Liver Safety Concerns

Author: BenchChem Technical Support Team. Date: December 2025

The development of Tasosartan, a promising angiotensin II receptor blocker (ARB) for the treatment of hypertension, was discontinued (B1498344) by its manufacturer, Wyeth-Ayerst, during Phase III clinical trials. The decision was made due to observations of elevated liver transaminases in a significant number of study participants, signaling potential hepatotoxicity. This finding ultimately led to the withdrawal of the drug from review by the U.S. Food and Drug Administration (FDA), ceasing its journey to the market.

This guide provides a comparative analysis of this compound against other established ARBs—Losartan, Valsartan (B143634), and Candesartan (B1668252)—focusing on efficacy and safety data from clinical trials.

Mechanism of Action: Angiotensin II Receptor Blockade

Angiotensin II receptor blockers exert their antihypertensive effects by selectively blocking the AT1 receptor, which is responsible for the vasoconstrictive and aldosterone-secreting effects of angiotensin II. This blockade leads to vasodilation and a reduction in blood pressure.

Angiotensin II Signaling Pathway

The renin-angiotensin-aldosterone system (RAAS) plays a crucial role in regulating blood pressure. Angiotensin II, the primary effector of this system, binds to AT1 receptors on vascular smooth muscle cells, leading to a cascade of events that result in vasoconstriction and increased blood pressure. ARBs, including this compound, competitively inhibit this binding.

Angiotensin_II_Signaling_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaves Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converts ACE ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction activates Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP leads to ARBs ARBs (this compound, Losartan, Valsartan, Candesartan) ARBs->AT1_Receptor blocks

Figure 1. Simplified Angiotensin II Signaling Pathway and the Mechanism of Action of ARBs.

Comparative Efficacy of this compound and Other ARBs

Clinical trials for this compound demonstrated its efficacy in lowering blood pressure. A 10-week, double-blind, placebo-controlled study showed that this compound, at doses of 50-200 mg once daily, was effective in treating essential hypertension.[1] Below is a comparison of the blood pressure-lowering effects of this compound, Losartan, Valsartan, and Candesartan from various clinical trials.

Drug (Trial)DosageMean Reduction in Systolic Blood Pressure (SBP)Mean Reduction in Diastolic Blood Pressure (DBP)Reference
This compound 50-200 mg once daily-12.2 mmHg (vs +0.4 mmHg for placebo)-9.4 mmHg (vs -2.0 mmHg for placebo)[1]
Losartan (LIFE Study)50-100 mg once daily-30.2 mmHg-16.6 mmHg[2][3]
Valsartan (VALUE Trial)80-160 mg once daily-15.4 mmHg (monotherapy)-8.0 mmHg (monotherapy)[4]
Candesartan (TROPHY Study)16 mg once daily-2.0 mmHg (vs placebo at 4 years)-1.1 mmHg (vs placebo at 4 years)[5][6][7]

Safety Profile: The Case of Liver Toxicity

The critical factor leading to the discontinuation of this compound was its safety profile, specifically the incidence of elevated liver enzymes. While exact figures from the Phase III trials are not widely published, the manufacturer's decision to halt development indicates a significant concern. In contrast, other ARBs have a generally well-established safety record regarding liver function, with instances of clinically apparent liver injury being rare.

DrugIncidence of Elevated Liver TransaminasesNotes on HepatotoxicityReference
This compound "Significant number of participants" in Phase III trialsLed to discontinuation of development.
Losartan <2% (similar to placebo in controlled trials)Rare instances of acute liver injury have been reported, typically resolving after discontinuation.[8][9]
Valsartan <2% (similar to placebo in controlled trials)Rare cases of acute liver injury have been reported.[10]
Candesartan <1% (similar to placebo in controlled trials)Rare instances of acute liver injury have been reported.[11]

Experimental Protocols

The clinical trials for these antihypertensive agents followed similar designs, typical for the development of such drugs in the 1990s.

General Clinical Trial Workflow for Antihypertensive Drugs

Clinical_Trial_Workflow Screening Screening of Patients with Essential Hypertension Washout Washout Period (Discontinuation of prior antihypertensive medication) Screening->Washout Randomization Randomization Washout->Randomization Treatment_A Treatment Group A (e.g., this compound) Randomization->Treatment_A Treatment_B Treatment Group B (e.g., Placebo or Active Comparator) Randomization->Treatment_B Follow_up Follow-up Period (Regular monitoring of blood pressure and adverse events) Treatment_A->Follow_up Treatment_B->Follow_up Data_Analysis Data Analysis (Evaluation of efficacy and safety) Follow_up->Data_Analysis

Figure 2. Generalized Experimental Workflow for Pivotal Antihypertensive Clinical Trials.
Key Aspects of Pivotal Clinical Trial Protocols:

  • This compound (10-week study):

    • Design: Double-blind, randomized, placebo-controlled, dose-titration, multicenter trial.

    • Participants: Patients with Stage I and Stage II essential hypertension.

    • Procedure: A pre-qualification washout period was followed by a 2-week single-blind placebo period. Patients were then randomized to receive this compound 50 mg or placebo once daily. The dose of this compound was titrated up to 100 mg and then 200 mg at 3-week intervals if diastolic blood pressure remained above 90 mmHg.[1]

  • Losartan (LIFE Study):

    • Design: Double-blind, randomized, active-controlled, parallel-group trial.

    • Participants: 9,193 patients aged 55-80 with essential hypertension and electrocardiographic evidence of left ventricular hypertrophy.

    • Procedure: Patients were randomized to receive Losartan (starting at 50 mg daily) or atenolol (B1665814) (starting at 50 mg daily). Doses could be titrated up to 100 mg daily, and hydrochlorothiazide (B1673439) could be added to achieve a target blood pressure of <140/90 mmHg. The follow-up period was at least 4 years.[2][3]

  • Valsartan (VALUE Trial):

    • Design: Prospective, multinational, multicenter, double-blind, randomized, active-controlled, 2-arm parallel group comparison.

    • Participants: 15,245 hypertensive patients aged 50 years or older at high risk for cardiovascular events.

    • Procedure: Patients were randomized to receive valsartan-based or amlodipine-based treatment regimens. The initial doses were 80 mg of valsartan or 5 mg of amlodipine, with titration up to 160 mg of valsartan or 10 mg of amlodipine. Hydrochlorothiazide could be added to achieve blood pressure control. The average follow-up was 4.2 years.[4][12]

  • Candesartan (TROPHY Study):

    • Design: 4-year, multicenter, randomized, double-blind, placebo-controlled study.

    • Participants: 809 subjects aged 30 to 65 with "high-normal" blood pressure.

    • Procedure: Participants were randomized to receive either candesartan 16 mg once daily or a placebo for 2 years. After 2 years, all participants received a placebo for the remaining 2 years. The primary outcome was the development of clinical hypertension.[5][6][7]

Conclusion

The discontinuation of this compound's development underscores the critical importance of a thorough safety evaluation in the drug development process. While its efficacy in blood pressure reduction was demonstrated, the emergence of a significant liver safety signal in late-stage clinical trials prevented its approval and market entry. In contrast, other ARBs like Losartan, Valsartan, and Candesartan have become mainstays in hypertension management, demonstrating a favorable balance of efficacy and a generally low risk of severe adverse events, including hepatotoxicity. This comparison highlights that while a novel drug may show promise in its primary therapeutic effect, a comprehensive and acceptable safety profile is paramount for its successful clinical application.

References

Comparative study of Tasosartan and enoltasosartan's pharmacological effects

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the parent drug and its active metabolite in angiotensin II receptor blockade.

This guide provides a detailed comparative study of the pharmacological effects of tasosartan, a potent angiotensin II receptor antagonist, and its principal active metabolite, enolthis compound (B12386791). Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data to elucidate the distinct profiles of these two compounds.

Introduction

This compound is a nonpeptide angiotensin II type 1 (AT1) receptor antagonist developed for the treatment of hypertension.[1] Its long-lasting therapeutic effect is largely attributed to its conversion to the active metabolite, enolthis compound.[2] Both molecules exert their antihypertensive effects by selectively blocking the AT1 receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting actions of angiotensin II.[1] This guide explores the nuances in their receptor binding, pharmacokinetics, and pharmacodynamics, supported by experimental evidence.

Mechanism of Action: Blocking the Renin-Angiotensin-Aldosterone System

This compound and enolthis compound function as competitive antagonists at the AT1 receptor, a key component of the Renin-Angiotensin-Aldosterone System (RAAS). By blocking this receptor, they prevent angiotensin II from exerting its potent pressor effects, leading to vasodilation and a reduction in blood pressure.

Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction Aldosterone Secretion AT1_Receptor->Vasoconstriction Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Renin Renin ACE ACE This compound This compound & Enolthis compound This compound->AT1_Receptor Blockade

Figure 1. Simplified signaling pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and the point of intervention for this compound and Enolthis compound.

Comparative Pharmacodynamics

A pivotal study in healthy subjects revealed significant differences in the onset and duration of action between this compound and enolthis compound. While both are potent AT1 receptor blockers, their in vivo activity profiles are distinct.

In Vivo Angiotensin II Receptor Blockade

Following administration, this compound demonstrates a rapid and sustained blockade of AT1 receptors. In contrast, the blockade induced by enolthis compound is markedly delayed, despite its rapid appearance and high concentrations in plasma.[2]

Time Post-AdministrationThis compound (Oral or IV) AT1 Receptor BlockadeEnolthis compound (IV) AT1 Receptor Blockade
1-2 hours~80%Delayed onset
3-4 hoursSustainedPeak inhibition
32 hours~40%-

Table 1: In Vivo AT1 Receptor Blockade in Healthy Subjects.[2]

Ex Vivo Angiotensin II Receptor Binding

Ex vivo radioreceptor assays confirm the in vivo findings. The antagonistic effect of enolthis compound is significantly diminished in the presence of plasma proteins, suggesting that high protein binding is a key factor in its delayed onset of action.[2]

Time Post-AdministrationThis compound (Oral or IV) In Vitro AT1 Receptor Blockade
2 hours~90%
32 hours~20%

Table 2: Ex Vivo AT1 Receptor Blockade by this compound in Healthy Subjects.[2]

Receptor Binding Affinity

CompoundParameterValueSource
This compoundpIC508.92IUPHAR/BPS Guide to PHARMACOLOGY
IC501.2 nMCalculated from pIC50
Enolthis compoundIC5020 - 45 nMElokdah et al., 2002

Table 3: AT1 Receptor Binding Affinity.

Comparative Pharmacokinetics

The pharmacokinetic profiles of this compound and enolthis compound are notably different, largely influenced by protein binding.

ParameterThis compoundEnolthis compound
Protein Binding HighVery High (>99.9%)[4]
Half-life (t½) -At least 8-fold longer than this compound[2]
Onset of Action Rapid (1-2 hours)[4]Delayed (3-4 hours)[4]

Table 4: Key Pharmacokinetic and Pharmacodynamic Differences.

The extensive protein binding of enolthis compound is believed to be the primary reason for its delayed in vivo effect, as it slows the dissociation from its carrier protein and subsequent binding to the AT1 receptor.[2]

Metabolism

This compound is metabolized in humans to several compounds, with enolthis compound being the most significant active metabolite. This biotransformation is carried out by cytochrome P450 enzymes.

This compound This compound Enolthis compound Enolthis compound (Active Metabolite) This compound->Enolthis compound Metabolism CYP450 Cytochrome P450 Enzymes cluster_0 Baseline Phase cluster_1 Treatment Phase cluster_2 Post-Dose Assessment A Establish Baseline Blood Pressure B Administer Escalating Doses of Angiotensin II A->B C Determine Pressor Dose of Angiotensin II B->C D Administer This compound or Enolthis compound C->D E Repeat Angiotensin II Challenge at Timed Intervals D->E F Measure Attenuation of Pressor Response E->F G Determine Duration and Magnitude of Blockade F->G

References

Safety Operating Guide

Navigating the Safe Disposal of Tasosartan: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds like Tasosartan is a critical component of laboratory safety and environmental responsibility. While specific regulatory disposal guidelines for this compound are not available, a comprehensive approach based on its Safety Data Sheet (SDS) and general principles of hazardous and pharmaceutical waste management ensures safe handling and disposal. This guide provides essential, step-by-step information for the proper disposal of this compound.

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides crucial information regarding its potential hazards and the necessary precautions.

Key Safety Information Summary

Data PointInformationSource
Acute Toxicity 100% of the mixture consists of ingredient(s) of unknown toxicity.
Ecotoxicity May cause long-lasting harmful effects to aquatic life; 100% of the mixture consists of components(s) of unknown hazards to the aquatic environment.
First Aid: Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.
First Aid: Skin Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash before reuse.
First Aid: Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
Personal Protective Equipment (PPE) Wear safety glasses with side shields (or goggles), protective gloves, and protective clothing. If exposure limits are exceeded or irritation is experienced, NIOSH/MSHA approved respiratory protection should be worn.
Storage Keep containers tightly closed in a dry, cool and well-ventilated place. Store at -20 °C.

Step-by-Step Disposal Protocol

The disposal of this compound should be managed by treating it as a potentially hazardous pharmaceutical waste. The following workflow provides a logical approach to its disposal, adhering to general best practices.

Tasosartan_Disposal_Workflow cluster_prep Preparation cluster_waste_assessment Waste Assessment cluster_disposal_path Disposal Path A Consult this compound SDS B Don appropriate PPE: - Safety Goggles - Gloves - Lab Coat A->B C Is the waste contaminated with this compound? B->C D Segregate as Hazardous Pharmaceutical Waste C->D Yes H Dispose of as non-hazardous waste (if local regulations permit) C->H No E Package in a designated, leak-proof, and labeled container D->E F Store in a secure, designated area E->F G Arrange for disposal by a licensed hazardous waste contractor F->G

This compound Disposal Workflow

Detailed Experimental Protocols

Specific experimental protocols for determining the safe disposal methods for this compound are not publicly available. The guidance provided is based on established best practices for the disposal of research chemicals and pharmaceutical waste. The core principle is to prevent the release of the compound into the environment, particularly into aquatic systems, due to its potential for long-lasting harmful effects.

In the absence of specific data, the following general procedures should be followed:

  • Segregation : All waste contaminated with this compound, including unused product, empty containers, and contaminated personal protective equipment (PPE), should be segregated from general laboratory waste.

  • Containment : Contaminated waste should be placed in a clearly labeled, sealed, and leak-proof container. The label should identify the contents as "Hazardous Pharmaceutical Waste" and include the name "this compound".

  • Storage : The sealed waste container should be stored in a designated, secure area away from incompatible materials, pending collection by a licensed waste disposal service.

  • Professional Disposal : The final disposal of this compound waste must be conducted through an approved and licensed hazardous waste disposal company. These companies are equipped to handle and dispose of chemical waste in accordance with federal, state, and local regulations, typically through high-temperature incineration or other approved chemical neutralization methods.

It is crucial to adhere to the regulations set forth by environmental protection and occupational safety agencies, such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) in the United States, or their equivalents in other regions. These regulations provide a framework for the safe management of hazardous waste[1][2][3]. Never dispose of this compound or any other chemical waste down the drain or in the regular trash, as this can lead to environmental contamination and potential harm to aquatic life[4][5][6].

References

Essential Safety and Handling Protocols for Tasosartan

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides critical safety and logistical information for handling Tasosartan in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and proper disposal.

When handling this compound, a long-acting angiotensin II receptor antagonist, a comprehensive approach to safety is paramount due to its pharmacological activity and limited publicly available toxicity data. The following personal protective equipment (PPE) and handling procedures are essential for minimizing exposure and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is recommended for all procedures involving this compound, from initial handling of the powdered form to the preparation of solutions and administration in experimental models.

  • Eye and Face Protection: Wear safety glasses with side shields or chemical safety goggles to protect against splashes and airborne particles.

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact. Ensure clothing is clean and changed regularly.

  • Respiratory Protection: In situations where dust may be generated, such as when weighing the powdered form, or if aerosolization is possible, a NIOSH/MSHA-approved respirator should be used. The specific type of respirator and cartridge should be selected based on a formal risk assessment of the planned procedure.

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.

  • Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage, refer to the manufacturer's recommendations, which may include storage at -20°C.

  • Spill Management: In the event of a spill, avoid generating dust. Carefully clean the area using appropriate cleaning materials, and dispose of the waste in a sealed container.

Decontamination and Disposal

Proper decontamination and disposal procedures are essential to prevent environmental contamination and accidental exposure.

  • Decontamination: All surfaces and equipment that come into contact with this compound should be thoroughly decontaminated.

  • Waste Disposal: Dispose of all waste materials, including contaminated PPE and unused this compound, in accordance with local, state, and federal regulations for pharmaceutical waste. This typically involves incineration in an approved hazardous waste facility.

Summary of Key Safety Information

ParameterInformationSource
Acute Toxicity 100% of the mixture consists of ingredient(s) of unknown toxicity.
Eye Protection Safety glasses with side shields or goggles.
Skin Protection Protective gloves and protective clothing.
Respiratory Protection NIOSH/MSHA approved respiratory protection if exposure limits are exceeded or irritation is experienced.
Storage Conditions Keep containers tightly closed in a dry, cool and well-ventilated place. Store at -20°C.
Disposal Dispose of contents/container to an approved waste disposal plant.

Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for safely handling this compound in a laboratory setting, from preparation to disposal.

Tasosartan_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) weigh Weigh this compound in Fume Hood prep_ppe->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Work Surfaces & Equipment experiment->decontaminate dispose_waste Dispose of Waste (Chemical & PPE) decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe

Figure 1: A workflow diagram illustrating the key safety and handling steps for this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tasosartan
Reactant of Route 2
Reactant of Route 2
Tasosartan

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.